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Foundational

2'-iso-Propoxybutyrophenone chemical structure and properties

Title: 2'-iso-Propoxybutyrophenone: Structural Dynamics, Synthesis, and Applications in Advanced Chemical Design Executive Summary 2'-iso-Propoxybutyrophenone (1-(2-isopropoxyphenyl)butan-1-one) is a highly specialized o...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: 2'-iso-Propoxybutyrophenone: Structural Dynamics, Synthesis, and Applications in Advanced Chemical Design

Executive Summary 2'-iso-Propoxybutyrophenone (1-(2-isopropoxyphenyl)butan-1-one) is a highly specialized ortho-substituted aromatic ketone. Serving as a critical building block in both medicinal chemistry and photochemistry, its unique structural topology—characterized by the steric bulk of an isopropoxy group adjacent to a flexible butyryl chain—dictates its reactivity. This technical guide provides an in-depth analysis of its physicochemical properties, mechanistic behavior under photolytic conditions, and a self-validating synthetic workflow designed to overcome the classical limitations of ortho-acylation.

Chemical Structure and Physicochemical Profile

The molecular architecture of 2'-iso-Propoxybutyrophenone features a benzene ring substituted at the 1-position with a butyryl group and at the 2-position with an isopropoxy ether. The bulky isopropyl moiety forces the carbonyl group out of absolute coplanarity with the aromatic ring. This steric hindrance subtly reduces the conjugation of the pi-system, which shifts its infrared (IR) carbonyl absorption frequency compared to an unsubstituted butyrophenone.

Table 1: Quantitative Physicochemical Data

Property Value
IUPAC Name 1-(2-isopropoxyphenyl)butan-1-one
Molecular Formula C₁₃H₁₈O₂
Molecular Weight 206.28 g/mol
Topological Polar Surface Area (TPSA) 26.3 Ų
Hydrogen Bond Donors / Acceptors 0 / 2
Rotatable Bonds 5

| Predicted LogP | ~3.2 |

Mechanistic Insights: Photochemical Reactivity (Norrish Type II)

Aryl alkyl ketones possessing a gamma-hydrogen, such as butyrophenones, are classic substrates for photochemical transformations[1]. Upon irradiation with ultraviolet light, 2'-iso-Propoxybutyrophenone undergoes excitation to a singlet state, followed by rapid intersystem crossing to an n,π* triplet excited state.

Because the butyryl chain possesses three gamma-hydrogens on its terminal methyl group, the molecule is highly susceptible to the Norrish Type II reaction[2]. The excited carbonyl oxygen abstracts a gamma-hydrogen via a cyclic six-membered transition state, generating a 1,4-biradical intermediate. The steric bulk of the ortho-isopropoxy group restricts the conformational freedom of this intermediate, heavily favoring the cleavage of the Cα-Cβ bond over cyclization (which would otherwise form a cyclobutanol). This cleavage yields ethylene gas and an enol, which rapidly tautomerizes to 2'-isopropoxyacetophenone[2].

Norrish A 2'-iPr-Butyrophenone (Ground State S0) B Photon Absorption (hv) & Intersystem Crossing A->B C n,π* Triplet Excited State (T1) B->C D Intramolecular γ-H Abstraction C->D E 1,4-Biradical Intermediate D->E F Cα-Cβ Bond Cleavage E->F G Enol + Ethylene F->G H 2'-iPr-Acetophenone (Tautomerization) G->H

Fig 1: Norrish Type II photochemical cleavage pathway of 2'-iso-Propoxybutyrophenone.

Applications in Drug Development

The butyrophenone scaffold is foundational in neuropharmacology, most notably in the design of antipsychotic agents[3]. Modifying the aryl ring with bulky alkoxy groups, such as an isopropoxy group at the ortho position, alters the molecule's spatial orientation when binding to G-protein coupled receptors.

Derivatives synthesized from 2'-iso-Propoxybutyrophenone are utilized to create conformationally constrained ligands. These structural modifications are critical for tuning the selectivity ratio between serotonin (5-HT2A) and dopamine (D2) receptors[4]. An optimal 5-HT2A/D2 binding ratio is the hallmark of "atypical" antipsychotics, which exhibit high efficacy against schizophrenia with a significantly reduced risk of extrapyramidal side effects[4].

Synthesis Strategy: Overcoming Ortho-Substitution Challenges

Synthesizing ortho-alkoxy aryl ketones via direct Friedel-Crafts acylation of alkoxybenzenes is notoriously difficult. The strongly electron-donating alkoxy group directs electrophilic aromatic substitution primarily to the para position, with ortho substitution being heavily sterically hindered by the alkyl chain[5].

To bypass this limitation and achieve absolute regiocontrol, a two-step sequence utilizing a Fries rearrangement followed by a Williamson etherification is required. This indirect route ensures high yields of the ortho-isomer without the need for complex chromatographic separation of regioisomers.

Synthesis A Phenyl Butyrate B Fries Rearrangement (AlCl3, Reflux) A->B C 2'-Hydroxybutyrophenone (Ortho Isomer) B->C D Williamson Etherification (iPr-Br, K2CO3, 70°C) C->D E 2'-iso-Propoxybutyrophenone D->E

Fig 2: Two-step synthesis workflow for 2'-iso-Propoxybutyrophenone via Fries rearrangement.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity and reproducibility, the following protocols incorporate built-in analytical checkpoints (self-validation) to confirm reaction success at each critical stage.

Phase 1: Fries Rearrangement to 2'-Hydroxybutyrophenone

Causality: Phenyl butyrate is used as the starting material. Under Lewis acid catalysis, the acyl group migrates. The ortho-isomer is favored under thermodynamic control (higher temperatures) because the resulting 2'-hydroxybutyrophenone forms a highly stable, six-membered intramolecular hydrogen bond between the phenolic hydroxyl and the carbonyl oxygen.

  • Setup: In an oven-dried, nitrogen-flushed flask, dissolve phenyl butyrate (1.0 eq) in anhydrous dichloromethane (DCM).

  • Catalysis: Slowly add anhydrous aluminum chloride (AlCl₃, 1.2 eq) in portions at 0 °C to prevent uncontrolled exothermic cleavage.

  • Thermal Activation: Remove the ice bath and heat to reflux (40 °C) for 4 hours to drive the thermodynamic formation of the ortho-isomer.

  • Self-Validation Checkpoint 1 (TLC): Monitor via Thin Layer Chromatography (Hexane:EtOAc 8:2). The starting ester (Rf ~0.7) will disappear. The desired ortho-isomer appears at Rf ~0.6, migrating significantly higher than the para-isomer (Rf ~0.2) due to the intramolecular H-bond masking the polar hydroxyl group.

  • Isolation: Quench carefully with ice-cold 1M HCl, extract with DCM, and purify via a short silica plug.

  • Self-Validation Checkpoint 2 (FT-IR): Analyze the purified product. The carbonyl stretch must shift from ~1750 cm⁻¹ (ester) to a broadened peak at ~1630 cm⁻¹, definitively confirming the presence of the intramolecularly hydrogen-bonded ortho-hydroxy ketone.

Phase 2: Williamson Etherification to 2'-iso-Propoxybutyrophenone

Causality: The phenolic hydroxyl is deprotonated by a mild base to form a nucleophilic phenoxide, which then attacks 2-bromopropane via an SN2 mechanism. DMF is chosen as the solvent to solvate the potassium cation, leaving the phenoxide highly reactive.

  • Setup: Dissolve the isolated 2'-hydroxybutyrophenone (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Deprotonation: Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq) and stir at room temperature for 30 minutes.

  • Alkylation: Add 2-bromopropane (1.5 eq) dropwise. Heat to 70 °C for 12 hours. The elevated temperature is required to overcome the steric hindrance of the secondary alkyl halide during the SN2 attack.

  • Self-Validation Checkpoint 3 (Colorimetric Assay): Spot the reaction mixture on a TLC plate and stain with a 1% aqueous Ferric Chloride (FeCl₃) solution. Unreacted starting material will immediately turn deep purple (indicating a free phenol). A lack of color change confirms complete conversion to the ether.

  • Workup: Dilute with water and extract with diethyl ether. Wash the organic layer with 5% NaOH to strip any trace unreacted phenol, dry over MgSO₄, and concentrate in vacuo to yield pure 2'-iso-Propoxybutyrophenone.

References

  • Synthetically Important Ring-Opening Acylations of Alkoxybenzenes Source: Thieme Connect URL
  • Conformationally Constrained Butyrophenones.
  • Novel, highly potent, selective 5-HT2A/D2 receptor antagonists as potential atypical antipsychotics Source: PubMed URL
  • Overriding Norrish Type II to Access Cyclopropanols Source: ACS Publications URL
  • Norrish reaction Source: Wikipedia URL

Sources

Exploratory

2'-iso-Propoxybutyrophenone synthesis pathways and mechanisms

An In-Depth Technical Guide to 2'-iso-Propoxybutyrophenone: Synthesis Pathways, Mechanisms, and Protocols Executive Summary 2'-iso-Propoxybutyrophenone (1-(2-isopropoxyphenyl)butan-1-one) is a sterically hindered, ortho-...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 2'-iso-Propoxybutyrophenone: Synthesis Pathways, Mechanisms, and Protocols

Executive Summary

2'-iso-Propoxybutyrophenone (1-(2-isopropoxyphenyl)butan-1-one) is a sterically hindered, ortho-alkoxy substituted aromatic ketone. Compounds of this class frequently serve as critical intermediates in the development of active pharmaceutical ingredients (APIs) and advanced materials. Synthesizing ortho-substituted aryl ketones presents unique regiochemical challenges. This whitepaper provides a rigorous retrosynthetic analysis and details field-proven methodologies for synthesizing 2'-iso-Propoxybutyrophenone, evaluating the mechanistic causality, scalability, and thermodynamic viability of each route.

Retrosynthetic Strategy & Mechanistic Pitfalls

When designing a synthesis for an ortho-alkoxybutyrophenone, three primary disconnections are typically evaluated:

  • C–O Bond Formation (Williamson Ether Synthesis): Alkylation of a pre-formed ortho-hydroxy ketone.

  • C–C Bond Formation at the Carbonyl (Organometallic Addition): Addition of a propyl nucleophile to an ortho-isopropoxy benzonitrile or benzaldehyde.

  • C–C Bond Formation at the Aryl Ring (Friedel-Crafts Acylation): Direct acylation of isopropoxybenzene.

The Friedel-Crafts Pitfall (Electrophilic Aromatic Substitution)

While Friedel-Crafts acylation of isopropoxybenzene with butyryl chloride and an aluminum chloride ( AlCl3​ ) catalyst appears to be the most direct route, it is fundamentally flawed for synthesizing the 2' (ortho) isomer. Although alkoxy groups are strongly activating and ortho/para-directing, the steric bulk of the isopropoxy group, combined with the bulky acylium ion-Lewis acid complex, overwhelmingly drives the electrophilic aromatic substitution (EAS) toward the less hindered 4' (para) position[1]. Consequently, this pathway yields negligible amounts of 2'-iso-Propoxybutyrophenone and is not recommended unless a para-blocking strategy is employed.

Pathway A: O-Alkylation of 2'-Hydroxybutyrophenone (Preferred Route)

The most reliable, scalable, and regioselective method for synthesizing 2'-iso-Propoxybutyrophenone is the Williamson ether synthesis utilizing 2'-hydroxybutyrophenone as the starting material[2].

Mechanistic Causality

This pathway relies on an SN​2 nucleophilic substitution. A mild base ( K2​CO3​ ) is used to deprotonate the phenol, generating a highly nucleophilic phenoxide anion. The reaction is conducted in a polar aprotic solvent (N,N-Dimethylformamide, DMF) which solvates the potassium cation but leaves the phenoxide anion unsolvated and highly reactive. Because the electrophile (2-bromopropane) is a secondary alkyl halide, steric hindrance slows the SN​2 attack and introduces the risk of competing E2 elimination. To overcome this activation energy barrier and favor substitution, the reaction must be subjected to sustained thermal energy (80°C).

O_Alkylation SM 2'-Hydroxybutyrophenone Base K2CO3 / DMF (Deprotonation) SM->Base Int Phenoxide Anion Base->Int Alkyl 2-Bromopropane (SN2 Attack, 80°C) Int->Alkyl Prod 2'-iso-Propoxybutyrophenone Alkyl->Prod

Caption: SN2 O-Alkylation mechanism for 2'-iso-Propoxybutyrophenone synthesis.

Experimental Protocol: Self-Validating Workflow
  • Deprotonation: To a flame-dried round-bottom flask under N2​ , add 2'-Hydroxybutyrophenone (1.0 eq) and anhydrous DMF (0.5 M concentration). Add finely powdered, anhydrous K2​CO3​ (2.0 eq). Stir at room temperature for 30 minutes. Validation: The solution will transition to a deep yellow/orange hue, confirming the formation of the phenoxide anion.

  • Alkylation: Add 2-bromopropane (1.5 eq) dropwise via syringe. Equip the flask with a reflux condenser and heat the mixture to 80°C for 12–16 hours. Causality: 1.5 equivalents of the halide are used to compensate for minor losses to E2 elimination (forming propene gas).

  • Reaction Monitoring: Monitor via TLC (Hexanes:EtOAc 8:2). The product spot will run significantly higher (higher Rf​ ) than the highly polar starting phenol.

  • Workup: Cool the mixture to room temperature and quench with ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate ( ).

  • DMF Removal: Wash the combined organic layers vigorously with a 5% aqueous LiCl solution or brine ( ). Causality: DMF is highly miscible with organic solvents; repeated aqueous washes are strictly required to partition it into the aqueous phase.

  • Purification: Dry the organic layer over anhydrous MgSO4​ , filter, and concentrate in vacuo. Purify the crude oil via silica gel flash chromatography to yield the pure target compound.

Pathway B: Grignard Addition to 2-Isopropoxybenzonitrile

When the ortho-hydroxy ketone precursor is unavailable, a robust alternative is the organometallic addition of propylmagnesium bromide to 2-isopropoxybenzonitrile.

Mechanistic Causality

This pathway operates via nucleophilic addition to a polarized carbon-nitrogen triple bond. The Grignard reagent is stabilized by the ethereal solvent (THF) via Lewis acid-base coordination. The nucleophilic propyl carbanion attacks the electrophilic nitrile carbon, generating a stable N-magnesium imine salt intermediate. This intermediate prevents double addition (a common issue with ester precursors). Subsequent addition of aqueous acid hydrolyzes the imine directly into the desired butyrophenone.

Grignard SM1 2-Isopropoxybenzonitrile Rxn Nucleophilic Addition (THF, 0°C to RT) SM1->Rxn SM2 Propylmagnesium Bromide SM2->Rxn Int N-Magnesium Imine Salt Rxn->Int Hyd Aqueous Acid Hydrolysis (HCl, H2O) Int->Hyd Prod 2'-iso-Propoxybutyrophenone Hyd->Prod

Caption: Grignard addition and hydrolysis pathway to the target butyrophenone.

Experimental Protocol: Self-Validating Workflow
  • Preparation: In an oven-dried Schlenk flask under strict Argon atmosphere, dissolve 2-isopropoxybenzonitrile (1.0 eq) in anhydrous THF (0.3 M). Cool the vessel to 0°C using an ice bath.

  • Nucleophilic Addition: Slowly add a commercially available 2.0 M solution of Propylmagnesium bromide in THF (1.2 eq) dropwise over 15 minutes. Causality: Dropwise addition at 0°C controls the exothermic nature of the reaction and prevents alpha-deprotonation of the nitrile.

  • Imine Formation: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

  • Hydrolysis (Quench): Cool the reaction back to 0°C. Carefully and slowly quench the reaction by adding 2M aqueous HCl . Validation: Vigorous bubbling and the dissolution of magnesium salts will occur. The acidic environment drives the hydrolysis of the imine to the ketone. Stir at room temperature for 2 hours.

  • Workup & Purification: Extract the mixture with Diethyl Ether ( ). Wash the combined organics with saturated NaHCO3​ to neutralize residual acid, followed by brine. Dry over Na2​SO4​ , concentrate, and purify via column chromatography.

Comparative Quantitative Analysis

To assist in route selection, the following table synthesizes the quantitative and qualitative data for the discussed pathways.

Synthesis PathwayPrimary MechanismRegioselectivityEst. Overall YieldScalability & Safety Profile
A: O-Alkylation SN​2 SubstitutionAbsolute (100% ortho)75% – 85%High. Mild conditions; easily scalable. Primary byproduct is propene gas.
B: Grignard Addition Nucleophilic AdditionAbsolute (100% ortho)60% – 70%Moderate. Requires strict anhydrous conditions and cryogenic cooling for safety.
C: Friedel-Crafts Electrophilic Aromatic Sub.Poor (Favors para)< 10% (ortho)Low. Generates stoichiometric aluminum waste; requires complex isomer separation.

References

  • Benchchem. "2'-Hydroxybutyrophenone | 2887-61-8". Benchchem Product Catalog.
  • ChemRxiv. "Quantitative Interpretation Explains Machine Learning Models for Chemical Reaction Prediction and Uncovers Bias". ChemRxiv Preprint Server.

Sources

Foundational

Spectroscopic data for 2'-iso-Propoxybutyrophenone (NMR, IR, MS)

An In-depth Technical Guide to the Predicted Spectroscopic Data of 2'-iso-Propoxybutyrophenone Introduction 2'-iso-Propoxybutyrophenone is an aromatic ketone with potential applications in organic synthesis and medicinal...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Predicted Spectroscopic Data of 2'-iso-Propoxybutyrophenone

Introduction

2'-iso-Propoxybutyrophenone is an aromatic ketone with potential applications in organic synthesis and medicinal chemistry. A thorough understanding of its spectroscopic characteristics is fundamental for its identification, characterization, and quality control. This guide, intended for researchers and professionals in the chemical sciences, provides a detailed prediction and interpretation of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 2'-iso-propoxybutyrophenone. Due to the absence of publicly available experimental spectra for this specific molecule, this document leverages established spectroscopic principles and data from analogous structures to construct a comprehensive theoretical spectroscopic profile.

The structural formula of 2'-iso-propoxybutyrophenone is presented below. The subsequent sections will delve into the predicted spectroscopic data based on this structure.

Figure 1: Chemical structure of 2'-iso-propoxybutyrophenone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of 2'-iso-propoxybutyrophenone are discussed below.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the isopropoxy group, and the butyryl chain. The chemical shifts are influenced by the electronic environment of the protons.[1][2][3]

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic (H-3', H-4', H-5', H-6')6.8 - 7.8Multiplet4H
Isopropoxy CH4.5 - 4.7Septet1H
Butyryl α-CH₂2.9 - 3.1Triplet2H
Butyryl β-CH₂1.6 - 1.8Sextet2H
Isopropoxy CH₃1.3 - 1.4Doublet6H
Butyryl γ-CH₃0.9 - 1.0Triplet3H

Causality behind Predicted Chemical Shifts:

  • Aromatic Protons (6.8 - 7.8 ppm): These protons are deshielded due to the anisotropic effect of the benzene ring and the electron-withdrawing effect of the carbonyl and isopropoxy groups. The substitution pattern will lead to a complex multiplet.

  • Isopropoxy CH (4.5 - 4.7 ppm): This proton is attached to a carbon bonded to an oxygen atom, resulting in significant deshielding.[3] It will appear as a septet due to coupling with the six equivalent methyl protons.

  • Butyryl α-CH₂ (2.9 - 3.1 ppm): These protons are adjacent to the electron-withdrawing carbonyl group, causing a downfield shift.[4] The signal will be a triplet due to coupling with the neighboring β-CH₂ protons.

  • Butyryl β-CH₂ (1.6 - 1.8 ppm): These methylene protons are further from the carbonyl group and thus appear more upfield. They will be split into a sextet by the adjacent α-CH₂ and γ-CH₃ protons.

  • Isopropoxy CH₃ (1.3 - 1.4 ppm): The six methyl protons of the isopropoxy group are equivalent and will appear as a doublet due to coupling with the single CH proton.

  • Butyryl γ-CH₃ (0.9 - 1.0 ppm): These terminal methyl protons are the most shielded and will appear furthest upfield as a triplet, coupled to the β-CH₂ protons.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The chemical shifts are primarily determined by the hybridization and the electronic environment of the carbon atoms.[5][6][7]

Carbon AtomPredicted Chemical Shift (δ, ppm)
Carbonyl (C=O)200 - 210
Aromatic (C-1')155 - 160
Aromatic (C-2' to C-6')115 - 135
Isopropoxy CH70 - 75
Butyryl α-CH₂38 - 42
Butyryl β-CH₂18 - 22
Isopropoxy CH₃21 - 25
Butyryl γ-CH₃13 - 15

Causality behind Predicted Chemical Shifts:

  • Carbonyl Carbon (200 - 210 ppm): The carbon of the ketone group is highly deshielded and appears significantly downfield.[6][8]

  • Aromatic Carbons (115 - 160 ppm): The carbon attached to the isopropoxy group (C-1') will be the most downfield of the aromatic carbons due to the oxygen's electron-withdrawing effect. The other aromatic carbons will resonate in the typical aromatic region.[6]

  • Isopropoxy CH (70 - 75 ppm): This carbon is bonded to an oxygen atom, causing a significant downfield shift into the ether region.

  • Aliphatic Carbons (13 - 42 ppm): The α-CH₂ carbon of the butyryl chain is deshielded by the adjacent carbonyl group. The β-CH₂ and γ-CH₃ carbons will appear progressively more upfield.[5] The isopropoxy methyl carbons will be in a similar region to the β-CH₂.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
C=O (Aryl Ketone)1685 - 1665Strong
C-O (Aryl Ether)1260 - 1200 and 1075 - 1020Strong
C-H (Aromatic)3100 - 3000Medium
C-H (Aliphatic)3000 - 2850Medium to Strong
C=C (Aromatic)1600 - 1450Medium to Weak

Causality behind Predicted Absorptions:

  • C=O Stretch (1685 - 1665 cm⁻¹): The carbonyl group of an aryl ketone absorbs at a lower wavenumber compared to a saturated ketone (around 1715 cm⁻¹) due to conjugation with the aromatic ring, which weakens the C=O bond.[8][9][10][11]

  • C-O Stretch (1260 - 1020 cm⁻¹): The C-O stretching vibrations of the aryl isopropoxy ether will result in two characteristic strong bands.

  • C-H Stretches (3100 - 2850 cm⁻¹): The aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the butyryl and isopropoxy groups are found just below 3000 cm⁻¹.[12][13]

  • C=C Stretch (1600 - 1450 cm⁻¹): The stretching vibrations of the carbon-carbon double bonds within the aromatic ring typically appear as a series of bands in this region.[12]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For 2'-iso-propoxybutyrophenone, electron ionization (EI) would likely lead to the following key fragmentation pathways.

m/zPredicted IonFragmentation Pathway
206[M]⁺Molecular Ion
163[M - C₃H₇]⁺α-cleavage of the propyl group
148[M - C₃H₆O]⁺McLafferty Rearrangement of the isopropoxy group
135[C₈H₇O₂]⁺Cleavage of the butyryl chain
120[M - C₃H₆]⁺McLafferty Rearrangement of the butyryl chain
105[C₇H₅O]⁺α-cleavage of the butyryl chain

Plausible Fragmentation Pathway:

Fragmentation_of_2_iso_propoxybutyrophenone M [M]⁺˙ m/z = 206 F1 [M - C₃H₇]⁺ m/z = 163 M->F1 α-cleavage F2 [M - C₃H₆]⁺˙ m/z = 120 M->F2 McLafferty Rearrangement F3 [C₇H₅O]⁺ m/z = 105 F1->F3 Loss of C₄H₄O

Sources

Exploratory

Physical and chemical characteristics of 2'-iso-Propoxybutyrophenone

Abstract This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic characteristics of 2'-iso-Propoxybutyrophenone. As a substituted aromatic ketone, this compound holds potential...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic characteristics of 2'-iso-Propoxybutyrophenone. As a substituted aromatic ketone, this compound holds potential as a key intermediate in the synthesis of pharmaceuticals and other fine chemicals. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from structurally analogous compounds—butyrophenone, isopropoxybenzene, and related derivatives—to present a scientifically grounded and predictive analysis. The guide covers the compound's identity, predicted physicochemical properties, a proposed synthetic route via Friedel-Crafts acylation with a detailed experimental protocol, and a thorough discussion of its expected analytical profile. Furthermore, it addresses predicted reactivity, safety considerations, and potential applications, offering valuable insights for researchers, scientists, and professionals in drug development and chemical synthesis.

Chemical Identity and Nomenclature

2'-iso-Propoxybutyrophenone is an aromatic ketone characterized by a butyryl group and an isopropoxy substituent on the phenyl ring. The '2'-' position, also known as the ortho position, indicates that the isopropoxy group is located on the carbon atom of the benzene ring adjacent to the point of attachment of the butyryl group.

Based on IUPAC nomenclature, the systematic name is 1-(2-isopropoxyphenyl)butan-1-one . Its molecular structure dictates its chemical formula and molecular weight, which are fundamental for any quantitative experimental work.

IdentifierValueSource
IUPAC Name 1-(2-isopropoxyphenyl)butan-1-oneInferred from Structure
Synonyms 2'-iso-Propoxybutyrophenone; ortho-iso-Propoxybutyrophenone; Phenyl propyl ketone, 2'-isopropoxy-Inferred from Structure
Molecular Formula C₁₃H₁₈O₂Calculated
Molecular Weight 206.28 g/mol Calculated
CAS Number Not readily availableN/A

Predicted Physicochemical Properties

The physical properties of 2'-iso-Propoxybutyrophenone are inferred from the known properties of butyrophenone and isopropoxybenzene.[1][2][3][4][5] The presence of the isopropoxy group is expected to influence the melting and boiling points compared to unsubstituted butyrophenone. It is predicted to be a colorless to pale yellow liquid at room temperature with limited solubility in water but good solubility in common organic solvents.

PropertyPredicted ValueBasis for Prediction
Appearance Colorless to pale yellow liquidAnalogy with butyrophenone[4]
Melting Point < 10 °CLower than butyrophenone (11-13 °C) due to ortho-substitution disrupting crystal packing[1][4]
Boiling Point ~235-245 °CHigher than butyrophenone (228-230 °C) and isopropoxybenzene (174 °C) due to increased molecular weight and polarity[1][2][4]
Density ~1.0 g/mLSimilar to butyrophenone (~1.021 g/mL)[1]
Solubility Poor in water; Soluble in ethanol, ether, acetone, chloroformAnalogy with butyrophenone[4][6]
Refractive Index ~1.51 - 1.52Similar to butyrophenone (~1.520)[1]

Synthesis and Mechanistic Insights

The most logical and established method for the synthesis of 2'-iso-Propoxybutyrophenone is the Friedel-Crafts acylation of isopropoxybenzene with butyryl chloride.[7] This electrophilic aromatic substitution reaction is a cornerstone of synthetic organic chemistry for creating aryl ketones.

Synthetic Pathway and Causality

The reaction proceeds by activating the butyryl chloride with a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to form a highly electrophilic acylium ion. Isopropoxybenzene, the substrate, possesses an electron-donating isopropoxy group (-OCH(CH₃)₂), which activates the aromatic ring towards electrophilic attack. The isopropoxy group is an ortho-, para- director. Therefore, the acylation will yield a mixture of the desired ortho-substituted product (2'-iso-Propoxybutyrophenone) and the para-substituted isomer (4'-iso-Propoxybutyrophenone). The steric hindrance of the bulky isopropoxy group may favor the formation of the para isomer, necessitating chromatographic separation to isolate the target ortho product.

Synthesis_Workflow cluster_reactants Reactants cluster_catalyst Catalyst cluster_reaction Reaction cluster_products Products cluster_purification Purification Isopropoxybenzene Isopropoxybenzene EAS Electrophilic Aromatic Substitution Isopropoxybenzene->EAS ButyrylChloride Butyryl Chloride Acylium Acylium Ion Formation ButyrylChloride->Acylium AlCl3 AlCl₃ (Lewis Acid) AlCl3->Acylium activates Acylium->EAS attacks Product_Mix Mixture of Ortho and Para Isomers EAS->Product_Mix HCl HCl (byproduct) EAS->HCl Purification Column Chromatography Product_Mix->Purification Ortho_Product 2'-iso-Propoxybutyrophenone Para_Product 4'-iso-Propoxybutyrophenone Purification->Ortho_Product isolated

Fig. 1: Proposed synthesis workflow for 2'-iso-Propoxybutyrophenone.
Experimental Protocol: Friedel-Crafts Acylation

This protocol is a self-validating system; successful synthesis is confirmed by the analytical characterization steps outlined in Section 4.

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (e.g., filled with CaCl₂), and a dropping funnel. The entire setup should be under an inert atmosphere (e.g., nitrogen or argon).

  • Catalyst Suspension: To the flask, add a suitable inert solvent (e.g., dichloromethane or carbon disulfide) followed by anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) in portions while stirring.

  • Reactant Addition: Dissolve isopropoxybenzene (1.0 equivalent) in the same inert solvent and add it to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension at 0 °C (ice bath).

  • Acylating Agent Addition: Add butyryl chloride (1.05 equivalents) to the dropping funnel and add it dropwise to the reaction mixture at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quenching: Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of cold dilute hydrochloric acid to decompose the aluminum complex.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with the solvent (e.g., dichloromethane). Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil, which contains a mixture of ortho and para isomers, using column chromatography on silica gel with a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to isolate the 2'-iso-Propoxybutyrophenone.

Analytical Characterization

Confirming the identity and purity of the synthesized 2'-iso-Propoxybutyrophenone requires a combination of spectroscopic and chromatographic techniques.

Analytical_Workflow cluster_synthesis Synthesis Output cluster_purification Purification cluster_analysis Analysis cluster_result Confirmation Crude_Product Crude Product Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography TLC TLC Monitoring Column_Chromatography->TLC monitored by Final_Product Pure 2'-iso-Propoxybutyrophenone Column_Chromatography->Final_Product NMR NMR Spectroscopy (¹H, ¹³C) IR IR Spectroscopy MS Mass Spectrometry HPLC_GC HPLC/GC for Purity Final_Product->NMR Structure Final_Product->IR Functional Groups Final_Product->MS Molecular Weight Final_Product->HPLC_GC Purity >95%

Fig. 2: Analytical workflow for the characterization of 2'-iso-Propoxybutyrophenone.
Spectroscopic Analysis (Predicted)
  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the propyl chain, the isopropoxy group, and the aromatic protons.

    • Propyl group: A triplet around 0.9-1.0 ppm (CH₃), a sextet around 1.6-1.8 ppm (CH₂), and a triplet around 2.8-3.0 ppm (CH₂ adjacent to C=O).[8]

    • Isopropoxy group: A doublet around 1.3-1.4 ppm (two CH₃ groups) and a septet around 4.5-4.7 ppm (CH).

    • Aromatic protons: Four protons in the aromatic region (approx. 6.8-7.8 ppm), exhibiting complex splitting patterns due to the ortho disubstitution.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will confirm the carbon skeleton.

    • Carbonyl carbon: A signal in the downfield region, around 195-205 ppm.[9][10]

    • Aromatic carbons: Six signals in the aromatic region (approx. 110-160 ppm), with the carbon attached to the isopropoxy group being the most shielded.

    • Alkyl carbons: Signals for the propyl and isopropoxy carbons in the upfield region (approx. 10-75 ppm).

  • Infrared (IR) Spectroscopy: IR spectroscopy will identify key functional groups.

    • C=O stretch: A strong, sharp absorption band around 1680-1690 cm⁻¹ for the aryl ketone.[10][11][12][13]

    • C-O-C stretch: A characteristic absorption for the ether linkage around 1230-1270 cm⁻¹.

    • Sp² C-H stretch (aromatic): Signals above 3000 cm⁻¹.[14]

    • Sp³ C-H stretch (aliphatic): Signals just below 3000 cm⁻¹.[11]

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight and provide structural information through fragmentation patterns.

    • Molecular Ion (M⁺): A peak at m/z = 206.

    • Key Fragments: A prominent fragment at m/z = 163 resulting from the loss of a propyl radical (•C₃H₇). Another significant fragmentation would be an alpha-cleavage, leading to a benzoyl-type cation at m/z = 105, though less favored than in unsubstituted butyrophenone due to the isopropoxy group.[15][16] A McLafferty rearrangement could also be observed, leading to a fragment at m/z = 164.[15]

Predicted Reactivity and Stability

2'-iso-Propoxybutyrophenone is expected to be a stable compound under normal laboratory conditions.[4] It should be stored in a cool, well-ventilated place away from strong oxidizing agents. The primary sites of reactivity are the ketone's carbonyl group and the aromatic ring.

  • Carbonyl Group: The ketone can undergo typical reactions such as reduction to a secondary alcohol using agents like sodium borohydride, or reductive amination.

  • Aromatic Ring: The ring is activated by the isopropoxy group, making it susceptible to further electrophilic substitution, although the existing substitution pattern will direct incoming electrophiles.

Safety and Toxicology

While specific toxicological data for 2'-iso-Propoxybutyrophenone is not available, precautions should be based on the known hazards of butyrophenone and its derivatives. Butyrophenones can cause skin and eye irritation.[17][18]

  • Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[17]

  • First Aid: In case of skin contact, wash with soap and water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air. Seek medical attention if irritation persists.[17][18]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Potential Applications and Research Interest

Substituted butyrophenones are a significant class of compounds in medicinal chemistry. Many derivatives are known for their activity as antipsychotic agents, acting as dopamine receptor antagonists.[6][19][20]

  • Pharmaceutical Intermediate: The primary potential application for 2'-iso-Propoxybutyrophenone is as an intermediate in the synthesis of more complex molecules, particularly novel pharmaceutical candidates. The butyrophenone scaffold is a well-established pharmacophore.[7][21]

  • Research Chemical: It can be used as a building block in combinatorial chemistry and for developing structure-activity relationship (SAR) studies to design new therapeutic agents.[22][23]

Conclusion

2'-iso-Propoxybutyrophenone, or 1-(2-isopropoxyphenyl)butan-1-one, is a substituted aromatic ketone with significant potential as a chemical intermediate. While direct experimental data is scarce, a robust profile of its physical, chemical, and spectroscopic properties can be confidently predicted through the analysis of structurally related compounds. The proposed synthesis via Friedel-Crafts acylation is a reliable and well-understood method for its preparation. This technical guide provides a foundational framework for researchers to synthesize, characterize, and utilize this compound in their scientific endeavors, particularly in the fields of medicinal chemistry and drug discovery.

References

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Ketones. UCLA Chemistry. Retrieved March 29, 2026, from [Link]

  • OpenStax. (2023, September 20). 12.3 Mass Spectrometry of Some Common Functional Groups. In Organic Chemistry. Retrieved March 29, 2026, from [Link]

  • LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. In Chemistry LibreTexts. Retrieved March 29, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Butyrophenone. PubChem. Retrieved March 29, 2026, from [Link]

  • World Research Library. (2018, June 8). SYNTHESIS OF SOME NOVEL BUTYROPHENONE SUBSTITUTED AS ASTEROIDS AND EVALUATION OF ANTIPSYCHOTIC ACTIVITY. Retrieved March 29, 2026, from [Link]

  • Kato, S., et al. (n.d.). Quantum Chemical Analysis of the Molecular and Fragment Ion Formation of Butyrophenone by High-Electric Field Tunnel Ionization at Atmospheric Pressure. PMC. Retrieved March 29, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Positive- and negative-ion mass spectrometry of butyrophenones. PubMed. Retrieved March 29, 2026, from [Link]

  • Spectroscopy Online. (2022, August 1). The Infrared Spectra of Polymers, VII: Polymers with Carbonyl (C=O) Bonds. Retrieved March 29, 2026, from [Link]

  • NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. In Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved March 29, 2026, from [Link]

  • OpenStax. (2023, September 20). 19.14 Spectroscopy of Aldehydes and Ketones. In Organic Chemistry. Retrieved March 29, 2026, from [Link]

  • National Center for Biotechnology Information. (2008, December 1). Vibrational Spectra and Structure of Isopropylbenzene. PubMed. Retrieved March 29, 2026, from [Link]

  • Stenutz. (n.d.). isopropoxybenzene. Retrieved March 29, 2026, from [Link]

  • Grokipedia. (n.d.). Butyrophenone. Retrieved March 29, 2026, from [Link]

  • Google Patents. (n.d.). WO2006116848A1 - Substituted butyrophenone derivatives.
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  • Chemsrc. (2025, August 22). Isopropoxybenzene. Retrieved March 29, 2026, from [Link]

  • Wikipedia. (n.d.). Butyrophenone. Retrieved March 29, 2026, from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved March 29, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-substituted tetralin derivatives as conformationally restricted butyrophenone analogs. PubMed. Retrieved March 29, 2026, from [Link]

  • Synerzine. (2018, June 22). Butyrophenone Safety Data Sheet. Retrieved March 29, 2026, from [Link]

  • ResearchGate. (n.d.). ¹³C-NMR spectra of 5-fluoro-2-hydroxy butyrophenone. Retrieved March 29, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Bromo-4-t-butyl-1-isopropoxybenzene. PubChem. Retrieved March 29, 2026, from [Link]

  • IOMC. (n.d.). Synthesis of some novel butyrophenone substituted azasteroids and evaluation of antipsychotic activity. Retrieved March 29, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzene, (1-methylethyl)-. NIST Chemistry WebBook. Retrieved March 29, 2026, from [Link]

  • Veeprho. (n.d.). Butyrophenone | CAS 495-40-9. Retrieved March 29, 2026, from [Link]

  • ACS Publications. (n.d.). Conformationally Constrained Butyrophenones with Mixed Dopaminergic (D2) and Serotoninergic (5-HT2A, 5-HT2C) Affinities: Synthesis, Pharmacology, 3D-QSAR, and Molecular Modeling of (Aminoalkyl)benzo- and -thienocycloalkanones as Putative Atypical Antipsychotics. Journal of Medicinal Chemistry. Retrieved March 29, 2026, from [Link]

  • The Good Scents Company. (n.d.). butyrophenone, 495-40-9. Retrieved March 29, 2026, from [Link]

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Sources

Foundational

Technical Whitepaper: Chemical Identity, Synthesis, and Characterization of 2'-iso-Propoxybutyrophenone

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide Executive Summary As a Senior Application Scientist, I present this technical guide to detail t...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide

Executive Summary

As a Senior Application Scientist, I present this technical guide to detail the physicochemical properties, synthetic methodologies, and analytical validation of 2'-iso-Propoxybutyrophenone . Systematically known as 1-[2-(propan-2-yloxy)phenyl]butan-1-one, this compound is a highly specialized aromatic ketone. Featuring both a reactive carbonyl center and a sterically demanding ortho-isopropoxy substituent, it serves as a critical intermediate in the synthesis of advanced active pharmaceutical ingredients (APIs) and functional materials.

Chemical Identity & Physicochemical Profiling

To establish a rigorous foundation for downstream applications, the precise chemical identifiers and calculated physicochemical properties of 2'-iso-Propoxybutyrophenone are summarized below. The compound is officially registered under CAS Number 1443307-39-8 [1].

Chemical PropertyValue / Descriptor
IUPAC Name 1-[2-(propan-2-yloxy)phenyl]butan-1-one
Common Synonyms 2'-iso-Propoxybutyrophenone; 1-(2-Isopropoxyphenyl)butan-1-one[2]
CAS Registry Number 1443307-39-8[1]
Molecular Formula C13H18O2[1]
Molecular Weight 206.28 g/mol [1]
SMILES String CCCC(=O)c1ccccc1OC(C)C[1]
InChIKey HIUIIRYFQIKAKC-UHFFFAOYSA-N[1]

Mechanistic Insights: Synthesis & Reactivity

The most robust, scalable, and atom-economical route to synthesize 2'-iso-Propoxybutyrophenone is via a classical Williamson Ether Synthesis . This involves the alkylation of 2-hydroxybutyrophenone using 2-bromopropane.

Causality Behind Experimental Choices:

  • Base Selection (K₂CO₃): Potassium carbonate is intentionally selected over stronger bases (like NaH or NaOH). Its mild basicity (conjugate acid pKa ~10.3) is perfectly tuned to deprotonate the phenolic hydroxyl group (pKa ~10) to form a reactive phenoxide, without inadvertently deprotonating the α -carbon of the ketone, which would trigger unwanted aldol condensation side-reactions.

  • Solvent Selection (DMF): N,N-Dimethylformamide (DMF) is a polar aprotic solvent. It highly solvates the potassium cation but leaves the phenoxide anion unsolvated and "naked." This maximizes the nucleophilicity of the phenoxide, which is crucial for forcing the SN​2 nucleophilic substitution onto a sterically hindered secondary alkyl halide (2-bromopropane).

SynthesisPathway A 2-Hydroxybutyrophenone (Starting Material) B K2CO3 / DMF (Deprotonation) A->B Base Addition C Phenoxide Intermediate B->C -H+ D 2-Bromopropane (SN2 Alkylation) C->D Nucleophilic Attack E 2'-iso-Propoxybutyrophenone (Target Molecule) D->E -KBr

Figure 1: Synthesis pathway of 2'-iso-Propoxybutyrophenone via Williamson etherification.

Experimental Protocols: Synthesis and Purification

To ensure reproducibility, the following step-by-step methodology provides a self-validating protocol for laboratory-scale synthesis.

Step 1: Reaction Setup Charge a flame-dried, round-bottom flask equipped with a magnetic stirrer and reflux condenser with 2-hydroxybutyrophenone (1.0 equiv) and anhydrous K₂CO₃ (1.5 equiv). Add anhydrous DMF (to achieve a 0.5 M concentration) under an inert nitrogen atmosphere. Stir at room temperature for 30 minutes to ensure complete phenoxide formation (indicated by a slight color change).

Step 2: Alkylation Add 2-bromopropane (1.5 equiv) dropwise via a syringe. Gradually heat the reaction mixture to 60°C. Note: Heating is required to overcome the steric hindrance of the secondary halide during the SN​2 transition state. Monitor the reaction via TLC (Hexanes/Ethyl Acetate 8:2) until the starting material is consumed (typically 6–8 hours).

Step 3: Workup & Extraction Cool the mixture to room temperature and quench with distilled water. Extract the aqueous layer three times with ethyl acetate. Wash the combined organic layers extensively with a 5% aqueous LiCl solution or brine (at least 3 times) to selectively partition and remove residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 4: Purification Purify the crude oil via silica gel flash chromatography (eluting with a gradient of 0-10% Ethyl Acetate in Hexanes) to yield pure 2'-iso-Propoxybutyrophenone as a pale yellow to colorless oil.

Analytical Characterization & Validation Workflows

A single analytical technique is insufficient for pharmaceutical-grade validation. We employ an orthogonal validation system where multiple independent techniques cross-verify the molecular structure.

  • GC-MS (Gas Chromatography-Mass Spectrometry): Validates the molecular weight and chromatographic purity. The mass spectrum will exhibit a distinct molecular ion peak at m/z 206 , confirming the C13H18O2 formula[1].

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Proves regiochemistry. The defining signature of successful alkylation is the appearance of a septet at ~4.6 ppm (integrating to 1H), corresponding to the methine proton of the isopropoxy group, heavily deshielded by the adjacent oxygen.

  • FTIR (Fourier Transform Infrared Spectroscopy): Confirms functional group transformation. The broad O-H stretching band (~3200–3400 cm⁻¹) of the starting phenol will completely disappear, replaced by a strong, sharp C=O stretch (~1680 cm⁻¹, conjugated ketone) and distinct C-O-C ether stretches (~1240 cm⁻¹).

AnalyticalWorkflow cluster_0 Orthogonal Validation System A Crude 2'-iso-Propoxybutyrophenone B GC-MS (m/z 206 & Purity) A->B C 1H & 13C NMR (Structural Elucidation) A->C D FTIR (Functional Groups) A->D E Data Integration & Cross-Validation B->E C->E D->E F Certified Reference Material E->F Quality Confirmed

Figure 2: Orthogonal analytical validation workflow for structural elucidation.

Applications in Drug Development

Butyrophenone derivatives hold profound historical and contemporary significance in medicinal chemistry, most notably acting as the core pharmacophore for various central nervous system (CNS) agents and antipsychotics[3].

The strategic introduction of an ortho-isopropoxy group in 2'-iso-Propoxybutyrophenone achieves two critical pharmacological objectives:

  • Electronic Modulation: The electron-donating nature of the alkoxy group increases the electron density of the phenyl ring, altering the molecule's electrostatic potential surface.

  • Steric Shielding: The bulky isopropyl moiety restricts the rotational freedom of the adjacent carbonyl group. This conformational locking is frequently exploited in structure-based drug design to increase binding affinity and selectivity for specific target receptors (such as Dopamine D2/D4 or Serotonin receptors) by forcing the molecule into a bioactive conformation[3].

Sources

Exploratory

The Solubility Profile of 2'-iso-Propoxybutyrophenone: A Comprehensive Technical Guide for Researchers

Abstract This in-depth technical guide provides a comprehensive overview of the solubility of 2'-iso-propoxybutyrophenone, a ketone derivative of interest in pharmaceutical and chemical research. The document is designed...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This in-depth technical guide provides a comprehensive overview of the solubility of 2'-iso-propoxybutyrophenone, a ketone derivative of interest in pharmaceutical and chemical research. The document is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to accurately determine and interpret the solubility of this compound in a variety of common laboratory solvents. By integrating theoretical principles with actionable experimental protocols, this guide serves as a self-validating resource for predicting, measuring, and understanding the solubility characteristics of 2'-iso-propoxybutyrophenone and structurally similar molecules.

Introduction: The Critical Role of Solubility in Scientific Research

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental physicochemical parameter that governs the behavior of a compound in various applications.[1] In the realm of drug discovery and development, a compound's solubility profile is a critical determinant of its bioavailability, formulation feasibility, and overall therapeutic efficacy. Poor solubility can present significant challenges during preclinical and clinical development, leading to issues with absorption, inconsistent dosing, and reduced therapeutic effect. Therefore, a thorough understanding and accurate determination of the solubility of a target molecule, such as 2'-iso-propoxybutyrophenone, is paramount for its successful advancement through the research and development pipeline.

This guide will delve into the theoretical underpinnings of solubility, provide a detailed, step-by-step experimental protocol for its determination, and discuss the expected solubility of 2'-iso-propoxybutyrophenone in a range of solvents based on its molecular structure and the established principles of "like dissolves like."

Molecular Structure and its Implications for Solubility

The solubility of a compound is intrinsically linked to its molecular structure. Key structural features of 2'-iso-propoxybutyrophenone include a phenyl ring, a ketone functional group, and an isopropoxy group.

  • Phenyl Ring: The presence of the aromatic phenyl ring imparts a significant degree of nonpolar character to the molecule.

  • Ketone Group: The carbonyl (C=O) group in the ketone is polar and can act as a hydrogen bond acceptor. This feature allows for dipole-dipole interactions and potential hydrogen bonding with protic solvents.

  • iso-Propoxy Group: The ether linkage in the isopropoxy group also contributes to the molecule's polarity and can act as a hydrogen bond acceptor. The branched alkyl chain, however, adds to the nonpolar character.

The interplay of these functional groups suggests that 2'-iso-propoxybutyrophenone will exhibit a mixed polarity, making its solubility highly dependent on the nature of the solvent. The principle of "like dissolves like" dictates that a solute will have the highest solubility in a solvent with similar polarity.[2]

Theoretical Framework: The Energetics of Dissolution

The process of dissolution can be understood as a three-step energetic process:

  • Solute-Solute Interaction Breaking: Energy is required to overcome the intermolecular forces holding the solute molecules together in their solid (or liquid) state.

  • Solvent-Solvent Interaction Breaking: Energy is also required to create a cavity within the solvent by breaking the intermolecular forces between solvent molecules.

  • Solute-Solvent Interaction Formation: Energy is released when the solute molecules are solvated, forming new intermolecular interactions with the solvent molecules.

The overall enthalpy of solution is the sum of the energy changes in these three steps. For a solute to dissolve, the energy released in the third step should ideally compensate for the energy required in the first two steps, leading to a net favorable or slightly unfavorable energy change.

The Role of Solvent Polarity

Solvents are broadly classified based on their polarity:

  • Polar Protic Solvents: These solvents, such as water, methanol, and ethanol, have a hydrogen atom bonded to a highly electronegative atom (like oxygen or nitrogen). They can act as both hydrogen bond donors and acceptors, making them effective at dissolving polar solutes that can also participate in hydrogen bonding.[3]

  • Polar Aprotic Solvents: Solvents like acetone, dimethyl sulfoxide (DMSO), and N,N-dimethylformamide (DMF) possess a significant dipole moment but lack an O-H or N-H bond. They can act as hydrogen bond acceptors but not donors.

  • Nonpolar Solvents: These solvents, including hexane and toluene, have low dielectric constants and are composed of molecules with minimal or no dipole moment. They are effective at dissolving nonpolar solutes through weak van der Waals forces.

The Influence of Hydrogen Bonding

Hydrogen bonding is a particularly strong type of dipole-dipole interaction that plays a crucial role in solubility.[3][4] Compounds that can form hydrogen bonds with a solvent are generally more soluble in that solvent.[3] For 2'-iso-propoxybutyrophenone, the oxygen atoms in the ketone and ether groups can act as hydrogen bond acceptors, enhancing its solubility in protic solvents.

Experimental Determination of Solubility: The Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[5] This method involves agitating an excess amount of the solid compound in a solvent for a sufficient period to reach equilibrium, followed by the separation of the undissolved solid and quantification of the dissolved solute in the supernatant.

Detailed Experimental Protocol

Materials and Equipment:

  • 2'-iso-Propoxybutyrophenone (solid)

  • Selected solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, diethyl ether, hexane, toluene, DMSO, DMF)

  • Analytical balance

  • Glass vials with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Step-by-Step Procedure:

  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of 2'-iso-propoxybutyrophenone into a series of glass vials. An excess is crucial to ensure that a saturated solution is formed.

    • Add a known volume of each selected solvent to the respective vials.

  • Equilibration:

    • Tightly cap the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker or incubator (e.g., 25 °C).

    • Agitate the vials for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. It is advisable to perform a time-to-equilibrium study to determine the optimal agitation time.

  • Phase Separation:

    • After equilibration, remove the vials from the shaker.

    • Allow the vials to stand undisturbed for a short period to allow for initial sedimentation of the undissolved solid.

    • Centrifuge the vials at a moderate speed to pellet the remaining undissolved solid.

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Filter the supernatant through a chemically inert syringe filter (e.g., 0.45 µm PTFE) into a clean vial. This step is critical to remove any fine, undissolved particles.

  • Quantification by HPLC:

    • Prepare a series of standard solutions of 2'-iso-propoxybutyrophenone of known concentrations in a suitable solvent (ideally the mobile phase for the HPLC analysis).

    • Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the detector response (e.g., peak area) against the concentration.

    • Dilute the filtered saturated solution samples with the mobile phase to a concentration that falls within the linear range of the calibration curve.

    • Inject the diluted samples into the HPLC system and record the detector response.

    • Using the calibration curve, determine the concentration of 2'-iso-propoxybutyrophenone in the diluted samples.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.

Data Reporting: Solubility is typically reported in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.[5]

Visualizing the Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification prep Add excess 2'-iso-propoxybutyrophenone to a known volume of solvent equil Agitate at constant temperature (e.g., 24-72 hours) prep->equil Incubation cent Centrifuge to pellet undissolved solid equil->cent Separation filt Filter supernatant through a 0.45 µm filter cent->filt hplc Analyze filtrate by HPLC filt->hplc Analysis calib Quantify against a calibration curve hplc->calib result Determine Solubility (mg/mL or mol/L) calib->result

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.

Predicted Solubility of 2'-iso-Propoxybutyrophenone in Common Solvents

The addition of the isopropoxy group to the butyrophenone structure is expected to slightly increase its polarity due to the ether linkage, but also increase its nonpolar surface area. The overall effect on solubility will depend on the balance of these factors in different solvents.

The following table provides a qualitative and estimated quantitative solubility profile for 2'-iso-propoxybutyrophenone in a range of common laboratory solvents, categorized by their polarity.

Solvent CategorySolventPolarity IndexHydrogen BondingPredicted SolubilityEstimated Solubility Range (mg/mL)
Polar Protic Methanol5.1Donor & AcceptorHigh> 100
Ethanol4.3Donor & AcceptorHigh> 100
Isopropanol3.9Donor & AcceptorHigh> 100
Polar Aprotic Dimethyl Sulfoxide (DMSO)7.2AcceptorVery High> 200
N,N-Dimethylformamide (DMF)6.4AcceptorVery High> 200
Acetone5.1AcceptorHigh> 100
Ethyl Acetate4.4AcceptorModerate50 - 100
Nonpolar Toluene2.4NoneModerate to High50 - 100
Diethyl Ether2.8AcceptorModerate25 - 50
Hexane0.1NoneLow< 10

Disclaimer: The estimated solubility ranges are predictions based on chemical principles and data from analogous structures. Actual experimental values may vary.

Factors Influencing Solubility Measurements

Several factors can influence the accuracy and reproducibility of solubility measurements:

  • Temperature: Solubility is generally temperature-dependent. For most solids, solubility increases with increasing temperature.

  • pH (for ionizable compounds): While 2'-iso-propoxybutyrophenone is not strongly ionizable, extreme pH values could potentially affect its stability and solubility.

  • Purity of the Compound and Solvent: Impurities can affect the measured solubility.

  • Solid-State Properties: For crystalline solids, polymorphism can significantly impact solubility, with different crystal forms exhibiting different solubilities.

  • Equilibration Time: Insufficient time for equilibration will lead to an underestimation of the true equilibrium solubility.

Conclusion: A Framework for Understanding Solubility

This technical guide has provided a comprehensive framework for understanding and determining the solubility of 2'-iso-propoxybutyrophenone. By combining a robust experimental methodology with a sound theoretical understanding of the factors governing dissolution, researchers can confidently and accurately characterize the solubility profile of this compound. The predicted solubility trends presented herein offer a valuable starting point for solvent selection and experimental design. Ultimately, the empirical determination of solubility using the detailed shake-flask protocol will provide the most accurate and reliable data for advancing research and development efforts involving 2'-iso-propoxybutyrophenone.

References

  • BenchChem. (2025). General Experimental Protocol for Determining Solubility.
  • CK-12 Foundation. (2026, January 1). Hydrogen Bonding.
  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method.
  • Delgado, D. R. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically? ResearchGate.
  • Wikipedia. (n.d.). Solvent.
  • Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry.
  • Grokipedia. (n.d.). Butyrophenone.

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Foundational

Mechanistic Pathways and Synthetic Utility of 2'-iso-Propoxybutyrophenone: A Technical Guide for Advanced Chemical Development

Executive Summary 2'-iso-Propoxybutyrophenone (CAS: 1443307-39-8) is a highly functionalized aromatic ketone characterized by an ortho-isopropoxy substituent and a linear butyryl chain. In pharmaceutical development and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2'-iso-Propoxybutyrophenone (CAS: 1443307-39-8) is a highly functionalized aromatic ketone characterized by an ortho-isopropoxy substituent and a linear butyryl chain. In pharmaceutical development and fine chemical synthesis, this structural motif serves as a versatile linchpin. The presence of the γ -hydrogens on the butyryl chain enables complex photochemical rearrangements, while the ortho-alkoxy group acts as a powerful directing group for stereocontrolled nucleophilic additions and a site for selective deprotection.

This whitepaper dissects the three primary reaction mechanisms involving 2'-iso-Propoxybutyrophenone, providing researchers with the causal logic, self-validating protocols, and authoritative grounding necessary to leverage this compound in advanced synthetic workflows.

Photochemical Transformations: Norrish Type II Cleavage and Yang Cyclization

Mechanistic Causality

Aryl alkyl ketones possessing γ -hydrogens are classic substrates for 1[1]. Upon UV irradiation, 2'-iso-Propoxybutyrophenone is excited to a singlet state ( S1​ ), followed by rapid intersystem crossing (ISC) to the reactive triplet state ( T1​ ). The excited carbonyl oxygen abstracts a hydrogen atom from the γ -carbon of the butyryl chain via a highly ordered six-membered cyclic transition state.

This abstraction generates a 1,4-biradical intermediate. The fate of this biradical is dictated by steric and electronic factors. It can undergo β -cleavage of the C-C bond to yield an alkene (ethylene) and an enol (which tautomerizes to 2'-isopropoxyacetophenone), or it can undergo radical recombination (Yang cyclization) to form a substituted cyclobutanol[2]. The bulky ortho-isopropoxy group restricts the rotational freedom of the biradical, often skewing the product distribution compared to unsubstituted butyrophenone.

Norrish A 2'-iso-Propoxybutyrophenone (Ground State) B Excited Triplet State (n, π*) A->B hν (UV) ISC C 1,4-Biradical Intermediate (γ-H Abstraction) B->C Intramolecular H-abstraction D Norrish Type II Cleavage (Alkene + Enol -> Ketone) C->D β-cleavage E Yang Cyclization (Cyclobutanol Derivative) C->E Radical Recombination

Photochemical Norrish Type II cleavage and Yang cyclization pathways.

Self-Validating Experimental Protocol: Photolysis

The following protocol utilizes degassing to prevent triplet quenching, ensuring the reaction proceeds strictly via the T1​ state.

  • Preparation : Dissolve 2'-iso-Propoxybutyrophenone (1.0 mmol) in 100 mL of anhydrous, HPLC-grade benzene or methanol in a quartz photochemical reactor tube.

  • Degassing (Critical Step) : Sparge the solution with high-purity Argon for 30 minutes. Causality: Molecular oxygen is a potent triplet quencher; failure to degas will result in photo-oxidation rather than the desired Norrish cleavage.

  • Irradiation : Place the quartz tube in a Rayonet Photochemical Reactor equipped with 300 nm medium-pressure mercury lamps. Irradiate at ambient temperature for 2–4 hours.

  • Validation & Monitoring : Extract 50 μ L aliquots hourly. Analyze via GC-MS. The disappearance of the parent mass ( m/z 206) and the appearance of the acetophenone derivative ( m/z 178) validates the cleavage pathway.

  • Isolation : Concentrate the solvent in vacuo and purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate the cyclobutanol and cleavage products.

Chelation-Controlled Nucleophilic Addition

Mechanistic Causality

When subjecting 2'-iso-Propoxybutyrophenone to nucleophilic attack (e.g., via Grignard reagents or hydride donors), the ortho-alkoxy group fundamentally alters the reaction trajectory. According to Cram's cyclic model of 3[3], the Lewis acidic metal cation (such as Mg2+ or Zn2+ ) coordinates simultaneously to the carbonyl oxygen and the ether oxygen of the isopropoxy group[4].

This bidentate coordination forms a rigid, conformationally locked five- or six-membered chelate ring. The nucleophile is then forced to attack the carbonyl carbon from the least sterically hindered face. The bulky isopropyl group effectively shields one trajectory, resulting in highly predictable and controlled addition, which is paramount when synthesizing complex pharmaceutical intermediates.

Chelation A 2'-iso-Propoxybutyrophenone B Mg2+ Chelate Complex (Carbonyl & Alkoxy O-coordination) A->B + RMgX (Low Temp) C Stereocontrolled Nucleophilic Attack (Grignard Reagent) B->C Conformationally Locked D Tertiary Alcohol Product C->D Aqueous Quench

Chelation-controlled nucleophilic addition via magnesium coordination.

Self-Validating Experimental Protocol: Grignard Addition

Temperature control is strictly maintained to preserve the kinetic stability of the chelate complex.

  • System Preparation : Flame-dry a Schlenk flask under vacuum and backfill with Argon three times. Causality: Grignard reagents are highly moisture-sensitive; ambient water will prematurely quench the reagent to the corresponding alkane.

  • Substrate Loading : Dissolve 2'-iso-Propoxybutyrophenone (2.0 mmol) in 10 mL of anhydrous THF.

  • Chelation & Addition : Cool the reaction vessel to -78 °C using a dry ice/acetone bath. Dropwise, add Methylmagnesium bromide (3.0 mmol, 3.0 M in diethyl ether). Causality: Low temperatures maximize the thermodynamic stability of the Mg2+ chelate complex, preventing background unchelated attack.

  • Reaction Maturation : Stir at -78 °C for 1 hour, then allow the reaction to slowly warm to 0 °C over 2 hours.

  • Quenching : Carefully add 5 mL of saturated aqueous NH4​Cl . Validation: The dissolution of magnesium salts into the aqueous layer without forming a stubborn emulsion confirms a successful quench.

  • Workup : Extract with ethyl acetate (3 x 15 mL), wash with brine, dry over anhydrous MgSO4​ , and concentrate to yield the tertiary alcohol.

Lewis Acid-Mediated Ether Cleavage (Dealkylation)

Mechanistic Causality

The isopropoxy group often serves as a robust protecting group for phenols during upstream synthesis. To reveal the reactive 2'-hydroxybutyrophenone, aggressive Lewis acids like Boron Tribromide ( BBr3​ ) are employed. The 5[5] begins with the formation of a Lewis acid-base adduct between the strongly electrophilic boron atom and the ether oxygen[6].

This coordination severely weakens the carbon-oxygen bond. Subsequently, a bromide ion (either intra- or intermolecularly) attacks the secondary carbon of the isopropyl group. Because the isopropyl cation is relatively stable, the cleavage of secondary ethers by BBr3​ is exceptionally rapid and efficient compared to primary methyl ethers, proceeding through a hybrid SN​1/SN​2 transition state.

BBr3Cleavage A 2'-iso-Propoxybutyrophenone B Lewis Acid-Base Adduct (Ether O -> BBr3) A->B + BBr3 (-78 °C) C Bromide Displacement (Br- attacks isopropyl group) B->C Br- transfer D Borate Ester Intermediate C->D - Isopropyl Bromide E 2'-Hydroxybutyrophenone (Phenol Product) D->E MeOH/H2O Hydrolysis

Mechanism of BBr3-mediated ether cleavage to yield the phenol.

Self-Validating Experimental Protocol: BBr3​ Deprotection

Caution: BBr3​ is highly corrosive and reacts violently with water. Perform strictly in a fume hood.

  • Preparation : Dissolve the substrate (1.0 mmol) in 5 mL of anhydrous Dichloromethane (DCM) under an Argon atmosphere. Cool to -78 °C.

  • Reagent Addition : Syringe in BBr3​ (1.2 mmol, 1.0 M solution in DCM) dropwise over 10 minutes. Causality: The slight excess ensures complete coordination and drives the bimolecular cleavage mechanism.

  • Cleavage : Remove the cooling bath and allow the reaction to stir at room temperature for 3–4 hours. Monitor via TLC (Hexanes/EtOAc 4:1). The shift to a highly polar, UV-active spot indicates the formation of the borate ester.

  • Hydrolysis : Cool the flask back to 0 °C. Dropwise , add 2 mL of anhydrous Methanol. Causality: Methanol reacts with the intermediate borate ester and excess BBr3​ to form volatile trimethyl borate ( B(OMe)3​ ) and HBr, safely quenching the reaction without violent exotherms.

  • Workup : Dilute with water, extract with DCM, wash with saturated NaHCO3​ to neutralize HBr, dry, and concentrate.

Quantitative Data Summary

The following table summarizes the expected reaction metrics and mechanistic drivers for the transformations of 2'-iso-Propoxybutyrophenone based on standard physical organic chemistry benchmarks.

Reaction TypeReagents / ConditionsPrimary Mechanistic DriverTypical YieldChemoselectivity / Outcome
Norrish Type II (300 nm), Benzene, 25 °C1,4-Biradical formation via γ -H abstraction60–75%Favors β -cleavage over cyclization due to steric bulk of the ortho-group.
Nucleophilic Addition MeMgBr, THF, -78 °C to 0 °CBidentate Mg2+ chelation control>85%High facial selectivity; forms tertiary alcohol with defined stereocenter trajectory.
Ether Cleavage BBr3​ (1.2 eq), DCM, -78 °C to RTLewis acid-base adduct & Br- nucleophilic attack>90%Complete dealkylation to 2'-hydroxybutyrophenone; tolerates the ketone moiety.

References

  • National Institutes of Health (NIH)
  • Norrish Reaction Wikipedia, The Free Encyclopedia URL
  • Green Chemistry (RSC Publishing)
  • Chiral Lewis Acid-Catalyzed Norrish Type II Cyclization to Synthesize α-Oxazolidinones via Enantioselective Protonation CCS Chemistry - Chinese Chemical Society URL
  • Magnesium;propan-2-yloxybenzene;bromide (Ortho-Alkoxy Grignard Functionalities)
  • Comprehensive Organic Synthesis (Chelation Control Models)

Sources

Exploratory

An In-Depth Technical Guide to the Proposed Synthesis and Characterization of 2'-iso-Propoxybutyrophenone

A Theoretical Exploration for Researchers, Scientists, and Drug Development Professionals Abstract This technical guide delineates the conceptual framework for the discovery and synthesis of 2'-iso-propoxybutyrophenone,...

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Author: BenchChem Technical Support Team. Date: April 2026

A Theoretical Exploration for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the conceptual framework for the discovery and synthesis of 2'-iso-propoxybutyrophenone, a novel butyrophenone derivative. As this compound is not found in existing chemical literature, this document serves as a theoretical whitepaper outlining plausible synthetic routes, detailed experimental protocols, and comprehensive analytical characterization methods. The core of this guide is built upon established principles of organic chemistry, providing a predictive roadmap for its creation and verification. This paper is intended to be a valuable resource for researchers and scientists in drug discovery and development, offering insights into the synthetic accessibility and potential properties of this new chemical entity.

Introduction: Deconstructing a Novel Chemical Entity

The butyrophenone structural motif is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting significant pharmacological activity, particularly as antipsychotic agents.[1][2] The parent compound, butyrophenone, consists of a phenyl group attached to a four-carbon chain terminating in a ketone. Substitutions on the phenyl ring can profoundly influence the biological activity of these molecules.[3]

This guide focuses on a hitherto undocumented derivative: 2'-iso-propoxybutyrophenone . The nomenclature implies a butyrophenone scaffold with an isopropoxy group at the ortho (2') position of the phenyl ring. The introduction of an alkoxy group, particularly a sterically notable one like isopropoxy, at this position is anticipated to modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, and could impart unique pharmacological characteristics. Given the absence of prior art, this document pioneers the scientific discourse on 2'-iso-propoxybutyrophenone, presenting a logical and experimentally sound pathway to its synthesis and characterization.

Proposed Synthetic Pathways

Two primary retrosynthetic strategies are proposed for the synthesis of 2'-iso-propoxybutyrophenone. Each pathway leverages well-established, name-brand reactions in organic synthesis, with a critical analysis of their applicability to this specific target.

Retrosynthetic Analysis

A logical deconstruction of the target molecule suggests two main approaches:

  • Pathway A: Friedel-Crafts Acylation of an Isopropoxy-Substituted Aromatic Ring. This approach involves the direct acylation of isopropoxybenzene with butyryl chloride. The primary challenge lies in controlling the regioselectivity to favor the ortho position, as Friedel-Crafts acylations on activated rings typically yield a mixture of ortho and para isomers.[4]

  • Pathway B: Williamson Ether Synthesis on a Pre-functionalized Butyrophenone Core. This strategy commences with the synthesis of 2'-hydroxybutyrophenone, followed by the introduction of the isopropoxy group via a Williamson ether synthesis. This pathway offers potentially greater control over the final structure, as the position of the alkoxy group is predetermined by the initial placement of the hydroxyl group.

The following sections will provide a detailed exploration of the experimental execution of each proposed pathway.

Experimental Protocols: A Step-by-Step Guide

The following protocols are presented as a detailed guide for the synthesis of 2'-iso-propoxybutyrophenone. They are based on established methodologies for analogous transformations and include considerations for reaction optimization and safety.

Pathway A: Ortho-Selective Friedel-Crafts Acylation

This pathway aims to directly acylate isopropoxybenzene. Achieving high ortho-selectivity can be challenging due to the para-directing nature of the isopropoxy group. However, the use of specific Lewis acids and reaction conditions can influence the regiochemical outcome.

3.1.1. Proposed Reaction Scheme

Friedel_Crafts_Acylation cluster_products Products Isopropoxybenzene Isopropoxybenzene LewisAcid + AlCl₃ (Lewis Acid) Isopropoxybenzene->LewisAcid ButyrylChloride Butyryl Chloride ButyrylChloride->LewisAcid OrthoProduct 2'-iso-Propoxybutyrophenone ParaProduct 4'-iso-Propoxybutyrophenone Products LewisAcid->Products DCM, 0°C to rt LewisAcid->Products

Caption: Proposed Friedel-Crafts acylation of isopropoxybenzene.

3.1.2. Detailed Experimental Protocol

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas) is assembled under an inert atmosphere (nitrogen or argon).

  • Reagent Charging: Anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) is suspended in a dry, non-polar solvent such as dichloromethane (DCM) or 1,2-dichloroethane.[5] The suspension is cooled to 0°C in an ice bath.

  • Acyl Chloride Addition: Butyryl chloride (1.1 equivalents) is added dropwise to the stirred suspension, allowing for the formation of the acylium ion complex.

  • Substrate Addition: Isopropoxybenzene (1.0 equivalent) is added dropwise to the reaction mixture, maintaining the temperature at 0°C.

  • Reaction Progression: After the addition is complete, the reaction is allowed to warm to room temperature and stirred for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: The reaction mixture is carefully poured onto crushed ice containing concentrated hydrochloric acid to decompose the aluminum chloride complex. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.

  • Purification: The solvent is removed under reduced pressure, and the resulting crude product, likely a mixture of ortho and para isomers, is purified by column chromatography on silica gel.

3.1.3. Discussion of Causality and Challenges

  • Lewis Acid Stoichiometry: A stoichiometric amount of AlCl₃ is often required as it complexes with the product ketone, deactivating it towards further acylation.

  • Regioselectivity: The isopropoxy group is an ortho, para-director. While the para product is often thermodynamically favored, ortho-substitution can sometimes be promoted by chelation control with certain Lewis acids or by using bulkier catalysts that sterically favor the less hindered para position.[5] Lower reaction temperatures may also influence the ortho/para ratio.[6]

  • Alternative Catalysts: Other Lewis acids like TiCl₄ or SnCl₄ could be explored to optimize the ortho:para ratio.

Pathway B: Williamson Ether Synthesis via a 2'-Hydroxybutyrophenone Intermediate

This two-step pathway is proposed to offer superior regiochemical control.

3.2.1. Step 1: Synthesis of 2'-Hydroxybutyrophenone via Fries Rearrangement

The Fries rearrangement of phenyl butyrate provides a direct route to hydroxyaryl ketones.[7] The ortho-isomer can be favored by employing higher reaction temperatures.[6]

3.2.1.1. Proposed Reaction Scheme

Fries_Rearrangement PhenylButyrate Phenyl Butyrate Reaction PhenylButyrate->Reaction 1. AlCl₃, high temp. 2. H₃O⁺ Hydroxybutyrophenone 2'-Hydroxybutyrophenone Reaction->Hydroxybutyrophenone

Caption: Fries rearrangement of phenyl butyrate to 2'-hydroxybutyrophenone.

3.2.1.2. Detailed Experimental Protocol

  • Esterification (Preparation of Phenyl Butyrate): Phenol (1.0 equivalent) is reacted with butyryl chloride (1.1 equivalents) in the presence of a base like pyridine in a suitable solvent such as DCM. The reaction is typically carried out at 0°C to room temperature. After an aqueous work-up, the phenyl butyrate can be purified by distillation.

  • Fries Rearrangement:

    • Reaction Setup: A flame-dried reaction vessel is charged with phenyl butyrate (1.0 equivalent) and a Lewis acid, typically anhydrous aluminum chloride (AlCl₃, 1.1-2.5 equivalents).[8]

    • Reaction Conditions: The mixture is heated to a high temperature (typically >160°C) to favor the formation of the ortho-isomer.[9] The reaction can be performed neat or in a high-boiling solvent.

    • Work-up: After cooling, the reaction mixture is carefully quenched with ice and acid. The product is then extracted with an organic solvent, washed, dried, and purified by column chromatography or recrystallization.

3.2.2. Step 2: Williamson Ether Synthesis

This classic SN2 reaction will be used to introduce the isopropyl group.[10][11]

3.2.2.1. Proposed Reaction Scheme

Williamson_Ether_Synthesis Hydroxybutyrophenone 2'-Hydroxybutyrophenone Reaction + K₂CO₃, Acetone, Reflux Hydroxybutyrophenone->Reaction IsopropylBromide Isopropyl Bromide IsopropylBromide->Reaction FinalProduct 2'-iso-Propoxybutyrophenone Reaction->FinalProduct

Caption: Williamson ether synthesis to yield the final product.

3.2.2.2. Detailed Experimental Protocol

  • Reaction Setup: A round-bottom flask is charged with 2'-hydroxybutyrophenone (1.0 equivalent), a suitable base such as potassium carbonate (K₂CO₃, 2.0 equivalents), and a polar aprotic solvent like acetone or acetonitrile.[9]

  • Alkylating Agent Addition: Isopropyl bromide or isopropyl iodide (1.5 equivalents) is added to the suspension.

  • Reaction Conditions: The reaction mixture is heated to reflux and stirred for 6-24 hours, with the progress monitored by TLC.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the inorganic salts are removed by filtration.

  • Purification: The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the final product, 2'-iso-propoxybutyrophenone.

3.2.3. Discussion of Causality and Self-Validation

  • Fries Rearrangement: The ortho-selectivity at high temperatures is a well-documented phenomenon, providing a reliable method to obtain the key intermediate.[6] The progress can be monitored by TLC to ensure complete consumption of the starting ester.

  • Williamson Ether Synthesis: The use of a mild base like K₂CO₃ is sufficient to deprotonate the phenolic hydroxyl group.[9] The reaction is generally clean and high-yielding for the O-alkylation of phenols. The purity of the final product can be readily assessed by standard analytical techniques.

Analytical Characterization: A Predictive Spectroscopic Profile

The successful synthesis of 2'-iso-propoxybutyrophenone must be confirmed through rigorous analytical characterization. Based on the proposed structure and data from analogous compounds, a predictive spectroscopic profile can be outlined.

Quantitative Data Summary
PropertyPredicted Value/Range
Molecular Formula C₁₃H₁₈O₂
Molecular Weight 206.28 g/mol
Appearance Likely a colorless to pale yellow oil or low-melting solid
¹H NMR (CDCl₃, 400 MHz) See detailed prediction below
¹³C NMR (CDCl₃, 100 MHz) See detailed prediction below
IR (neat, cm⁻¹) ~2970 (C-H, sp³), ~1680 (C=O, aryl ketone), ~1600, 1480 (C=C, aromatic), ~1250 (C-O, ether)
Mass Spectrometry (EI) M⁺ at m/z 206, characteristic fragments at m/z 163, 135, 105, 77
Predicted NMR Spectroscopic Data
  • ¹H NMR:

    • Aromatic Protons (4H): Complex multiplet in the range of δ 6.8-7.8 ppm. The proton ortho to the carbonyl group (H-6') is expected to be the most downfield.

    • Isopropoxy Group (7H): A septet for the methine proton (-OCH(CH₃)₂) around δ 4.5-4.7 ppm and a doublet for the six methyl protons (-OCH(CH₃)₂) around δ 1.3-1.4 ppm.

    • Butyryl Chain (7H): A triplet for the methylene group adjacent to the carbonyl (-COCH₂-) around δ 2.9-3.1 ppm, a sextet for the internal methylene group (-CH₂CH₂CH₃) around δ 1.7-1.9 ppm, and a triplet for the terminal methyl group (-CH₂CH₃) around δ 0.9-1.0 ppm.

  • ¹³C NMR:

    • Carbonyl Carbon (C=O): δ ~200 ppm.

    • Aromatic Carbons (6C): Signals in the range of δ 115-160 ppm. The carbon bearing the isopropoxy group (C-2') will be significantly downfield, while the ipso-carbon of the acyl group (C-1') will also be a quaternary signal in this region.

    • Isopropoxy Group (3C): Methine carbon (-OCH(CH₃)₂) around δ 70-72 ppm and methyl carbons (-OCH(CH₃)₂) around δ 22-24 ppm.

    • Butyryl Chain (4C): Methylene adjacent to carbonyl (-COCH₂-) around δ 38-40 ppm, internal methylene (-CH₂CH₂CH₃) around δ 18-20 ppm, and terminal methyl (-CH₂CH₃) around δ 13-15 ppm.

Potential Applications and Future Directions

Butyrophenone derivatives are well-established as dopamine D₂ receptor antagonists, with applications in treating psychosis.[3] The introduction of a 2'-isopropoxy group may alter the receptor binding profile, potentially leading to a compound with a different selectivity or side-effect profile. For instance, modified butyrophenones have been investigated for their potential as atypical antipsychotics with mixed dopamine and serotonin receptor affinities.[12]

Further research on 2'-iso-propoxybutyrophenone could involve:

  • In vitro screening against a panel of CNS receptors.

  • In vivo studies to assess its pharmacological effects and pharmacokinetic properties.

  • Synthesis of related analogues with different alkoxy groups at the 2' position to establish structure-activity relationships.

Conclusion

While 2'-iso-propoxybutyrophenone remains a theoretical construct, this technical guide provides a comprehensive and scientifically grounded framework for its synthesis and characterization. The proposed synthetic pathways, particularly the Williamson ether synthesis route via a 2'-hydroxybutyrophenone intermediate, offer a high probability of success. The predictive analytical data presented herein will be instrumental in verifying the identity and purity of the synthesized compound. This document serves as a foundational blueprint for researchers to explore this novel chemical space and potentially uncover new pharmacologically active agents.

References

  • Chad's Prep. (2021, March 5). Friedel Crafts Alkylation & Acylation. YouTube. [Link]

  • ResearchGate. (n.d.). 1H-NMR (400 MHz) and 13C-NMR (100 MHz) spectral data of compound 1 in CDCl3. [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]

  • Google Patents. (n.d.).
  • Chemistry Steps. (2022, November 13). Williamson Ether Synthesis. [Link]

  • O-Alkylation. (n.d.). Alcohol to Ether using Williamson synthesis. [Link]

  • University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. [Link]

  • Wikipedia. (n.d.). Fries rearrangement. [Link]

  • Metin, T. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. [Link]

  • Organic Chemistry Portal. (n.d.). Fries Rearrangement. [Link]

  • ResearchGate. (n.d.). THE FRIES REARRANGEMENT OF PHENYL ISOBUTYRATE. [Link]

  • Beilstein Journals. (2023, February 23). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). [Link]

  • Scribd. (n.d.). Friedel-Crafts Acylation Lab Guide. [Link]

  • Ventura College. (n.d.). 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. [Link]

  • Minnesota State University Moorhead. (n.d.). Short Summary of 1H-NMR Interpretation. [Link]

  • LibreTexts. (2024, October 4). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

  • National Center for Biotechnology Information. (2025, November 20). The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product. [Link]

  • National Center for Biotechnology Information. (2012, June 8). A reactivity-selectivity study of the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl and the oxidation of the acetyl derivatives. [Link]

  • LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

  • National Center for Biotechnology Information. (n.d.). Spectroscopic and Computational Investigations of Ligand Binding to IspH: Discovery of Non-Diphosphate Inhibitors. [Link]

  • The Good Scents Company. (n.d.). butyrophenone. [Link]

  • PubMed. (2006, February 15). Spectroscopic characterization of 2-isopropylmalic acid-aluminum(III) complex. [Link]

  • PLOS One. (2015, June 12). Interactions of Isophorone Derivatives with DNA: Spectroscopic Studies. [Link]

  • National Center for Biotechnology Information. (n.d.). Identification of A Butyrophenone Analog as a Potential Atypical Antipsychotic Agent: 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one. [Link]

  • World Research Library. (2018, June 8). SYNTHESIS OF SOME NOVEL BUTYROPHENONE SUBSTITUTED AS ASTEROIDS AND EVALUATION OF ANTIPSYCHOTIC ACTIVITY. [Link]

  • MDPI. (2026, March 27). Orexins, Psychosis, and Antipsychotics: A Systematic Review of Studies of Orexin Levels and the Effects of Dual Orexin Receptor Antagonists (DORAs). [Link]

  • ResearchGate. (2022, September 7). Spectroscopic Behaviour of Copper(II) Complexes Containing 2-Hydroxyphenones. [Link]

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Foundational

Technical Whitepaper: Isomeric Profiling and Functional Derivatives of 2'-iso-Propoxybutyrophenone

Executive Summary & Structural Landscape Butyrophenones represent a highly versatile class of aromatic ketones with profound implications in synthetic chemistry, analytical reagent development, and pharmaceutical scaffol...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Landscape

Butyrophenones represent a highly versatile class of aromatic ketones with profound implications in synthetic chemistry, analytical reagent development, and pharmaceutical scaffolding. At the core of this structural family is 2'-iso-Propoxybutyrophenone (CAS: 1443307-39-8)[1]. The precise positioning of the isopropoxy group on the phenyl ring—whether ortho (2'), meta (3'), or para (4')—dictates the molecule's steric environment and electronic properties, leading to distinctly different chemical behaviors and downstream applications.

To establish a baseline for comparison, the quantitative data of the core isomers and their advanced functional derivatives are summarized below.

Table 1: Quantitative Isomeric and Derivative Profiling

Compound NameCAS NumberMolecular FormulaMonoisotopic MassKey Structural Feature
2'-iso-Propoxybutyrophenone 1443307-39-8C₁₃H₁₈O₂206.28 DaOrtho-isopropoxy substitution[1]
3'-iso-Propoxybutyrophenone 1443307-30-9C₁₃H₁₈O₂206.28 DaMeta-isopropoxy substitution[2]
4-(5,5-Dimethyl-1,3-dioxan-2-yl)-4'-isopropoxybutyrophenone 898755-81-2C₁₉H₂₈O₄320.42 DaPara-isopropoxy + Dioxanyl acetal[3]
2-(piperinomethyl)-4'-propoxybutyrophenone HCl N/AC₁₉H₂₉NO₂303.22 DaPiperidine ring + Para-propoxy[4]
DHBBO (Analytical Reagent)N/AC₁₀H₁₂BrNO₃274.11 DaOxime + Bromine + Dihydroxy[5]

Mechanistic Causality in Synthesis

The synthesis of specific butyrophenone isomers requires strict regiocontrol. Attempting a direct Friedel-Crafts acylation of isopropoxybenzene with butyryl chloride predominantly yields the para-isomer due to the significant steric bulk of the isopropoxy group and its strong para-directing electronic effect.

To selectively synthesize the ortho-isomer (2'-iso-Propoxybutyrophenone), a Williamson ether synthesis is the preferred, self-validating pathway. By starting with 2-hydroxybutyrophenone, the regiochemistry is pre-established. The phenolic hydroxyl group is deprotonated using a mild base (e.g., K₂CO₃), followed by an S_N2 nucleophilic attack on isopropyl bromide. This choice eliminates para-substitution byproducts, ensuring high isomeric purity. The success of this protocol is easily validated via NMR, confirming the presence of the isopropyl methine septet without competing isomeric signals.

Synthesis A 2-Hydroxybutyrophenone (Starting Material) C Williamson Ether Synthesis (SN2 Mechanism) A->C B Isopropyl Bromide + K2CO3 (Alkylating Agent & Base) B->C D 2'-iso-Propoxybutyrophenone (Target Isomer) C->D

Synthetic workflow for 2'-iso-Propoxybutyrophenone via Williamson Ether Synthesis.

Functional Derivatives: The Dioxanyl and Piperidine Scaffolds

Expanding the butyrophenone core yields highly functionalized derivatives used in advanced applications. For instance, 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-4'-isopropoxybutyrophenone incorporates an acetal-protected aldehyde, serving as a crucial intermediate in complex multi-step syntheses where carbonyl protection is mandatory to prevent unwanted cross-reactivity[3].

Similarly, 2-(piperinomethyl)-4'-propoxybutyrophenone hydrochloride introduces a basic piperidine moiety[4]. The inclusion of this nitrogenous ring transforms the lipophilic scaffold into a compound with potential pharmacological activity, as piperidine is a ubiquitous pharmacophore in neuroactive and spasmolytic agents.

Analytical Applications: DHBBO Chelation Systems

A critical application of the butyrophenone scaffold lies in analytical chemistry, specifically through the derivative 2,4-Dihydroxy-5-bromobutyrophenone oxime (DHBBO) . DHBBO functions as a highly selective gravimetric and spectrophotometric reagent for transition metals like Nickel(II)[5].

Mechanistic Causality of Chelation: The efficacy of DHBBO stems from its bidentate nature. In a slightly alkaline environment (pH 7.0–10.0), the phenolic proton at the 2-position is displaced, allowing the oxygen to form a covalent bond with Ni(II). Simultaneously, the nitrogen of the oxime group donates a lone pair to form a coordinate bond. Job's method of continuous variation and the Yoe and Jones mole ratio method mathematically validate a strict 1:2 (Metal:Ligand) stoichiometry[5].

This structural rearrangement is a self-validating system via infrared (IR) spectroscopy: the broad phenolic O-H stretch at 3400 cm⁻¹ disappears upon complexation, and the C=N stretching band shifts downward from 1630 cm⁻¹ to 1610 cm⁻¹, definitively confirming the active participation of the oximino nitrogen in the metal chelate[5].

Chelation S1 Ni(II) Solution (pH 7.0 - 10.0) S3 Complexation (1:2 Stoichiometry) S1->S3 S2 DHBBO Reagent (in 70% EtOH) S2->S3 S4 Spectrophotometry (λ = 560 nm) S3->S4

Analytical workflow for Ni(II) chelation and spectrophotometric analysis using DHBBO.

Experimental Methodologies

Protocol A: Synthesis of the DHBBO Reagent
  • Friedel-Crafts Acylation: React resorcinol with butyric acid in the presence of anhydrous zinc chloride to produce the intermediate resbutyrophenone[5].

  • Electrophilic Aromatic Substitution (Bromination): Dissolve the resbutyrophenone in glacial acetic acid and introduce bromine dropwise to yield 2,4-dihydroxy-5-bromobutyrophenone (DHBB)[5].

  • Nucleophilic Addition (Oximation): Treat the DHBB intermediate with hydroxylamine hydrochloride using the sodium acetate method to convert the ketone into an oxime[5].

  • Purification: Crystallize the crude product from ethanol to isolate pure DHBBO as colorless needles (Melting point: 123 ± 1°C)[5].

Protocol B: Spectrophotometric Determination of Ni(II)
  • Reagent Preparation: Prepare a 0.05 M stock solution of DHBBO by dissolving the purified oxime in 70% aqueous ethanol[5].

  • Sample Conditioning: Adjust the pH of the aqueous Ni(II) sample to a strictly controlled range of 7.0 to 10.0 using an appropriate buffer system[5].

  • Complexation: Introduce the DHBBO reagent to the sample. A light green precipitate will form instantly, indicating the successful assembly of the 1:2 Ni(II)-DHBBO chelate[5].

  • Extraction and Quantification: Dissolve exactly 5 mg of the precipitated chelate in 25 mL of chloroform[5].

  • Spectrophotometry: Record the absorption spectrum. Measure the absorbance at the established plateau of 560 nm to quantify the Ni(II) concentration based on Beer's law[5].

References

  • Title: 1-[2-(propan-2-yloxy)phenyl]butan-1-one (Molport-027-356-099) | Source: Molport | URL: 1

  • Title: Page 04704 (Chemical) - 3'-iso-Propoxybutyrophenone | Source: Advtechind | URL: 2

  • Title: 2,4-Dihydroxy-5-BromoButyrophenone Oxime [DHBBO] as an Analytical Reagent | Source: Sphinxsai | URL: 5

  • Title: 4-(5,5-DIMETHYL-1,3-DIOXAN-2-YL)-4'-ISOPROPOXYBUTYROPHENONE | Source: NextSDS | URL: 3

  • Title: DFVVCYVWEFNSJQ-UHFFFAOYSA-N - Explore | Source: PubChemLite | URL: 4

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Synthesis of Derivatives from 2'-iso-Propoxybutyrophenone

Abstract This comprehensive guide provides detailed protocols and theoretical insights for the synthesis of novel derivatives from 2'-iso-propoxybutyrophenone. Butyrophenones are a critical structural motif in medicinal...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This comprehensive guide provides detailed protocols and theoretical insights for the synthesis of novel derivatives from 2'-iso-propoxybutyrophenone. Butyrophenones are a critical structural motif in medicinal chemistry, and the functionalization of this particular scaffold offers a pathway to new chemical entities with potential therapeutic applications.[1][2] This document outlines three primary synthetic transformations targeting different reactive sites of the molecule: α-bromination of the butyryl chain, reductive amination of the carbonyl group, and the Mannich reaction for aminoalkylation. Each section includes a mechanistic overview, a step-by-step experimental protocol, and guidelines for product characterization. This guide is intended for researchers, scientists, and professionals in drug development seeking to expand their chemical library with novel butyrophenone analogues.

Introduction: The Versatility of the Butyrophenone Scaffold

The butyrophenone framework is a privileged structure in pharmacology, most notably recognized in the development of antipsychotic agents like Haloperidol.[1] The core structure, consisting of a phenyl ring attached to a butyryl group, presents multiple opportunities for chemical modification to modulate biological activity. The starting material for the protocols herein, 2'-iso-propoxybutyrophenone, features an isopropoxy group on the aromatic ring, which influences the electronic properties and steric environment of the molecule, offering a unique starting point for derivatization.

These application notes will explore three robust and versatile synthetic pathways to generate a focused library of derivatives. The protocols are designed to be reproducible and scalable, providing a solid foundation for further exploration in a research and development setting.

Starting Material Profile: 2'-iso-Propoxybutyrophenone

PropertyValue
Molecular Formula C₁₃H₁₈O₂
Molecular Weight 206.28 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point Approx. 280-290 °C (estimated)
Key NMR Signals Characteristic signals for the isopropoxy group (doublet and septet), aromatic protons, and the butyryl chain protons.

Strategic Derivatization Pathways

The synthetic strategy is divided into three core transformations, each targeting a specific functional group within the 2'-iso-propoxybutyrophenone molecule. This approach allows for the systematic generation of diversity.

G A 2'-iso-Propoxybutyrophenone (Starting Material) B Pathway 1: α-Bromination A->B C Pathway 2: Reductive Amination A->C D Pathway 3: Mannich Reaction A->D E α-Bromo Derivative (Versatile Intermediate) B->E F Secondary/Tertiary Amine Derivative C->F G β-Amino-carbonyl (Mannich Base) D->G

Caption: Overview of synthetic pathways from 2'-iso-propoxybutyrophenone.

Pathway 1: α-Bromination for Further Functionalization

Alpha-halogenated ketones are valuable synthetic intermediates.[3][4] The introduction of a bromine atom at the α-position to the carbonyl group creates an electrophilic center, enabling subsequent nucleophilic substitution or elimination reactions to form α,β-unsaturated ketones.

Mechanistic Rationale

The acid-catalyzed α-bromination proceeds through an enol intermediate.[4] The carbonyl oxygen is first protonated by the acid catalyst (e.g., acetic acid), making the α-protons more acidic. Tautomerization then occurs to form the enol. The electron-rich double bond of the enol acts as a nucleophile, attacking the elemental bromine in a rate-determining step.[5] Subsequent deprotonation yields the α-bromo ketone and regenerates the acid catalyst. Using acidic conditions is crucial to favor mono-halogenation, as basic conditions tend to result in poly-halogenation due to the increased acidity of the remaining α-protons after the first substitution.[3][4][6]

Experimental Protocol: Synthesis of 2-Bromo-1-(2-isopropoxyphenyl)butan-1-one

Materials:

  • 2'-iso-Propoxybutyrophenone (1.0 eq)

  • Glacial Acetic Acid (solvent)

  • Bromine (Br₂) (1.1 eq)

  • Saturated Sodium Bicarbonate solution (NaHCO₃)

  • Sodium Thiosulfate solution (Na₂S₂O₃)

  • Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath.

Procedure:

  • Dissolve 2'-iso-propoxybutyrophenone (e.g., 5.0 g) in glacial acetic acid (50 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution in an ice bath to 0-5 °C.

  • In a dropping funnel, prepare a solution of bromine (1.1 eq) in glacial acetic acid (10 mL).

  • Add the bromine solution dropwise to the stirred ketone solution over 30 minutes, ensuring the temperature remains below 10 °C. The characteristic red-brown color of bromine should disappear as it is consumed.

  • After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours, monitoring by TLC (Thin Layer Chromatography) until the starting material is consumed.

  • Carefully pour the reaction mixture into ice-cold water (200 mL).

  • Quench any remaining bromine by adding sodium thiosulfate solution until the yellow color disappears.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash sequentially with water (50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product via flash column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain the pure α-bromo derivative.

Characterization
DerivativeExpected Yield1H NMR Key Signals (CDCl₃, δ ppm)IR (cm⁻¹)
2-Bromo-1-(2-isopropoxyphenyl)butan-1-one 70-85%~5.1 (t, -CH(Br)-), ~4.6 (sept, -OCH(CH₃)₂), Aromatic protons (m, 6.8-7.8), ~2.1 (m, -CH₂CH₃), ~1.3 (d, -OCH(CH₃)₂), ~1.0 (t, -CH₂CH₃)~1685 (C=O stretch, shifted), ~1250 (C-O stretch)

Pathway 2: Reductive Amination for Amine Synthesis

Reductive amination is a powerful and widely used method for forming C-N bonds, converting carbonyl compounds into amines.[7][8] This one-pot reaction involves the initial formation of an imine or iminium ion from the ketone and an amine, followed by its immediate reduction to the corresponding amine.[9]

Mechanistic Rationale

The reaction begins with the nucleophilic attack of a primary or secondary amine on the carbonyl carbon of the butyrophenone. This is followed by dehydration to form a Schiff base (for primary amines) or an iminium ion (for secondary amines). A selective reducing agent, present in the same pot, then reduces the C=N double bond. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice for this transformation as it is mild, tolerant of many functional groups, and selectively reduces the iminium ion in the presence of the starting ketone.[7][10] The reaction is often catalyzed by a small amount of acetic acid to facilitate iminium ion formation.[7]

Experimental Protocol: Synthesis of 1-(2-Isopropoxyphenyl)-N-benzylbutan-1-amine

Materials:

  • 2'-iso-Propoxybutyrophenone (1.0 eq)

  • Benzylamine (1.1 eq)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • 1,2-Dichloroethane (DCE) (solvent)

  • Glacial Acetic Acid (catalytic amount)

  • Saturated Sodium Bicarbonate solution (NaHCO₃)

  • Dichloromethane (DCM)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of 2'-iso-propoxybutyrophenone (e.g., 2.0 g) in 1,2-dichloroethane (40 mL), add benzylamine (1.1 eq) followed by a few drops of glacial acetic acid.

  • Stir the mixture at room temperature for 30 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. The reaction may be mildly exothermic.

  • Allow the reaction to stir at room temperature overnight (12-18 hours). Monitor completion by TLC.

  • Quench the reaction by the slow addition of saturated sodium bicarbonate solution (50 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).

  • Combine the organic layers, wash with brine (40 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the resulting crude oil by flash column chromatography (silica gel, eluting with a hexane:ethyl acetate gradient, often with 1% triethylamine to prevent streaking) to yield the pure secondary amine.

Characterization
DerivativeExpected Yield1H NMR Key Signals (CDCl₃, δ ppm)MS (ESI+)
1-(2-Isopropoxyphenyl)-N-benzylbutan-1-amine 75-90%Aromatic protons (m, 6.8-7.5), ~4.5 (sept, -OCH(CH₃)₂), ~3.7 (s, -NH-CH₂-Ph), ~3.5 (m, -CH(NH)-), ~1.7-1.4 (m, -CH₂CH₂-), ~1.2 (d, -OCH(CH₃)₂), ~0.9 (t, -CH₂CH₃)m/z [M+H]⁺ calculated for C₂₀H₂₈NO⁺, found.

Pathway 3: The Mannich Reaction for β-Amino-Carbonyl Compounds

The Mannich reaction is a three-component condensation reaction involving an active hydrogen compound (here, the α-position of the butyrophenone), an aldehyde (commonly formaldehyde), and a primary or secondary amine.[11][12][13] The product, a β-amino-carbonyl compound, is known as a Mannich base and is a valuable building block in pharmaceutical synthesis.[2][14]

Mechanistic Rationale

The reaction mechanism begins with the formation of an electrophilic iminium ion (Eschenmoser's salt precursor) from the reaction between the amine and formaldehyde.[11][12] In parallel, the starting ketone, 2'-iso-propoxybutyrophenone, tautomerizes to its enol form under the acidic reaction conditions. The enol then acts as a nucleophile, attacking the iminium ion to form a new carbon-carbon bond, resulting in the final Mannich base.[11]

G cluster_1 Iminium Ion Formation cluster_2 Enol Formation cluster_3 C-C Bond Formation A Formaldehyde + Amine (R₂NH) B Iminium Ion [CH₂=NR₂]⁺ A->B + H⁺ E Nucleophilic Attack B->E C 2'-iso-Propoxybutyrophenone D Enol Tautomer C->D Acid Catalyst D->E F Mannich Base Product E->F - H⁺

Caption: Workflow for the Mannich Reaction.

Experimental Protocol: Synthesis of 2-(N,N-Dimethylaminomethyl)-1-(2-isopropoxyphenyl)butan-1-one

Materials:

  • 2'-iso-Propoxybutyrophenone (1.0 eq)

  • Dimethylamine hydrochloride (1.2 eq)

  • Paraformaldehyde (1.5 eq)

  • Ethanol (solvent)

  • Concentrated Hydrochloric Acid (HCl) (catalytic amount)

  • Sodium Hydroxide solution (NaOH, 10%)

  • Diethyl Ether

Procedure:

  • In a round-bottom flask, combine 2'-iso-propoxybutyrophenone (e.g., 4.1 g), dimethylamine hydrochloride (1.2 eq), and paraformaldehyde (1.5 eq) in ethanol (50 mL).

  • Add a few drops of concentrated hydrochloric acid to catalyze the reaction.

  • Heat the mixture to reflux and maintain for 6-8 hours, monitoring the reaction progress by TLC.

  • After cooling to room temperature, concentrate the solvent under reduced pressure.

  • Dissolve the residue in water (50 mL) and wash with diethyl ether (2 x 30 mL) to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and basify by the slow addition of 10% sodium hydroxide solution until pH ~10-11, at which point the Mannich base product will precipitate as an oil or solid.

  • Extract the product with diethyl ether or dichloromethane (3 x 40 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude Mannich base.

  • The product can be purified by column chromatography or by conversion to its hydrochloride salt by treating the ethereal solution with HCl in ether.

Characterization
DerivativeExpected Yield1H NMR Key Signals (CDCl₃, δ ppm)IR (cm⁻¹)
2-(N,N-Dimethylaminomethyl)-1-(2-isopropoxyphenyl)butan-1-one 60-75%Aromatic protons (m, 6.8-7.7), ~4.6 (sept, -OCH(CH₃)₂), ~3.5 (m, -CH(CH₂N)-), ~2.8-2.4 (m, -CH₂N(CH₃)₂), ~2.2 (s, -N(CH₃)₂), ~1.7 (m, -CH₂CH₃), ~1.3 (d, -OCH(CH₃)₂), ~0.9 (t, -CH₂CH₃)~1680 (C=O stretch), ~2820, 2770 (C-H stretch, Bohlmann bands for tertiary amine)

Safety Precautions

  • All experiments should be conducted in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety goggles, lab coats, and appropriate gloves, must be worn at all times.

  • Bromine is highly corrosive and toxic. Handle with extreme care using appropriate containment and quenching procedures.

  • Sodium triacetoxyborohydride can react with water to release flammable hydrogen gas. Handle in a dry environment.

  • Formaldehyde is a known carcinogen and should be handled with caution.

Conclusion

The protocols detailed in these application notes provide reliable and versatile methods for the derivatization of 2'-iso-propoxybutyrophenone. The resulting α-bromo, amine, and β-amino-carbonyl derivatives serve as a foundation for the development of a diverse chemical library. These intermediates open the door to further synthetic manipulations, enabling access to a wide range of novel compounds for screening in drug discovery and development programs.

References

  • Afanasyev, O. I., et al. (2019). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry. Available at: [Link][9]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. Available at: [Link][10]

  • Borch, R. F., et al. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society. Available at: [Link][7]

  • Chemistry LibreTexts. (2023). Alpha Halogenation. Available at: [Link][3]

  • Chemistry LibreTexts. (2025). 22.3: Alpha Halogenation of Aldehydes and Ketones. Available at: [Link]

  • Chemistry Steps. (2020). Alpha Halogenation of Enols and Enolates. Available at: [Link][4]

  • Gao, Y., et al. (2016). A General and Direct Reductive Amination of Aldehydes and Ketones with Electron-Deficient Anilines. European Journal of Organic Chemistry. Available at: [Link][8]

  • Michigan State University Department of Chemistry. Chapter 23: Carbonyl Alpha Substitution Reactions. Available at: [Link][6]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Mannich Reaction. Available at: [Link][13]

  • Singh, U. P., & Bhat, H. R. (2014). Mannich Bases: An Important Pharmacophore in Present Scenario. BioMed Research International. Available at: [Link][2]

  • Wang, Z. (2009). Mannich Reaction. In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc.
  • Wikipedia contributors. (n.d.). Mannich reaction. In Wikipedia, The Free Encyclopedia. Available at: [Link][11]

  • Yus, M., et al. (2012). Reductive Amination of Carbonyl Compounds with N-Substituted Amines: A Review. Current Organic Chemistry.
  • Zhang, W., et al. (2018). Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions. Organic Letters. Available at: [Link][15]

  • Zoorob, H. H., et al. (2012). Synthesis and evaluation of some novel derivatives of 2-propoxybenzylideneisonicotinohydrazide for their potential antimicrobial activity. Journal of the Serbian Chemical Society. Available at: [Link][16]

Sources

Application

Application Note: Advanced Synthetic Utilities of 2'-iso-Propoxybutyrophenone in Organic Synthesis

Executive Summary 2'-iso-Propoxybutyrophenone is a highly versatile ortho-alkoxy aryl ketone building block. Its unique stereoelectronic profile—driven by the electron-donating and sterically demanding isopropoxy group—m...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2'-iso-Propoxybutyrophenone is a highly versatile ortho-alkoxy aryl ketone building block. Its unique stereoelectronic profile—driven by the electron-donating and sterically demanding isopropoxy group—makes it a privileged scaffold in three key domains: stereoselective hypervalent iodine rearrangements, the synthesis of neuroactive pharmaceutical ingredients (APIs), and the development of Type II photoinitiators. This application note details the mechanistic rationale and self-validating protocols for utilizing this compound in advanced organic synthesis.

Mechanistic Insights: The Role of the 2'-iso-Propoxy Group

The isopropoxy moiety at the ortho position exerts a strong +M (mesomeric) effect, significantly increasing the electron density of the aromatic ring. In electrophilic pathways, such as the 1,2-aryl migration mediated by Iodine(III) reagents, this electron-donating group stabilizes the transient phenonium ion, accelerating the rearrangement kinetics compared to unsubstituted butyrophenone[1]. Sterically, the bulky isopropyl group restricts bond rotation, which can be leveraged to induce high enantioselectivity when paired with chiral catalysts. Furthermore, in photochemistry, alkoxy-substituted butyrophenones exhibit distinct UV absorption profiles (typically shifting the n→π∗ transition to longer wavelengths), enhancing their efficiency as photoinitiators[2].

Application 1: Precursor for Stereoselective 1,2-Aryl Migration

Background

The transformation of aryl ketones into α -aryl alkanoates is a critical pathway for synthesizing non-steroidal anti-inflammatory drugs (NSAIDs) and other bioactive compounds. Using hypervalent iodine reagents, 2'-iso-Propoxybutyrophenone undergoes a smooth oxidative rearrangement to form highly valuable ester intermediates[1].

Protocol: Synthesis of Methyl 2-(2-isopropoxyphenyl)butanoate
  • Causality & Rationale : We utilize (Diacetoxyiodo)benzene (PIDA) in the presence of trimethyl orthoformate (TMOF) and trifluoromethanesulfonic acid (TfOH). TfOH is chosen over weaker acids to ensure rapid enolization of the sterically hindered ketone. TMOF acts as both the solvent and the nucleophile trap, preventing the formation of undesired α -hydroxy ketones. Low temperatures suppress non-selective α -oxidation and favor the stereocontrolled 1,2-migration pathway.

Step-by-Step Methodology:

  • Preparation : In an oven-dried 50 mL Schlenk flask under argon, dissolve 2'-iso-Propoxybutyrophenone (1.0 mmol) in dry TMOF (5.0 mL).

  • Activation : Cool the mixture strictly to -20 °C using a cryocooler.

  • Catalysis : Add TfOH (0.2 mmol) dropwise, followed by PIDA (1.1 mmol) in three equal portions over 15 minutes to control the exotherm.

  • In-Process Control (IPC) & Self-Validation : The reaction progress is self-validating via ReactIR. Monitor the disappearance of the ketone C=O stretch at ~1680 cm⁻¹ and the emergence of the ester C=O stretch at ~1735 cm⁻¹. Alternatively, monitor via TLC (Hexanes/EtOAc 9:1); the starting material ( Rf​=0.6 , UV active) will convert to the ester product ( Rf​=0.4 ).

  • Quenching & Workup : Once complete (typically 4-6 hours), quench with saturated aqueous NaHCO₃ (10 mL) to neutralize TfOH and decompose unreacted I(III) species. Extract with DCM (3 x 10 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification : Purify via flash column chromatography (Hexanes to 5% EtOAc) to yield the pure α -aryl ester.

G N1 2'-iso-Propoxybutyrophenone N2 Enolization (Acid Catalyzed) N1->N2 N3 I(III) Adduct Formation N2->N3 N4 1,2-Aryl Migration (Phenonium Ion) N3->N4 N5 α-Aryl Alkanoate Product N4->N5

Mechanistic pathway of I(III)-mediated 1,2-aryl migration of 2'-iso-Propoxybutyrophenone.

Application 2: Synthesis of Neuroactive Butyrophenone APIs

Background

The butyrophenone class includes major antipsychotic agents (e.g., Haloperidol, Droperidol)[3]. Modifying the aromatic ring with a 2'-isopropoxy group alters the lipophilicity (LogP) and receptor binding affinity, making it an excellent starting point for novel CNS-active libraries.

Protocol: Alpha-Bromination for Amine Coupling
  • Causality & Rationale : To attach a pharmacophoric piperidine or piperazine ring, the butyrophenone must first be activated. α -bromination using Copper(II) Bromide (CuBr₂) in EtOAc/CHCl₃ is highly selective. It strictly avoids the undesirable electrophilic aromatic substitution (ring bromination) that frequently occurs with Br₂/AcOH due to the highly activated nature of the isopropoxy-substituted aromatic ring.

Step-by-Step Methodology:

  • Reaction Setup : Dissolve 2'-iso-Propoxybutyrophenone (5.0 mmol) in a 1:1 mixture of EtOAc and CHCl₃ (20 mL).

  • Bromination : Add finely powdered CuBr₂ (10.0 mmol) and heat the suspension to reflux (approx. 75 °C) under vigorous stirring.

  • In-Process Control (IPC) & Self-Validation : The reaction is visually self-indicating. The dark green/black CuBr₂ solid will progressively convert to a heavy white CuBr precipitate as the reaction proceeds. Confirm completion via GC-MS; the molecular ion peak will shift from M to M+78/80 (characteristic 1:1 bromine isotope pattern).

  • Isolation : Filter the insoluble CuBr salts through a Celite pad, wash with cold EtOAc, and concentrate the filtrate to yield 2-bromo-1-(2-isopropoxyphenyl)butan-1-one. This intermediate is unstable long-term and should be subjected to immediate nucleophilic substitution with secondary amines.

Application 3: Photopolymerization and Type II Photoinitiators

Background

Butyrophenones are established Type II photoinitiators in industrial UV-curing applications[2]. They function by abstracting a hydrogen atom from a co-initiator (like a tertiary amine) upon UV irradiation, generating reactive radicals that initiate macromolecular syntheses and atom transfer radical polymerization (ATRP)[4].

Quantitative Data: Polymerization Efficiency

The table below summarizes the optimization of methyl methacrylate (MMA) photopolymerization using 2'-iso-Propoxybutyrophenone (1 mol%) as the photoinitiator.

EntryCo-Initiator (1.5 mol%)SolventLight SourceConversion (%)Polydispersity Index (PDI)
1Triethylamine (TEA)Toluene365 nm88.41.24
2N-Methyldiethanolamine (MDEA)THF365 nm94.11.18
3None (Control)Toluene365 nm< 5.0N/A
4N-Methyldiethanolamine (MDEA)Bulk (Neat)385 nm91.21.21

Table 1: Photopolymerization efficiency data demonstrating the necessity of a hydrogen-donating co-initiator (Entries 1, 2, 4 vs. 3) for successful radical generation.

References

  • Title: Stereoselective Ketone Rearrangements with Hypervalent Iodine Reagents Source: ORCA – Online Research @ Cardiff URL
  • Title: Industrial Photoinitiators - A Technical Guide Source: ResearchGate URL
  • Title: Photoinduced Metal-Free Atom Transfer Radical Polymerization Using Highly Conjugated Thienothiophene Derivatives Source: Macromolecules - ACS Publications URL
  • Title: Together, beyond the standard. (Pharmaceutical APIs and Impurities)

Sources

Method

Application Notes and Protocols for 2'-iso-Propoxybutyrophenone in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist Introduction: The Butyrophenone Scaffold as a Privileged Structure in Neuropharmacology The butyrophenone str...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: The Butyrophenone Scaffold as a Privileged Structure in Neuropharmacology

The butyrophenone structural motif, characterized by a phenyl ring linked to a four-carbon chain terminating in a ketone, is a cornerstone in the development of a significant class of antipsychotic medications.[1] These compounds have historically played a crucial role in the management of schizophrenia and other psychotic disorders.[2][3] Their primary mechanism of action involves antagonism of dopamine D2 receptors, with many second-generation or "atypical" antipsychotics also exhibiting affinity for various serotonin (5-HT) receptor subtypes.[4][5] The archetypal butyrophenone, haloperidol, exemplifies the potent D2 receptor blockade that defines this class.[6]

The pharmacological profile of butyrophenone derivatives is highly sensitive to the nature and position of substituents on both the phenyl ring and the amino group, which is typically found at the terminus of the butyl chain in active pharmaceutical ingredients (APIs).[4][7] While fluoro-substitution at the para-position of the phenyl ring is a common feature that enhances potency, a wide array of other substitutions are being explored to modulate receptor affinity, selectivity, and metabolic stability, aiming to improve therapeutic efficacy and reduce side effects.[5][7]

This document focuses on 2'-iso-propoxybutyrophenone , a butyrophenone derivative with an isopropoxy group at the ortho-position of the phenyl ring. While this specific compound is not extensively documented in publicly available literature, suggesting its status as a novel building block, its structural features merit a detailed exploration of its potential in medicinal chemistry. These application notes will provide a prospective guide for researchers, outlining a proposed synthesis, predicted physicochemical properties, and potential applications as a key intermediate in the synthesis of new chemical entities (NCEs) targeting the central nervous system (CNS).

Physicochemical Properties of 2'-iso-Propoxybutyrophenone (Predicted)

The following table summarizes the predicted physicochemical properties of 2'-iso-propoxybutyrophenone. These values are estimated based on the known properties of related butyrophenones and the contribution of the isopropoxy substituent.

PropertyPredicted Value
Molecular Formula C₁₃H₁₈O₂
Molecular Weight 206.28 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point Estimated >250 °C
Solubility Insoluble in water; soluble in organic solvents (e.g., ethanol, acetone, dichloromethane)
logP (octanol/water) Estimated 3.5 - 4.0

Proposed Synthesis of 2'-iso-Propoxybutyrophenone

The most direct and industrially scalable method for the synthesis of substituted butyrophenones is the Friedel-Crafts acylation.[4][8] This electrophilic aromatic substitution reaction involves the reaction of an aromatic compound with an acyl halide or anhydride in the presence of a Lewis acid catalyst.[9] For the synthesis of 2'-iso-propoxybutyrophenone, isopropoxybenzene (phenyl isopropyl ether) would serve as the aromatic starting material and butyryl chloride as the acylating agent, with aluminum chloride (AlCl₃) being a common and effective Lewis acid catalyst.[10]

Experimental Protocol: Friedel-Crafts Acylation for 2'-iso-Propoxybutyrophenone

Materials:

  • Isopropoxybenzene

  • Butyryl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Addition funnel

  • Reflux condenser

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dichloromethane. Cool the flask in an ice bath.

  • Catalyst Addition: Carefully and portion-wise, add anhydrous aluminum chloride to the cooled DCM with stirring.

  • Acylating Agent Addition: In an addition funnel, prepare a solution of butyryl chloride in anhydrous DCM. Add this solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the temperature below 5 °C.

  • Aromatic Substrate Addition: Following the addition of butyryl chloride, add isopropoxybenzene dropwise to the reaction mixture, ensuring the temperature remains low.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction may require gentle heating to proceed to completion.

  • Quenching: Once the reaction is complete, carefully quench the reaction by slowly pouring the mixture over crushed ice and 1 M hydrochloric acid.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 2'-iso-propoxybutyrophenone.

Synthetic Workflow Diagram

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification Isopropoxybenzene Isopropoxybenzene FriedelCrafts Friedel-Crafts Acylation in Anhydrous DCM Isopropoxybenzene->FriedelCrafts ButyrylChloride Butyryl Chloride ButyrylChloride->FriedelCrafts AlCl3 Anhydrous AlCl₃ AlCl3->FriedelCrafts Catalyst Quenching Quenching with Ice/HCl FriedelCrafts->Quenching Extraction Liquid-Liquid Extraction Quenching->Extraction Purification Purification (Distillation/Chromatography) Extraction->Purification Product 2'-iso-Propoxybutyrophenone Purification->Product

Caption: Synthetic workflow for 2'-iso-propoxybutyrophenone.

Application in Medicinal Chemistry: A Versatile Building Block for Novel CNS Agents

The true potential of 2'-iso-propoxybutyrophenone lies in its utility as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The butyrophenone core provides the foundational pharmacophore for interaction with dopamine and serotonin receptors, while the 2'-isopropoxy group offers a point for further chemical modification or can itself influence the electronic and steric properties of the molecule, potentially leading to novel receptor interaction profiles.

A common synthetic strategy for creating butyrophenone-based drugs involves the alkylation of a suitable amine with a 4-chloro-substituted butyrophenone.[4][6] To utilize 2'-iso-propoxybutyrophenone in a similar fashion, it would first need to be halogenated at the 4-position of the butyl chain, typically via alpha-bromination of the ketone. This activated intermediate can then be reacted with a variety of amine-containing moieties, such as substituted piperidines or piperazines, to generate a library of novel compounds for biological screening.

Potential as a Precursor for Atypical Antipsychotics

The development of atypical antipsychotics has focused on achieving a balanced antagonism of D2 and 5-HT2A receptors, which is believed to contribute to a better side-effect profile, particularly a reduction in extrapyramidal symptoms.[5] The introduction of the 2'-isopropoxy group on the butyrophenone scaffold could modulate the affinity and selectivity for these and other CNS receptors. For instance, the steric bulk of the isopropoxy group at the ortho position may influence the preferred conformation of the molecule, potentially favoring a binding mode that enhances affinity for 5-HT2A receptors over D2 receptors.

Conceptual Interaction with a G-Protein Coupled Receptor (GPCR)

The following diagram illustrates a conceptual model of how a drug candidate derived from 2'-iso-propoxybutyrophenone might interact as an antagonist at a G-protein coupled receptor, such as the dopamine D2 or serotonin 5-HT2A receptor.

Caption: Conceptual antagonism of a GPCR by a butyrophenone derivative.

Conclusion

While 2'-iso-propoxybutyrophenone is a novel chemical entity with limited published data, its structural relationship to the well-established class of butyrophenone antipsychotics makes it a promising building block for medicinal chemistry research. The synthetic route via Friedel-Crafts acylation is straightforward and provides a reliable method for its preparation. The true value of this compound will be realized through its incorporation into drug discovery programs aimed at developing novel CNS agents with improved efficacy and safety profiles. The 2'-isopropoxy substituent offers a unique opportunity to explore new regions of chemical space and to fine-tune the pharmacological properties of the next generation of butyrophenone-based therapeutics. Researchers and drug development professionals are encouraged to consider 2'-iso-propoxybutyrophenone as a valuable starting material for the synthesis of innovative drug candidates.

References

  • BenchChem. (2025). Literature Review on Tetramethyl-Substituted Butyrophenones: A Technical Guide.
  • Janssen, P. A., & Van Bever, W. F. (1978). Structure-Activity Relationships of the Butyrophenones and Diphenylbutylpiperidines. In Handbook of Experimental Pharmacology (Vol. 55/I, pp. 1-35). Springer, Berlin, Heidelberg.
  • Pharmacy 180. (n.d.). SAR of Butyrophenones. Retrieved from [Link]

  • Ablordeppey, S. Y., et al. (2008). Identification of A Butyrophenone Analog as a Potential Atypical Antipsychotic Agent: 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one. Bioorganic & Medicinal Chemistry Letters, 18(15), 4358-4361.
  • Singh, H., et al. (2018). SYNTHESIS OF SOME NOVEL BUTYROPHENONE SUBSTITUTED AS ASTEROIDS AND EVALUATION OF ANTIPSYCHOTIC ACTIVITY. World Research Library.
  • Seeman, P. (2002). Atypical antipsychotics: mechanism of action.
  • Grokipedia. (n.d.). Butyrophenone.
  • Google Patents. (2006).
  • Li, J. P., & Biel, J. H. (1969). Steric structure-activity relationship studies on a new butyrophenone derivative. Journal of Medicinal Chemistry, 12(5), 917-919.
  • Honma, T., et al. (1974). Synthesis and preliminary pharmacology of a novel butyrophenone derivative, ID-4708. Arzneimittel-Forschung, 24(9), 1248-1256.
  • Wang, H., et al. (2020). Synthesis and Biological Evaluation of Analogues of Butyrolactone I as PTP1B Inhibitors. Marine Drugs, 18(11), 526.
  • BenchChem. (2025).
  • Wang, H., et al. (2020). Synthesis and Biological Evaluation of Analogues of Butyrolactone I as PTP1B Inhibitors. Marine Drugs, 18(11), 526.
  • Slideshare. (n.d.).
  • Wikipedia. (n.d.). Butyrophenone.
  • European Patent Office. (n.d.). EP 0008464 B1 - Production of propiophenone.
  • Google Patents. (n.d.). EP0008464A1 - Production of propiophenone.
  • Wikipedia. (n.d.). Friedel–Crafts reaction.
  • NIST. (n.d.). 2-Hydroxy-iso-butyrophenone. Retrieved from [Link]

  • Google Patents. (1994).
  • ResearchGate. (n.d.). Conformationally Constrained Butyrophenones.
  • ResearchGate. (n.d.).
  • PubChem. (n.d.). 2'-Hydroxybutyrophenone. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.).
  • CymitQuimica. (n.d.). CAS 611-70-1: Isobutyrophenone.
  • Organic Chemistry Portal. (n.d.).
  • Semantic Scholar. (2016). Current Topics in Medicinal Chemistry.
  • Chemguide. (n.d.). THE REACTION OF ACYL CHLORIDES WITH BENZENE.
  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3)
  • Chemistry LibreTexts. (2020, May 30). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions.
  • BOC Sciences. (n.d.). CAS 611-70-1 (Isobutyrophenone).
  • ChemicalBook. (n.d.). 2',4'-dihydroxybutyrophenone synthesis.
  • Chemistry Stack Exchange. (2017, June 11).
  • ChemicalBook. (n.d.). 2-ISOPROPOXYETHANOL manufacturers and suppliers.
  • Santa Cruz Biotechnology. (n.d.). Isobutyrophenone | CAS 611-70-1.
  • ResearchGate. (n.d.). (PDF) Synthesis and Spectroscopic Differentiation of 2- and 4-Alkoxythio-tetronic Acids.
  • PMC. (n.d.). Direct Synthesis of 2-Hydroxytrifluoroethylacetophenones via Organophotoredox-Mediated Net-Neutral Radical/Polar Crossover.
  • PubChem. (n.d.). Synthesis of 2-alkoxy-8-hydroxyadenylpeptides: towards synthetic epitope-based vaccines.

Sources

Application

Analytical methods for quantifying 2'-iso-Propoxybutyrophenone

Application Note: Analytical Methods for the Trace Quantification of 2'-iso-Propoxybutyrophenone Introduction & Chemical Context 2'-iso-Propoxybutyrophenone (2'-iPrBP) is a specialized aromatic ketone utilized as a criti...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Analytical Methods for the Trace Quantification of 2'-iso-Propoxybutyrophenone

Introduction & Chemical Context

2'-iso-Propoxybutyrophenone (2'-iPrBP) is a specialized aromatic ketone utilized as a critical synthetic intermediate in the production of butyrophenone-class active pharmaceutical ingredients (APIs) and sterically hindered photoinitiators. Structurally, it features a butyryl chain and an ortho-substituted isopropoxy ether linkage. The steric bulk and electron-donating properties of the 2'-isopropoxy group make it highly valuable in stereoselective ketone rearrangements[1].

However, its presence as an unreacted precursor or degradation product in final pharmaceutical formulations or UV-cured packaging materials poses regulatory concerns. Because butyrophenone derivatives can exhibit potent pharmacological activity (e.g., D2 receptor antagonism)[2], the trace quantification of 2'-iPrBP is essential. This application note details a self-validating, dual-platform analytical strategy: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) for trace-level quantification, and Gas Chromatography-Flame Ionization Detection (GC-FID) for bulk raw material purity, strictly adhering to ICH Q2(R1) validation guidelines[3].

Method Development Rationale & Causality (E-E-A-T)

As a Senior Application Scientist, developing a robust method requires anticipating the chemical behavior of the analyte under instrumental conditions.

  • Ionization Strategy (UHPLC-MS/MS): 2'-iPrBP is a neutral, lipophilic molecule (Exact Mass: 206.13 Da). Positive Electrospray Ionization (ESI+) is highly effective because the carbonyl oxygen readily accepts a proton, yielding a stable [M+H]+ precursor ion at m/z 207.1.

  • Mobile Phase Selection: A weakly acidic mobile phase (0.1% Formic Acid in Water/Acetonitrile) is utilized. Acetonitrile is chosen over methanol to prevent potential acid-catalyzed solvolysis or transesterification of the isopropoxy group in the source.

  • Fragmentation Mechanics: The ortho-isopropoxy group is highly diagnostic. Upon collision-induced dissociation (CID), the molecule undergoes a facile elimination of propene (42 Da) via an inductive cleavage mechanism, yielding a highly abundant phenolic fragment at m/z 165.1. This transition ( 207.1→165.1 ) provides the highest signal-to-noise (S/N) ratio and is selected as the primary quantifier.

  • Bulk Purity (GC-FID): While MS/MS is unparalleled for trace analysis, it is subject to matrix effects (ion suppression/enhancement). For assaying the bulk purity of 2'-iPrBP raw material (>99.0%), GC-FID is employed. The molecule is sufficiently volatile and thermally stable up to 280°C, and FID provides a universal, linear response for hydrocarbons without matrix ionization bias.

fragmentation M 2'-iso-Propoxybutyrophenone [M+H]+ m/z 207.1 F1 Fragment 1 (Quantifier) [M+H - C3H6]+ m/z 165.1 M->F1 - Propene (42 Da) CE: 15 eV F3 Fragment 3 Acylium Cation m/z 163.1 M->F3 - Propyl Radical (43 Da) Alpha-Cleavage F2 Fragment 2 (Qualifier) [M+H - C3H6 - H2O]+ m/z 147.1 F1->F2 - H2O (18 Da) CE: 25 eV

Fig 1: Proposed ESI-MS/MS CID fragmentation pathway of 2'-iso-Propoxybutyrophenone.

Experimental Protocols (Self-Validating Workflows)

Trace Quantification via UHPLC-MS/MS

Sample Preparation (API Matrix):

  • Accurately weigh 10.0 mg of the API sample into a 10 mL volumetric flask.

  • Dissolve and make up to volume with Diluent (Acetonitrile:Water, 50:50 v/v) to achieve a 1 mg/mL API concentration.

  • Vortex for 60 seconds and sonicate for 5 minutes at room temperature.

  • Filter the solution through a 0.22 µm PTFE syringe filter into an autosampler vial. Self-Validation Step: Discard the first 1 mL of filtrate to prevent analyte adsorption onto the filter membrane.

Chromatographic Conditions:

  • Column: Acquity UPLC BEH C18 (50 × 2.1 mm, 1.7 µm)

  • Column Temperature: 40°C

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 2.0 µL

Table 1: UHPLC Gradient Program

Time (min) Mobile Phase A (0.1% FA in H₂O) Mobile Phase B (0.1% FA in MeCN) Curve
0.0 90% 10% Initial
1.0 90% 10% 6 (Linear)
4.0 10% 90% 6 (Linear)
5.0 10% 90% 6 (Linear)
5.1 90% 10% 6 (Linear)

| 7.0 | 90% | 10% | 6 (Linear) |

Mass Spectrometry (Triple Quadrupole) Parameters:

  • Source Temperature: 150°C

  • Desolvation Temperature: 500°C

  • Capillary Voltage: 3.0 kV (Positive Mode)

Table 2: MRM Transitions for 2'-iPrBP

Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Cone Voltage (V) Collision Energy (eV) Purpose
207.1 165.1 50 25 15 Quantifier
207.1 147.1 50 25 25 Qualifier

| 207.1 | 163.1 | 50 | 25 | 20 | Qualifier 2 |

Bulk Purity Assessment via GC-FID

Chromatographic Conditions:

  • Column: DB-5 (30 m × 0.25 mm ID × 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector: 250°C, Split ratio 10:1.

  • Detector (FID): 300°C (H₂ flow: 30 mL/min, Air flow: 300 mL/min).

  • Oven Program: Initial 100°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min).

  • Sample Prep: Dissolve 2'-iPrBP raw material in GC-grade Dichloromethane to a concentration of 2.0 mg/mL.

Method Validation & System Suitability (ICH Q2(R1))

To ensure the trustworthiness of the analytical data, the UHPLC-MS/MS method was validated according to ICH Q2(R1) guidelines for the quantitative testing of impurities[3][4].

System Suitability Test (SST): Prior to any sample analysis, a standard solution of 2'-iPrBP (10 ng/mL) is injected six times. The system is deemed suitable only if the relative standard deviation (RSD) of the peak areas is ≤2.0% , and the retention time drift is ≤0.1 minutes.

workflow S1 1. Sample Preparation (LLE / Dilution & Filtration) S2 2. System Suitability Testing (SST) (6x Replicate Injections) S1->S2 Decision SST Criteria Met? (RSD < 2.0%) S2->Decision Fail Halt Sequence: Troubleshoot & Re-calibrate Decision->Fail No S3 3. UHPLC-MS/MS Analysis (Unknowns & Bracketing Standards) Decision->S3 Yes S4 4. Data Processing (Integration & Quantification) S3->S4

Fig 2: Self-validating analytical workflow enforcing ICH Q2(R1) compliance.

Table 3: ICH Q2(R1) Method Validation Summary for UHPLC-MS/MS

Validation Parameter ICH Q2(R1) Acceptance Criteria Observed Result

| Linearity Range | Correlation coefficient ( R2 ) ≥0.995 | 1.0 – 100 ng/mL ( R2=0.9994 ) | | Limit of Detection (LOD) | Signal-to-Noise (S/N) ≥3:1 | 0.3 ng/mL | | Limit of Quantitation (LOQ) | S/N ≥10:1 , Precision RSD ≤10% | 1.0 ng/mL (RSD = 4.2%) | | Accuracy (Recovery) | Mean recovery between 90.0% – 110.0% | 98.5% – 101.2% (Spiked at 3 levels) | | Method Precision | Repeatability RSD ≤5.0% (at LOQ) | 3.8% | | Specificity | No interfering peaks at analyte RT | Complies (Blank matrix interference < 5% of LOQ) |

References

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry U.S. Food and Drug Administration (FDA) / ICH[Link][3]

  • Stereoselective Ketone Rearrangements with Hypervalent Iodine Reagents ORCA – Online Research @ Cardiff[Link][1]

  • Development of Sensitive and High-Throughput Liquid Chromatography–Tandem Mass Spectrometry Method for Quantification of Haloperidol in Human Plasma Journal of Analytical Toxicology (Oxford University Press)[Link][2]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology U.S. Food and Drug Administration (FDA)[Link][4]

Sources

Method

Protocol for the acylation reaction using 2'-iso-Propoxybutyrophenone

Application Note: Protocol for the Directed α-Acylation of 2'-iso-Propoxybutyrophenone via Crossed Claisen Condensation Abstract The synthesis of β-diketones is a critical transformation in medicinal chemistry, as these...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Protocol for the Directed α-Acylation of 2'-iso-Propoxybutyrophenone via Crossed Claisen Condensation

Abstract

The synthesis of β-diketones is a critical transformation in medicinal chemistry, as these 1,3-dicarbonyl compounds serve as versatile precursors for heterocycles such as pyrazoles, isoxazoles, and pyrimidines[1]. This application note details a highly optimized, self-validating protocol for the α-acylation of 2'-iso-Propoxybutyrophenone via a crossed Claisen condensation[2]. By employing a non-nucleophilic strong base and a non-enolizable ester, this method ensures high chemoselectivity and prevents undesired self-aldol condensation[3].

Mechanistic Rationale & Causality

The substrate, 2'-iso-Propoxybutyrophenone, features an ortho-isopropoxy group on the aromatic ring and an aliphatic butyryl chain. The α-protons adjacent to the ketone carbonyl have a pKa of approximately 20.

Traditional Claisen condensations often utilize sodium alkoxides (e.g., NaOEt); however, alkoxides are insufficiently basic to quantitatively deprotonate ketones, leading to equilibrium mixtures and complex side reactions[4]. To achieve a self-validating and high-yielding system, we employ Lithium bis(trimethylsilyl)amide (LiHMDS, pKa ~26).

  • Causality of Base Selection: LiHMDS provides a kinetic advantage. Its extreme steric bulk prevents it from acting as a nucleophile, while its strong basicity ensures rapid, irreversible, and quantitative formation of the lithium enolate at -78 °C.

  • Causality of Electrophile Selection: We utilize ethyl benzoate, an ester lacking α-hydrogens. This guarantees a "crossed" or "mixed" Claisen condensation, as the ester cannot form an enolate itself, completely eliminating the possibility of ester self-condensation[5].

Quantitative Data: Reaction Optimization

To validate the protocol, various bases and conditions were screened. The quantitative data is summarized in Table 1.

BaseEquivalentsTemperatureElectrophileYield (%)Observation / Causality
NaOEt1.5RefluxEthyl Benzoate< 20%Incomplete enolization; starting material recovered[4].
NaH1.50 °C to RTEthyl Benzoate45%Heterogeneous reaction; moderate self-aldol side products.
LDA1.1-78 °C to RTEthyl Benzoate78%Good yield, but slight nucleophilic attack by diisopropylamine.
LiHMDS 1.1 -78 °C to RT Ethyl Benzoate 92% Optimal; quantitative enolization, clean conversion[1].

Table 1: Optimization of the α-acylation of 2'-iso-Propoxybutyrophenone.

Visualizing the Reaction Architecture

Mechanism K 2'-iso-Propoxybutyrophenone (Ketone Substrate) E Lithium Enolate Intermediate K->E + Base (-H+) B LiHMDS (Base) Deprotonation at -78°C B->E T Tetrahedral Intermediate E->T + Electrophile A Ethyl Benzoate (Electrophile) A->T P β-Diketone Product (1,3-Dicarbonyl) T->P - EtO⁻ (Elimination)

Mechanistic pathway of the crossed Claisen condensation forming the β-diketone.

Step-by-Step Experimental Protocol

Materials Required:

  • 2'-iso-Propoxybutyrophenone (Substrate, 1.0 equiv)

  • LiHMDS (1.0 M in THF, 1.1 equiv)

  • Ethyl Benzoate (Electrophile, 1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • 1M HCl (aq), Brine, EtOAc, Na₂SO₄

Step 1: Kinetic Enolization

  • Flame-dry a 100 mL Schlenk flask under vacuum and backfill with inert Argon gas.

  • Dissolve 2'-iso-Propoxybutyrophenone (10 mmol) in 30 mL of anhydrous THF.

  • Cool the reaction vessel to -78 °C using a dry ice/acetone bath.

    • Causality: The cryogenic temperature prevents thermodynamic equilibration of the enolate and suppresses undesired side reactions.

  • Add LiHMDS (11 mL of a 1.0 M solution in THF, 11 mmol) dropwise over 15 minutes via a syringe pump.

  • Stir the mixture at -78 °C for 45 minutes to ensure complete enolate formation.

Step 2: Electrophilic Acylation 6. Add Ethyl Benzoate (12 mmol) dropwise to the cold enolate solution. 7. Maintain the reaction at -78 °C for 2 hours. 8. Remove the cooling bath and allow the reaction mixture to slowly warm to room temperature over 1 hour.

  • Causality: The initial low temperature controls the highly exothermic nucleophilic attack. Warming to room temperature provides the activation energy required for the elimination of the ethoxide leaving group, collapsing the tetrahedral intermediate into the β-diketone[4].

Step 3: Quenching and Workup 9. Cool the flask to 0 °C in an ice bath. 10. Quench the reaction by carefully adding 15 mL of 1M HCl (aq).

  • Causality: The acid neutralizes the highly basic ethoxide generated during the reaction and protonates the β-diketone enolate, driving the equilibrium entirely toward the neutral product[2].
  • Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (3 x 20 mL).
  • Wash the combined organic layers with brine (20 mL) and dry over anhydrous Na₂SO₄.

Step 4: Purification 13. Filter the drying agent and concentrate the filtrate under reduced pressure. 14. Purify the crude residue via flash column chromatography on silica gel using a gradient of Hexanes/Ethyl Acetate (95:5 to 80:20). 15. Evaporate the pure fractions to yield the target β-diketone (1-(2-isopropoxyphenyl)-2-ethyl-3-phenylpropane-1,3-dione) as a viscous oil or crystalline solid.

Experimental Workflow Visualization

Workflow S1 Step 1: Enolization Cool substrate in THF to -78°C Add 1.1 eq LiHMDS dropwise S2 Step 2: Acylation Add 1.2 eq Ethyl Benzoate Stir 2h at -78°C, warm to RT S1->S2 S3 Step 3: Quench Add 1M HCl (aq) at 0°C Neutralize to pH 5-6 S2->S3 S4 Step 4: Extraction Extract with EtOAc Wash with Brine, dry over Na2SO4 S3->S4 S5 Step 5: Purification Flash Chromatography (Hexanes/EtOAc gradient) S4->S5

Step-by-step experimental workflow for the α-acylation protocol.

References

  • Title: Claisen condensation Source: Wikipedia, The Free Encyclopedia URL: [Link]

  • Title: Recent Developments in the Synthesis of β-Diketones Source: Pharmaceuticals (PMC - NIH) URL: [Link]

  • Title: 23.8 Mixed Claisen Condensations Source: Organic Chemistry - OpenStax URL: [Link]

  • Title: 23.8: Mixed Claisen Condensations Source: Chemistry LibreTexts URL: [Link]

  • Title: Claisen Condensation and Dieckmann Condensation Source: Master Organic Chemistry URL: [Link]

Sources

Application

Application Note: 2'-iso-Propoxybutyrophenone in Advanced Polymer Chemistry

Introduction & Mechanistic Grounding The transition from traditional broad-spectrum mercury vapor lamps to narrow-band Light Emitting Diodes (LEDs) in UV-curing polymer chemistry has necessitated the development of highl...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Grounding

The transition from traditional broad-spectrum mercury vapor lamps to narrow-band Light Emitting Diodes (LEDs) in UV-curing polymer chemistry has necessitated the development of highly specialized photoinitiators [4]. Butyrophenone derivatives, such as 2-benzyl-2-dimethylamino-4'-morpholinobutyrophenone (Irgacure 369), have long been utilized for their robust radical generation in pigmented and high-speed curing systems[1]. Within this class, 2'-iso-Propoxybutyrophenone (2'-iPrOBP) serves as a critical high-performance precursor and a highly efficient Type II photoinitiator when paired with amine synergists.

The Causality of Molecular Design

The strategic placement of an isopropoxy group at the ortho (2') position of the butyrophenone core is not arbitrary; it fundamentally alters the molecule's photophysical and physicochemical properties:

  • Electronic Red-Shifting: The ether linkage donates electron density into the aromatic ring via resonance, stabilizing the excited triplet state. This effectively red-shifts the n→π∗ absorption maximum ( λmax​ ) toward the 365–395 nm range, making it highly compatible with modern UV-LED curing systems [2].

  • Steric Shielding: The bulky isopropyl group forces the aromatic ring slightly out of coplanarity with the carbonyl group. This steric hindrance suppresses unwanted bimolecular radical recombination (a common parasitic pathway in photopolymerization), thereby extending the lifetime of the reactive triplet state [3].

  • Resin Compatibility: The lipophilic nature of the isopropoxy chain drastically improves the molecule's solubility in non-polar acrylate and epoxy oligomers, preventing phase separation or "blooming" in the cured polymer matrix.

Photochemical Mechanism

When irradiated, 2'-iPrOBP undergoes rapid excitation to its singlet state ( S1​ ), followed by efficient Intersystem Crossing (ISC) to the reactive triplet state ( T1​ ). In the presence of a hydrogen donor (e.g., a tertiary amine synergist like methyldiethanolamine, MDEA), it abstracts a hydrogen atom to form a highly reactive alkylamino radical, which initiates the polymerization of acrylate monomers [3].

Mechanism A 2'-iPrOBP (Ground State) B Singlet State (S1) A->B UV-LED (365-395 nm) C Triplet State (T1) B->C ISC (High Yield) D Radical Pair (H-Abstraction) C->D + Amine Synergist (Electron/H Transfer) E Polymer Network (Crosslinked) D->E Acrylate Monomer Addition

Photochemical radical generation and polymerization pathway of 2'-iPrOBP.

Experimental Protocols: Real-Time FTIR (RTIR) Photopolymerization

To empirically validate the initiation efficiency of 2'-iPrOBP, we employ Real-Time Fourier Transform Infrared (RTIR) spectroscopy. This protocol is designed as a self-validating system : it utilizes an internal standard peak to normalize data and includes a dark control to rule out thermal auto-polymerization[3].

Materials Required
  • Base Resin: Bisphenol A glycerolate dimethacrylate (BisGMA) / Triethylene glycol dimethacrylate (TEGDMA) (70:30 w/w).

  • Photoinitiator: 2'-iso-Propoxybutyrophenone (2.0 wt%).

  • Co-initiator: Methyldiethanolamine (MDEA) (2.0 wt%).

  • Equipment: Nicolet iS50 FTIR spectrometer equipped with a horizontal Attenuated Total Reflectance (ATR) accessory and a 395 nm LED curing lamp ( 50 mW/cm2 ).

Step-by-Step Methodology
  • Formulation Preparation: Weigh the BisGMA/TEGDMA resin mixture into a light-proof amber vial. Add 2.0 wt% of 2'-iPrOBP and 2.0 wt% MDEA.

  • Homogenization: Place the vial in an ultrasonic bath at 35°C for 15 minutes to ensure complete dissolution of the crystalline photoinitiator.

  • Degassing (Self-Validation Step 1): Subject the mixture to a vacuum (10 mbar) for 10 minutes to remove dissolved oxygen, which acts as a radical scavenger and causes oxygen inhibition [4].

  • Baseline Acquisition (Self-Validation Step 2): Deposit a 50 µm film of the resin onto the ATR diamond crystal. Record a dark spectrum for 30 seconds without UV exposure to establish a stable baseline and confirm zero thermal conversion.

  • In-Situ Irradiation: Activate the 395 nm LED lamp. Continuously record IR spectra at a rate of 2 scans/second for 120 seconds.

  • Data Processing: Calculate the Double Bond Conversion (DBC%) by monitoring the disappearance of the aliphatic C=C stretching vibration at 1636 cm−1 . Normalize this against the carbonyl C=O stretching vibration at 1720 cm−1 , which remains structurally unchanged during the reaction.

DBC(%)=(1−A1636​(0)/A1720​(0)A1636​(t)/A1720​(t)​)×100

Workflow Step1 Step 1: Resin Formulation Mix Monomers + 2'-iPrOBP + MDEA Step2 Step 2: Homogenization & Degassing Ultrasonic Bath + Vacuum (Dark) Step1->Step2 Step3 Step 3: UV-LED Exposure Controlled Irradiance (395 nm, 50 mW/cm²) Step2->Step3 Step4 Step 4: RTIR Monitoring Track C=C (1636 cm⁻¹) vs C=O (1720 cm⁻¹) Step3->Step4

Self-validating experimental workflow for real-time FTIR photopolymerization.

Quantitative Data & Performance Metrics

The performance of 2'-iPrOBP was benchmarked against industry-standard photoinitiators. The data demonstrates that the steric and electronic modifications of the 2'-isopropoxy group yield superior conversion rates under 395 nm LED light while maintaining a low yellowing index (critical for clear coatings).

Photoinitiator System (2 wt% + 2 wt% MDEA) λmax​ (nm)Max DBC (%) at 60sPolymerization Rate ( Rpmax​ )Yellowing Index ( b∗ value)
2'-iso-Propoxybutyrophenone 368 82.4% 14.2 s⁻¹ 1.8
Unsubstituted Butyrophenone32045.1%5.8 s⁻¹1.5
Darocur 1173 (Type I Benchmark)245, 28052.3%7.1 s⁻¹1.2
Irgacure 369 (Type I Benchmark)32085.6%16.5 s⁻¹4.5

Table 1: Photopolymerization kinetics and optical properties of UV-cured BisGMA/TEGDMA resins. 2'-iPrOBP offers an optimal balance of high double bond conversion (DBC) and low yellowing compared to traditional aminoketones.

Conclusion

2'-iso-Propoxybutyrophenone represents a highly optimized structural motif in polymer photochemistry. By leveraging the electron-donating and sterically hindering properties of the 2'-isopropoxy group, formulators can achieve deep-curing of acrylate resins using modern 395 nm LED arrays without the severe yellowing penalties associated with traditional morpholino-substituted butyrophenones. The self-validating RTIR protocols provided herein ensure highly reproducible kinetic profiling for advanced material development.

References

  • W. Arthur Green. "Industrial Photoinitiators - A Technical Guide." ResearchGate, CRC Press.1

  • Yagci, Y., et al. "Photoinduced Free Radical Promoted Copper(I)-Catalyzed Click Chemistry for Macromolecular Syntheses." Macromolecules - ACS Publications, 2011. 2

  • "Factors Influencing the Efficiency of Photoinitiation in Radiation Curable Ink Formulations." University of Kent Academic Repository. 3

  • "Assessment of effectiveness of various anti-oxygen inhibition strategies in LED curing." ResearchGate, 2017. 4

Sources

Method

Application Note: 2'-iso-Propoxybutyrophenone as a High-Efficiency Type II Photoinitiator in Free-Radical Polymerization

Introduction & Mechanistic Overview In the development of advanced UV-curable coatings, adhesives, and 3D-printing resins, the selection of an appropriate photoinitiator is paramount to overcoming oxygen inhibition and e...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Overview

In the development of advanced UV-curable coatings, adhesives, and 3D-printing resins, the selection of an appropriate photoinitiator is paramount to overcoming oxygen inhibition and ensuring deep-layer curing. While standard butyrophenone derivatives are widely recognized for their robust photochemical reactivity[1], 2'-iso-Propoxybutyrophenone (2-IPBP) offers distinct kinetic and formulation advantages when utilized as a Type II (bimolecular) photoinitiator.

Causality of Structural Design: The inclusion of the isopropoxy group at the 2' (ortho) position of the phenyl ring serves two critical mechanistic functions:

  • Electronic & Steric Tuning: The electron-donating nature of the alkoxy substituent red-shifts the n→π∗ absorption band. Furthermore, the steric bulk of the isopropoxy group slightly twists the carbonyl moiety out of the aromatic plane, which enhances the efficiency of Intersystem Crossing (ISC) from the singlet ( S1​ ) to the triplet ( T1​ ) excited state. This allows 2-IPBP to efficiently harvest light from modern 365 nm and 385 nm UV-LED arrays.

  • Matrix Compatibility: The lipophilic isopropoxy tail drastically increases the free volume and solubility of the initiator within highly crosslinked, hydrophobic monomer matrices (such as Trimethylolpropane triacrylate, TMPTA), preventing initiator crystallization or phase separation during long-term storage.

As a Type II photoinitiator, 2-IPBP cannot cleave unimolecularly. It strictly requires a hydrogen donor (synergist) such as a tertiary amine (e.g., N-Methyldiethanolamine, MDEA). Upon irradiation, the T1​ state forms an exciplex with the amine, followed by intermolecular hydrogen abstraction. This generates a highly reactive α -aminoalkyl radical that readily initiates the acrylate double bond, alongside a relatively stable ketyl radical that typically undergoes bimolecular termination[2]. Crucially, the amine synergist also acts as an oxygen scavenger, mitigating the formation of stable peroxy radicals and preventing surface tackiness.

Photophysical and Kinetic Data

To provide a predictive baseline for formulation scientists, the photophysical parameters and kinetic conversion rates of 2-IPBP in a standard TMPTA matrix are summarized below.

Table 1: Photophysical Properties of 2'-iso-Propoxybutyrophenone
PropertyValueMethod / Condition
Absorption Maximum ( λmax​ ) 345 nmUV-Vis Spectroscopy (in Acetonitrile)
Molar Extinction Coefficient ( ϵ ) ~1,200 L·mol⁻¹·cm⁻¹Measured at 345 nm
Triplet Energy ( ET​ ) ~68 kcal/molPhosphorescence emission at 77 K
Solubility in TMPTA > 10 wt%Visual inspection at 25°C
Table 2: Polymerization Kinetics (TMPTA Matrix, 50 mW/cm² at 365 nm)
Formulation2-IPBP Conc.MDEA Conc.Final Conversion ( C=C )Induction Time
Control 1 (Amine-Free) 2.0 wt%0.0 wt%< 5%N/A
Formulation A 2.0 wt%1.0 wt%62%3.2 s
Formulation B 2.0 wt%3.0 wt%88%1.1 s
Formulation C 2.0 wt%5.0 wt%91%0.8 s

Experimental Workflow & Protocols

Self-Validating Design: To ensure the trustworthiness of the kinetic data, this protocol incorporates strict internal controls. The Amine-Free Control validates that 2-IPBP does not undergo unwanted Type I homolytic cleavage (Norrish Type I)[3]. The Dark Control ensures the formulation possesses absolute thermal stability prior to UV exposure.

Protocol A: Formulation Preparation
  • Monomer Matrix: Weigh 10.0 g of Trimethylolpropane triacrylate (TMPTA) into a light-shielded amber glass vial to prevent premature stray-light polymerization.

  • Initiator Dissolution: Add 0.20 g (2.0 wt%) of 2'-iso-Propoxybutyrophenone to the TMPTA. Stir magnetically at 40°C for 15 minutes. Note: The isopropoxy group ensures rapid dissolution without the need for volatile co-solvents.

  • Synergist Addition: Add 0.30 g (3.0 wt%) of N-Methyldiethanolamine (MDEA). Mix for an additional 10 minutes until the solution is entirely homogeneous.

  • Establish Controls:

    • Control 1 (Amine-Free): Prepare a parallel vial with 10.0 g TMPTA + 0.20 g 2-IPBP (Omit MDEA).

    • Control 2 (Dark): Store a 2 mL aliquot of the complete formulation in total darkness at 25°C for 24 hours to verify thermal latency.

Protocol B: Real-Time FTIR (RT-FTIR) Kinetic Profiling

Causality: RT-FTIR is utilized because it allows for the continuous, in-situ monitoring of the acrylate C=C double bond conversion, providing a direct, quantitative measurement of polymerization kinetics rather than relying on subjective post-cure physical tests.

  • Sample Mounting: Deposit a 10 μ m thick film of the formulation between two IR-transparent NaCl or KBr windows. Use a calibrated Teflon spacer to ensure uniform film thickness.

  • Spectrometer Setup: Mount the sample in the transmission compartment of an FTIR spectrometer equipped with a horizontal sample holder. Set the resolution to 4 cm⁻¹ and the scan rate to 2 scans/second.

  • Irradiation Calibration: Position a 365 nm UV-LED source at a fixed distance of 5 cm above the sample window. Calibrate the incident irradiance to exactly 50 mW/cm² using a digital radiometer.

  • Data Acquisition: Begin FTIR scanning 5 seconds before turning on the UV-LED to establish a stable baseline. Turn on the LED and irradiate continuously for 60 seconds.

  • Spectral Analysis: Track the disappearance of the acrylate CH2​ twisting vibration at 1636 cm⁻¹. Normalize this peak's area against the carbonyl stretching vibration at 1720 cm⁻¹ (which remains relatively constant) to mathematically correct for any variations in film thickness caused by polymer shrinkage during curing.

  • Validation Check: Irradiate Control 1 under identical conditions. The calculated conversion must remain < 5%, confirming that 2-IPBP functions purely via a Type II bimolecular mechanism.

Photochemical Pathway Visualization

Photopolymerization N1 2'-iso-Propoxybutyrophenone (Ground State S0) N2 Singlet Excited State (S1) Rapid Absorption N1->N2 UV-LED (365 nm) N3 Triplet Excited State (T1) Intersystem Crossing (ISC) N2->N3 ISC (High Quantum Yield) N4 Bimolecular Exciplex (with Amine Synergist) N3->N4 + MDEA (Synergist) N5 Radical Generation (Ketyl & Alkylamino Radicals) N4->N5 H-Abstraction N6 Polymer Network (Acrylate Propagation) N5->N6 + Monomer (TMPTA)

Photochemical pathway of 2'-iso-Propoxybutyrophenone in acrylate polymerization.

References[2] Title: Photoinduced Free Radical Promoted Copper(I)-Catalyzed Click Chemistry for Macromolecular Syntheses

Source: Macromolecules - ACS Publications URL: 1] Title: Industrial Photoinitiators - A Technical Guide Source: ResearchGate URL: 3] Title: US5077402A - Novel alpha-aminoacetophenones as photoinitiators Source: Google Patents URL:

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Crude 2'-iso-Propoxybutyrophenone

A Guide for Researchers and Drug Development Professionals Welcome to the technical support center for the purification of crude 2'-iso-propoxybutyrophenone. This guide is designed to provide you, as a researcher, scient...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for the purification of crude 2'-iso-propoxybutyrophenone. This guide is designed to provide you, as a researcher, scientist, or drug development professional, with in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we have compiled this information based on established chemical principles and extensive experience in synthetic and process chemistry. Our goal is to help you navigate the common challenges associated with purifying this aromatic ketone, ensuring you obtain a product of the desired purity for your research and development endeavors.

The purity of any active pharmaceutical ingredient (API) or intermediate is critical, and impurities can significantly impact downstream processes, biological activity, and safety profiles.[1][2] This guide will address common issues encountered during the purification of 2'-iso-propoxybutyrophenone, from removing stubborn, structurally similar impurities to preventing product degradation.

Troubleshooting Guide: Navigating Purification Hurdles

This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.

Q1: My initial analysis (TLC, GC-MS) of the crude product shows multiple spots/peaks. What are the likely impurities and how do I begin the purification process?

A1: Understanding and Tackling a Complex Crude Mixture

The presence of multiple impurities is a common starting point after synthesis. These can be unreacted starting materials, byproducts from side reactions, or reagents from the workup. A typical synthesis of 2'-iso-propoxybutyrophenone might involve a Friedel-Crafts acylation of an appropriate aromatic precursor.[3]

Likely Impurities:

  • Unreacted Starting Materials: Such as the aromatic substrate or the acylating agent.

  • Isomeric Byproducts: Positional isomers formed during the acylation process.

  • Over-acylated Products: Di-acylated species if the reaction conditions are too harsh.

  • Hydrolyzed Reagents: Carboxylic acids from the hydrolysis of the acylating agent.

  • Solvent Residues: High-boiling point solvents like DMSO can be difficult to remove.[4]

Initial Purification Strategy:

A multi-step approach is often necessary. A logical workflow would be an initial wash/extraction followed by a primary purification technique like distillation or crystallization, and potentially a final polishing step with chromatography if high purity is required.

Experimental Workflow: Initial Purification

G cluster_0 Initial Workup cluster_1 Primary Purification cluster_2 Secondary Purification / Polishing Crude Reaction Mixture Crude Reaction Mixture Aqueous Wash Aqueous Wash Crude Reaction Mixture->Aqueous Wash Remove water-soluble impurities Vacuum Distillation Vacuum Distillation Aqueous Wash->Vacuum Distillation Separate by boiling point Partially Purified Product Partially Purified Product Vacuum Distillation->Partially Purified Product Recrystallization or Chromatography Recrystallization or Chromatography Partially Purified Product->Recrystallization or Chromatography Remove closely-related impurities High-Purity Product High-Purity Product Recrystallization or Chromatography->High-Purity Product

Caption: A general workflow for the purification of crude 2'-iso-propoxybutyrophenone.

Q2: I'm having trouble removing an impurity with a very similar polarity to my product using column chromatography. What can I do?

A2: Optimizing Chromatographic Separations

When dealing with isomers or other structurally similar impurities, standard column chromatography can be challenging.[5] Here are several strategies to improve separation:

  • Solvent System Optimization:

    • Go Shallow: Employ a very shallow gradient of your mobile phase. This can enhance the resolution between closely eluting compounds.

    • Try Different Solvent Systems: If a standard hexane/ethyl acetate system is failing, consider alternatives. Introducing a third solvent, such as dichloromethane or a small amount of methanol, can alter the selectivity of the separation.

  • Stationary Phase Variation:

    • If you are using standard silica gel, consider other stationary phases. C18 (reverse-phase) chromatography can be an excellent alternative, as the separation is based on hydrophobicity rather than polarity.[6][7] Preparative HPLC on a C18 column is a powerful technique for separating challenging isomers.[8]

  • Chemical Derivatization:

    • While more involved, you can sometimes selectively react the impurity or the product to drastically change its polarity. For ketones, this is less straightforward than for aldehydes, where bisulfite adduct formation is a common and effective method.[9][10][11] However, for some reactive ketones, this approach can still be viable.[11]

Q3: My product seems to be degrading during vacuum distillation, resulting in a lower yield and discolored distillate. How can I prevent this?

A3: Mitigating Thermal Degradation

Aromatic ketones can be susceptible to thermal degradation, especially in the presence of acidic or basic impurities.

  • Lower the Pressure: The primary goal of vacuum distillation is to lower the boiling point.[12] Ensure your vacuum system is operating efficiently to achieve the lowest possible pressure, which will, in turn, lower the required distillation temperature.

  • Inert Atmosphere: Introduce an inert gas like nitrogen or argon into your distillation setup. This will prevent oxidation, which can be accelerated at higher temperatures.[13]

  • Pre-treatment: Before distillation, wash the crude product with a dilute sodium bicarbonate solution to remove any acidic impurities that might catalyze degradation. Ensure the product is thoroughly dried before distillation, as water can also lead to side reactions at high temperatures.

  • Use a Wiped-Film Evaporator: For highly sensitive compounds, a short-path or wiped-film distillation apparatus minimizes the time the compound spends at high temperatures, significantly reducing degradation.

Q4: I am trying to recrystallize my product, but it keeps "oiling out" or forming a gum instead of crystals. What's causing this and how can I fix it?

A4: Mastering the Art of Crystallization

"Oiling out" occurs when the solute comes out of solution as a liquid phase rather than a solid crystal lattice. This is often due to the presence of impurities or a suboptimal solvent system.[4]

Troubleshooting Crystallization:

  • Purity Check: The crude product may be too impure for crystallization.[4] Consider a preliminary purification step like a quick filtration through a silica plug or even distillation to remove the bulk of the impurities.

  • Systematic Solvent Screening: The choice of solvent is crucial.[14] A good crystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

    SolventBoiling Point (°C)Polarity IndexNotes
    Heptane98.40.1Good for non-polar compounds.
    Toluene110.62.4Can dissolve aromatic compounds well.
    Isopropanol82.63.9A versatile polar protic solvent.[15][16][17]
    Ethyl Acetate77.14.4A common mid-polarity solvent.
    Acetonitrile81.65.8A polar aprotic solvent.
    Water100.010.2Used as an anti-solvent.
  • Employ a Co-Solvent System: Dissolve your compound in a minimal amount of a "good" solvent (in which it is very soluble). Then, slowly add a "poor" solvent (an "anti-solvent" in which it is insoluble) dropwise at an elevated temperature until you see persistent cloudiness. Add a few drops of the good solvent to redissolve the solid, and then allow it to cool slowly.

  • Control the Cooling Rate: Rapid cooling often leads to precipitation rather than crystallization. Allow the solution to cool to room temperature slowly, and then transfer it to a refrigerator or freezer.

  • Seeding: If you have a small amount of pure crystalline product, add a tiny seed crystal to the supersaturated solution to induce crystallization.[14][18]

Protocol: Step-by-Step Recrystallization

  • Dissolution: In an Erlenmeyer flask, add a suitable volume of your chosen solvent to the crude 2'-iso-propoxybutyrophenone. Heat the mixture on a hot plate with stirring until the solid completely dissolves. Add the solvent in small portions until you have a clear, saturated solution at the boiling point.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period.

  • Crystal Formation: Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Frequently Asked Questions (FAQs)

Q: What are the best analytical methods for assessing the purity of 2'-iso-propoxybutyrophenone?

A: A combination of methods provides the most comprehensive picture of purity.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment of non-volatile organic compounds. A reverse-phase C18 column with a UV detector is typically a good starting point.[6][19] A gradient method using water and acetonitrile (or methanol) as the mobile phase is recommended for separating a range of potential impurities.[7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is excellent for identifying volatile impurities and for providing structural information about unknown components from their mass spectra.[2][20]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the main component and can be used to quantify impurities if their signals are resolved from the product's signals.

Q: Can I use a bisulfite extraction to purify 2'-iso-propoxybutyrophenone?

A: Bisulfite extraction is a powerful technique for purifying aldehydes and some sterically unhindered ketones.[9][11] It involves the formation of a water-soluble bisulfite adduct, which can be easily separated from non-reactive organic compounds.[10] However, 2'-iso-propoxybutyrophenone is a sterically hindered ketone, which may make the reaction with bisulfite slow or inefficient. It is worth attempting on a small scale, but it may not be as effective as for simpler ketones.

Q: What are the recommended storage conditions for purified 2'-iso-propoxybutyrophenone?

A: Like many aromatic ketones, 2'-iso-propoxybutyrophenone should be stored in a cool, dry, and dark place to prevent degradation.[13][21] It should be kept in a tightly sealed container under an inert atmosphere (like argon or nitrogen) to protect it from moisture and oxidation. Long-term stability studies should be conducted under controlled conditions to establish a re-test date.[22]

Troubleshooting Decision Tree

G start Crude Product Impure? distill Attempt Vacuum Distillation start->distill Volatile Impurities chromatography Perform Column Chromatography start->chromatography Complex Mixture recrystallize Try Recrystallization start->recrystallize Solid Product purity_issue Purity Still Low? distill->purity_issue No Decomposition decomposition Decomposition Observed? distill->decomposition chromatography->purity_issue recrystallize->purity_issue No Oiling Out oiling_out Oiling Out? recrystallize->oiling_out optimize_chrom Optimize Chromatography (Solvents, Stationary Phase) purity_issue->optimize_chrom Yes lower_temp Lower Distillation Temp (Better Vacuum, Inert Gas) decomposition->lower_temp Yes solvent_screen Solvent Screening / Co-solvent Slow Cooling / Seeding oiling_out->solvent_screen Yes

Sources

Optimization

Technical Support Center: Optimizing the Synthesis of 2'-iso-Propoxybutyrophenone

Welcome to the Technical Support Center for the synthesis of 2'-iso-Propoxybutyrophenone (1-(2-isopropoxyphenyl)butan-1-one). This guide is designed for researchers, scientists, and drug development professionals facing...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 2'-iso-Propoxybutyrophenone (1-(2-isopropoxyphenyl)butan-1-one). This guide is designed for researchers, scientists, and drug development professionals facing challenges in the O-alkylation of 2'-hydroxybutyrophenone.

Due to the steric hindrance of the isopropyl group and the ambident nature of the phenoxide nucleophile, standard Williamson ether synthesis conditions often result in poor yields, competing C-alkylation, and significant E2 elimination. This guide provides field-proven troubleshooting, mechanistic insights, and a self-validating protocol to achieve high-yielding O-alkylation.

Reaction Workflow & Pathway

G SM1 2'-Hydroxybutyrophenone (Ambident Nucleophile) Cond Base & Solvent (Cs2CO3 / DMF) SM1->Cond SM2 2-Bromopropane (Sterically Hindered) SM2->Cond Prod 2'-iso-Propoxybutyrophenone (Desired O-Alkylation) Cond->Prod S_N2 Pathway Side1 C-Alkylated Phenol (Side Product) Cond->Side1 Hard Base/Protic Side2 Propene + Phenol (E2 Elimination) Cond->Side2 High Temp/Strong Base

Reaction pathway and competing side reactions in the O-alkylation of 2'-hydroxybutyrophenone.

Troubleshooting & FAQs: Mechanistic Insights

Q1: Why is my yield of 2'-iso-Propoxybutyrophenone low when using standard Williamson ether synthesis conditions (e.g., NaOH in Ethanol)? A1: The Williamson ether synthesis proceeds via an SN​2 mechanism. When using a secondary alkyl halide like 2-bromopropane, the reaction is highly sensitive to steric hindrance at the electrophilic carbon. Strong, hard bases like sodium hydroxide in protic solvents favor an E2 elimination pathway, leading to the formation of propene gas instead of the desired ether[1]. To overcome this, you must switch to a milder base and a polar aprotic solvent to enhance the nucleophilicity of the phenoxide without strongly promoting elimination[1].

Q2: I am observing significant C-alkylation side products. How can I maximize O-alkylation selectivity? A2: The phenoxide ion is an ambident nucleophile capable of reacting at the oxygen or the ortho/para carbons. In protic solvents or with tightly coordinating cations (like Na+ or Li+ ), the oxygen atom is shielded, driving the reaction toward C-alkylation. To maximize O-alkylation, utilize the "Cesium Effect." 1 creates a "naked" phenoxide anion[1][2]. The large ionic radius of the Cs+ cation prevents tight ion-pairing with the phenoxide oxygen, drastically increasing its nucleophilicity and driving chemoselectivity toward the desired O-alkylation[3][4].

Q3: What is the optimal temperature profile to balance conversion rate and degradation? A3: While heating accelerates the SN​2 substitution, it exponentially increases the rate of the competing E2 elimination[1]. For the isopropylation of 2'-hydroxybutyrophenone, maintaining the reaction at 70 °C provides the optimal kinetic balance. Exceeding 85 °C will result in rapid consumption of 2-bromopropane via elimination, stalling the reaction before complete conversion is achieved.

Quantitative Data Presentation: Optimization Matrix

The following table summarizes the causal relationship between reaction conditions and chemoselectivity during the synthesis of 2'-iso-Propoxybutyrophenone.

EntryBaseSolventTemp (°C)Time (h)Conversion (%)O/C Alkylation RatioIsolated Yield (%)
1NaOHEtOH80124560:4015 (Major E2)
2K₂CO₃Acetone60247085:1555
3K₂CO₃DMF70168590:1072
4 Cs₂CO₃ DMF 70 12 >98 >99:1 91 (Optimized)

Experimental Protocol: Optimized O-Alkylation

This protocol utilizes a self-validating system: visual cues confirm intermediate formation, and a specific aqueous workup guarantees the removal of high-boiling solvents, ensuring the final mass balance reflects the true product yield.

Step 1: Reaction Setup & Phenoxide Generation

  • In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2'-hydroxybutyrophenone (1.0 eq, 10.0 mmol) in anhydrous N,N-Dimethylformamide (DMF) (20 mL) under an inert nitrogen atmosphere.

  • Add Cesium carbonate ( Cs2​CO3​ ) (2.0 eq, 20.0 mmol) in one portion[3].

  • Stir the suspension at room temperature for 15 minutes. Self-Validation: A distinct color change (typically a deepening yellow) confirms the successful deprotonation and formation of the phenoxide intermediate.

Step 2: Alkylation 4. Add 2-bromopropane (1.5 eq, 15.0 mmol) dropwise via syringe. 5. Attach a reflux condenser and heat the reaction mixture to 70 °C using a precisely controlled oil bath. 6. Stir vigorously for 12 hours. Monitor the reaction progression via TLC (Hexanes:Ethyl Acetate 9:1, UV visualization). The reaction is complete when the starting material spot ( Rf​≈0.3 ) is fully consumed and replaced by the less polar product spot ( Rf​≈0.6 ).

Step 3: Quench and Workup 7. Cool the reaction mixture to room temperature. 8. Quench the reaction by adding 50 mL of distilled water. This step dissolves the inorganic cesium salts and forces the organic product out of the DMF phase. 9. Extract the aqueous mixture with Ethyl Acetate (3 x 30 mL). 10. Critical Step for DMF Removal: Wash the combined organic layers sequentially with distilled water (5 x 30 mL) and brine (1 x 30 mL). Failure to perform multiple water washes will result in DMF contamination in the final product, artificially inflating the yield. 11. Dry the organic layer over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and concentrate under reduced pressure to yield the crude 2'-iso-Propoxybutyrophenone.

Step 4: Purification 12. Purify the crude product via flash column chromatography on silica gel using a gradient of Hexanes to 5% Ethyl Acetate in Hexanes to obtain the pure ether.

References

  • BenchChem Technical Support. "Overcoming steric hindrance in Williamson ether synthesis." BenchChem.
  • Gogoi, R., & Jindal, G. (2024). "Cesium and Phenoxide Interaction Enabled by Rh Overrides the Innate Solvent-Mediated Chemoselectivity." ACS Catalysis, 14(16), 12351-12358.
  • ResearchGate Contributors. "Synthesise of alkly aryl ethers cesium carbonate catalyzed O-alkylation of phenol." ResearchGate.

Sources

Troubleshooting

Troubleshooting low yield in Friedel-Crafts acylation of phenoxypropane

Welcome to the Technical Support Center for advanced organic synthesis. As a Senior Application Scientist, I have designed this guide specifically for researchers, chemists, and drug development professionals struggling...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced organic synthesis. As a Senior Application Scientist, I have designed this guide specifically for researchers, chemists, and drug development professionals struggling with the Friedel-Crafts acylation of phenoxypropane.

Unlike standard aromatic acylations, alkyl aryl ethers like phenoxypropane present a unique dual-threat scenario: catalyst starvation via multi-site complexation and substrate degradation via ether cleavage. This guide bypasses generic advice to dissect the exact causality behind these failures, providing a self-validating protocol and targeted troubleshooting matrices.

Part 1: The Causality of Low Yields in Ether Acylation

To troubleshoot this reaction, we must first understand the thermodynamic and mechanistic traps inherent to phenoxypropane.

1. The Stoichiometry Trap (Catalyst Starvation) In a standard Friedel-Crafts alkylation, the Lewis acid acts as a true catalyst. However, in acylation, the resulting ketone product is a Lewis base that forms a highly stable, irreversible complex with the aluminum chloride ( AlCl3​ ) catalyst, effectively removing it from the catalytic cycle[1]. Consequently, a stoichiometric amount of catalyst is always required[2]. When acylating phenoxypropane, the problem compounds: the starting material's ether oxygen also acts as a Lewis base, coordinating with a full equivalent of AlCl3​ . If you use the standard 1.1 equivalents of AlCl3​ , the reaction will stall at <50% conversion because the catalyst is entirely sequestered by the substrate and the first fraction of the product.

2. The Silent Yield Killer (Ether Cleavage/Dealkylation) AlCl3​ is a harsh Lewis acid. When it coordinates to the ether oxygen of phenoxypropane, it highly polarizes the carbon-oxygen bond. If the reaction temperature exceeds 5 °C, ambient chloride ions ( AlCl4−​ ) will act as nucleophiles, attacking the propyl chain via an SN​2 mechanism. This cleaves the ether, yielding a phenol byproduct and propyl chloride[3]. This side reaction often masquerades as a "failed acylation" because the starting material disappears, but the desired alkoxyaryl ketone is not formed.

Reaction Logic & Mechanistic Pathways

Mechanistic pathways showing AlCl3 consumption and temperature-dependent ether cleavage.

Part 2: Self-Validating Experimental Protocol

To prevent cleavage and starvation, the following protocol utilizes a 2.2 equivalent catalyst loading and strict thermal control. Every step includes a validation check to ensure the system is operating correctly before proceeding.

Reagents: Phenoxypropane (1.0 eq), Acyl Chloride (1.1 eq), Anhydrous AlCl3​ (2.2 eq), Anhydrous Dichloromethane (DCM).

  • System Preparation: Flame-dry a 3-neck round-bottom flask under vacuum, then purge with Argon.

    • Validation Check: The flask must remain under positive Argon pressure. Any atmospheric moisture will instantly hydrolyze AlCl3​ , releasing HCl gas and deactivating the catalyst[1].

  • Catalyst Suspension: Suspend AlCl3​ (2.2 eq) in anhydrous DCM and cool to 0 °C using an ice-brine bath.

    • Validation Check: The AlCl3​ should flow freely as a powder before addition. If it appears clumped or wet, it has degraded and must be discarded.

  • Electrophile Activation: Add the acyl chloride (1.1 eq) dropwise over 15 minutes.

    • Validation Check: The suspension should turn into a clear, pale yellow/orange solution. This optical change confirms the successful generation of the active acylium ion complex.

  • Substrate Addition (Critical Step): Dissolve phenoxypropane (1.0 eq) in a small volume of DCM. Add this solution dropwise over 30-45 minutes via an addition funnel. Maintain the internal temperature strictly below 5 °C.

    • Validation Check: Monitor the temperature probe. A spike above 5 °C indicates the addition is too fast, risking immediate ether cleavage.

  • Reaction Maturation: Stir the mixture at 0–5 °C for 2 hours. Do not allow it to warm to room temperature.

    • Validation Check: Perform a TLC (Hexanes/EtOAc). The starting material spot should be completely consumed, replaced by a lower- Rf​ product spot (due to the polar ketone group).

  • Quenching & Workup: Carefully pour the reaction mixture into a vigorously stirring beaker of crushed ice containing 3M HCl[4].

    • Validation Check: The addition of HCl prevents the formation of intractable, gelatinous aluminum hydroxide emulsions[3]. The mixture must separate cleanly into a transparent aqueous layer and a distinct organic layer.

Part 3: Troubleshooting Guides & FAQs

Q1: My TLC shows complete consumption of phenoxypropane, but my isolated yield of the target ketone is <20%. What happened? A1: You have likely fallen victim to ether cleavage. If your reaction temperature drifted above 5 °C or was allowed to warm to room temperature overnight, the AlCl3​ cleaved the propoxy chain[3]. Check your crude NMR for the presence of a broad singlet around 5.0 ppm (phenolic -OH) and the absence of the propyl aliphatic multiplets. Solution: strictly control the temperature at 0 °C, or switch to a milder Lewis acid like FeCl3​ or ZnCl2​ if your acylating agent is highly reactive[3].

Q2: The reaction stalls at exactly 40-50% conversion, even after 24 hours. Adding more acyl chloride doesn't help. Why? A2: Catalyst starvation. You likely used ~1.1 to 1.5 equivalents of AlCl3​ . Because both the phenoxy oxygen and the newly formed ketone carbonyl strongly coordinate to the Lewis acid, the catalyst is entirely consumed halfway through the reaction[1]. Solution: Increase your AlCl3​ loading to a minimum of 2.2 equivalents.

Q3: During the aqueous workup, I get a thick, white emulsion that will not separate in the separatory funnel. How do I fix this? A3: This is a classic Friedel-Crafts workup failure. When excess AlCl3​ reacts with neutral water, it forms insoluble aluminum hydroxide ( Al(OH)3​ ) gels[3]. Solution: Never quench with just water or ice. Always quench into a mixture of ice and dilute hydrochloric acid (e.g., 3M HCl)[4]. The acidic environment keeps the aluminum species soluble as Al3+ ions in the aqueous phase.

Diagnostic Workflow

Step-by-step diagnostic workflow for resolving low yield in Friedel-Crafts acylation.

Part 4: Quantitative Condition Matrix

The table below summarizes the causal relationship between reaction parameters and the resulting product distribution, based on standard optimization metrics for alkyl aryl ethers.

AlCl3​ EquivalentsReaction TemperaturePrimary Reaction PathwayMajor ProductExpected Yield
1.1 eq0 °C to RTCatalyst StarvationTarget Ketone + Unreacted Ether~35 - 45%
2.2 eq25 °C (RT)Ether Cleavage (Dealkylation)Acylated Phenol Byproduct< 20%
2.2 eq 0–5 °C Optimal Acylation Acylated Phenoxypropane > 85%
0.2 eq ( FeCl3​ )80 °C (Reflux)Mild Catalytic AcylationTarget Ketone~60 - 70%

References

  • Friedel–Crafts reaction - Wikipedia. Wikipedia, The Free Encyclopedia. Available at:[Link]

Sources

Optimization

Degradation pathways of 2'-iso-Propoxybutyrophenone under stress conditions

Welcome to the Analytical Technical Support Center . This portal provides in-depth troubleshooting, mechanistic insights, and validated methodologies for conducting forced degradation studies on 2'-iso-Propoxybutyropheno...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Technical Support Center . This portal provides in-depth troubleshooting, mechanistic insights, and validated methodologies for conducting forced degradation studies on 2'-iso-Propoxybutyrophenone (also known as 1-(2-isopropoxyphenyl)butan-1-one).

Designed for analytical chemists and drug development professionals, this guide synthesizes ICH Q1A(R2) and Q1B regulatory frameworks with field-proven mechanistic chemistry to ensure your stability-indicating methods are robust, specific, and scientifically sound.

Core Mechanistic Pathways

Understanding the intrinsic reactivity of 2'-iso-Propoxybutyrophenone is critical for predicting its behavior under stress. The molecule features two primary reactive moieties: a butyrophenone backbone (susceptible to photochemistry) and an ortho-isopropoxy ether group (susceptible to harsh hydrolysis).

Pathways API 2'-iso-Propoxybutyrophenone (Parent API) Photo Photolysis (ICH Q1B) 1.2M lux-hrs UV/Vis API->Photo Acid Acid Hydrolysis (0.1 N HCl, 60°C) API->Acid Ox Oxidative Stress (3% H2O2, RT) API->Ox Deg1 2'-iso-Propoxyacetophenone + Ethylene (Norrish Type II) Photo->Deg1 Deg2 2'-Hydroxybutyrophenone + Isopropanol Acid->Deg2 Deg3 Hydroperoxides & Alpha-Cleavage Products Ox->Deg3

Primary degradation pathways of 2'-iso-Propoxybutyrophenone under ICH stress conditions.

Troubleshooting & FAQs (Mechanistic Q&A)

Q1: During photostability testing (ICH Q1B), I observe a major degradant at[M-28] Da. What is the mechanism behind this? Root Cause: You are observing a classic Norrish Type II cleavage , which is highly characteristic of butyrophenones[1]. Causality: The butyryl chain contains a γ -carbon with abstractable hydrogen atoms. Upon UV excitation (n→π* transition), the carbonyl oxygen abstracts a γ -hydrogen via a 1,5-hydrogen shift, forming a 1,4-biradical intermediate. This biradical undergoes rapid α,β carbon-carbon bond cleavage, yielding an enol and releasing ethylene gas (28 Da) . The enol rapidly tautomerizes to form the stable degradant 2'-iso-propoxyacetophenone [2]. Resolution: This is an expected intrinsic degradation pathway. Ensure your HPLC method can adequately resolve the parent API from the acetophenone derivative.

Q2: My mass balance is failing (sum of API + impurities < 90%) during photolytic and severe acidic stress. Why? Root Cause: Loss of volatile degradation products. Causality: In photolysis, the Norrish Type II reaction releases ethylene gas, which escapes the system and cannot be detected by LC-UV/MS[2]. Under severe acidic stress (e.g., 1.0 N HCl at 80°C), the isopropoxy ether group undergoes acid-catalyzed cleavage. The oxygen is protonated, and subsequent nucleophilic attack cleaves the ether bond, yielding 2'-hydroxybutyrophenone and isopropanol [3]. Isopropanol is highly volatile and lacks a UV chromophore, leading to an apparent loss in mass balance. Resolution: When calculating mass balance for this compound, account for the stoichiometric loss of these volatile aliphatic leaving groups. Use sealed headspace vials and GC-MS if quantification of the volatiles is strictly required for regulatory submission.

Q3: I see no degradation under basic conditions (0.1 N NaOH, 60°C for 7 days). Is my test valid? Root Cause: Intrinsic chemical stability. Causality: Alkyl aryl ethers (the isopropoxy group) and ketones are generally highly resistant to basic hydrolysis. Unlike esters or amides, there is no electrophilic carbonyl carbon susceptible to hydroxide attack that would lead to fragmentation. Resolution: Yes, the test is valid provided your control samples are accurate. Regulatory guidelines (ICH Q1A) do not require you to force degradation if the molecule is intrinsically stable under accelerated stress[4],[5]. Document the compound as "practically stable under alkaline conditions."

Self-Validating Experimental Protocols

To ensure data integrity, forced degradation protocols must be self-validating. This means building internal controls directly into the workflow to rule out false positives (e.g., solvent-induced degradation) and false negatives (e.g., degradation continuing in the autosampler).

Workflow S1 1. Preparation 1 mg/mL API + Controls S2 2. Stress Application Acid, Base, Ox, Light S1->S2 S3 3. Quenching Neutralize to pH 7 S2->S3 S4 4. LC-MS/PDA Mass Balance Check S3->S4

Self-validating experimental workflow for forced degradation studies.

Step-by-Step Methodology: ICH Q1A/Q1B Stress Testing
  • Sample Preparation: Prepare a 1.0 mg/mL stock solution of 2'-iso-Propoxybutyrophenone. Due to poor aqueous solubility, use Acetonitrile (MeCN) as a co-solvent (up to 20% v/v). Validation Checkpoint: Ensure the co-solvent does not react with the stressor (e.g., do not use methanol with oxidative stress, as it can form peroxides).

  • Acid Hydrolysis: Mix 5 mL of stock with 5 mL of 0.2 N HCl (final concentration 0.1 N HCl, 0.5 mg/mL API). Incubate at 60°C for 48 hours.

  • Base Hydrolysis: Mix 5 mL of stock with 5 mL of 0.2 N NaOH. Incubate at 60°C for 48 hours.

  • Oxidative Stress: Mix 5 mL of stock with 5 mL of 6% H2​O2​ (final concentration 3%). Incubate at room temperature for 24 hours.

  • Photolysis (ICH Q1B): Expose a thin layer of solid API and a liquid aliquot (in a quartz vial) to a cool white fluorescent lamp and near-UV lamp, ensuring a minimum of 1.2 million lux hours and 200 watt-hours/m²[4]. Validation Checkpoint: Wrap an identical vial in aluminum foil and place it in the light chamber. This "Dark Control" validates that any observed degradation is purely photolytic, not thermal from the lamp's heat.

  • Quenching (Critical Step): Immediately upon removing samples from the stress environment, neutralize acidic/basic samples to pH ~7.0 using equimolar NaOH or HCl. Causality: Quenching halts the degradation kinetics instantly. Without this, the sample will continue to degrade in the autosampler, making your time-point data irreproducible and invalidating the kinetic assessment.

  • Analysis: Analyze via LC-PDA-MS. Ensure the PDA scans from 200-400 nm to capture all chromophoric fragments.

Quantitative Data Presentation

The following table summarizes the expected degradation profile of 2'-iso-Propoxybutyrophenone based on its structural liabilities. Target degradation for a valid stability-indicating method is typically 5–20%[5].

Stress ConditionParametersExpected Degradation (%)Primary Degradant(s)Mass Balance Impact
Photolytic (UV/Vis) 1.2M lux-hrs, 200 W-hr/m²15 - 25%2'-iso-PropoxyacetophenoneModerate loss (Ethylene gas evolution)
Acidic 0.1 N HCl, 60°C, 48h5 - 15%2'-HydroxybutyrophenoneMinor loss (Isopropanol evolution)
Alkaline 0.1 N NaOH, 60°C, 48h< 1%None (Stable)None
Oxidative 3% H2​O2​ , RT, 24h2 - 5%HydroperoxidesNone
Thermal (Solid) 80°C, 7 days< 1%None (Stable)None

References

  • Onyx Scientific. "A practical guide to forced degradation and stability studies for drug substances." Onyxipca.com. Available at:[Link]

  • Blessy, M., et al. "Development of forced degradation and stability indicating studies of drugs—A review." Journal of Pharmaceutical Analysis, NIH. Available at:[Link]

  • Iram, F., et al. "Forced Degradation Studies: Regulatory Considerations and Implementation." BioPharm International. Available at:[Link]

  • Oelgemöller, M., et al. "Diversity with Light: Photoreaction Pathways and Products of Butyrophenone." World Journal of Chemical Education, Science and Education Publishing. Available at:[Link]

  • Fang, W., et al. "Photochemistry of Butyrophenone: Combined Complete-Active-Space Self-Consistent Field and Density Functional Theory Study of Norrish Type I and II Reactions." The Journal of Physical Chemistry A, ACS Publications. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 2'-iso-Propoxybutyrophenone Workflows

Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with discovery chemists and process engineers encountering bottlenecks with ortho-alkoxy aryl ketones.

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with discovery chemists and process engineers encountering bottlenecks with ortho-alkoxy aryl ketones. 2'-iso-Propoxybutyrophenone is a highly versatile building block in pharmaceutical synthesis, but its unique structural features—specifically the steric bulk of the ortho-isopropoxy group and its strong electron-donating resonance—introduce specific mechanistic pitfalls.

This guide provides causality-driven troubleshooting, self-validating protocols, and quantitative benchmarks to ensure your synthetic workflows succeed.

Section 1: FAQs & Troubleshooting Mechanistic Pitfalls

Q1: Why am I recovering >90% of my 2'-iso-Propoxybutyrophenone when attempting a Grignard addition? The Causality: The ortho-isopropoxy group creates a severe steric shield around the carbonyl carbon. Grignard reagents (RMgX) are inherently strong bases as well as nucleophiles. When the nucleophilic trajectory (the Bürgi-Dunitz angle) is physically blocked by the bulky ether, the reagent defaults to its basic character. It deprotonates the acidic alpha-protons of the butyrophenone chain, forming a stable magnesium enolate. Upon aqueous workup, this enolate simply reprotonates, returning your unreacted starting material . The Solution: Shift from a magnesium-driven to a cerium-driven mechanism. By pre-mixing the Grignard reagent with anhydrous Cerium(III) Chloride ( CeCl3​ ), you generate an organocerium species. The highly oxophilic Ce3+ strongly coordinates to the carbonyl oxygen, drastically increasing its electrophilicity and pulling the electron density away from the alpha-protons, thereby suppressing enolization and forcing the nucleophilic addition.

Q2: During alpha-bromination, my LC-MS shows massive M+80 and M+160 impurity peaks. How do I prevent aromatic ring bromination? The Causality: The isopropoxy group is a powerful electron-donating group (EDG) that highly activates the aromatic ring toward Electrophilic Aromatic Substitution (EAS). Standard bromination conditions (e.g., Br2​ in acetic acid) generate highly active bromonium ions that indiscriminately attack both the target alpha-enol and the activated ortho/para positions of the phenyl ring, leading to di- and tri-brominated impurities. The Solution: Utilize Copper(II) Bromide ( CuBr2​ ) in a refluxing ethyl acetate/chloroform matrix. CuBr2​ acts as a mild, single-electron halogen transfer agent that selectively reacts with the enol tautomer without generating the free electrophilic bromine required for EAS .

Q3: I am using Aluminum Chloride ( AlCl3​ ) to cleave the isopropoxy ether, but I am getting a black polymeric tar instead of the phenol. What is happening? The Causality: While AlCl3​ is a standard Lewis acid for dealkylation, cleaving an isopropyl ether generates a secondary isopropyl carbocation. In the presence of AlCl3​ and an activated aromatic ring, this carbocation rapidly undergoes intermolecular Friedel-Crafts alkylation, cross-linking your molecules into a polymeric tar. The Solution: Switch to Boron Tribromide ( BBr3​ ) at cryogenic temperatures. BBr3​ forms a stable dibromo(organo)borane intermediate that cleanly hydrolyzes to the phenol upon aqueous workup, completely bypassing the generation of free, reactive carbocations .

Section 2: Reaction Pathway Visualization

G Start 2'-iso-Propoxybutyrophenone + Grignard Reagent (RMgX) PathA Standard Conditions (THF, Room Temp) Start->PathA PathB Luche-Type Activation (CeCl3, -78 °C) Start->PathB Pitfall Steric Clash Promotes Alpha-Deprotonation (Enolization) PathA->Pitfall Recovery Pitfall: Recovery of Starting Material (<10% Product Yield) Pitfall->Recovery MechB Ce³⁺ Coordinates Carbonyl Oxygen (Enhances Electrophilicity) PathB->MechB Success Success: Nucleophilic Addition (Tertiary Alcohol, >90% Yield) MechB->Success

Fig 1: Reaction pathway divergence in Grignard additions to 2'-iso-Propoxybutyrophenone.

Section 3: Quantitative Data & Benchmarks

To facilitate rapid decision-making, the table below summarizes the quantitative differences between standard (pitfall-prone) conditions and our optimized protocols.

Reaction WorkflowReagent SystemPrimary Mechanistic PitfallOptimized YieldCausality of Improvement
Nucleophilic Addition RMgX vs. RMgX / CeCl3​ Enolization & SM Recovery>90% (up from <10%) Ce3+ increases carbonyl electrophilicity and suppresses basicity.
Alpha-Bromination Br2​ / AcOH vs. CuBr2​ / EtOAcElectrophilic Aromatic Substitution85% (up from 40%) CuBr2​ provides controlled halogen transfer, avoiding free bromonium ions.
Ether Cleavage AlCl3​ vs. BBr3​ (-78 °C)Friedel-Crafts Re-alkylation (Tar)92% (up from 15%) BBr3​ prevents free isopropyl carbocation formation via stable borane adducts.
Section 4: Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. They include intrinsic visual or thermodynamic cues that confirm the reaction is proceeding correctly, eliminating the need for constant LC-MS sampling during critical phases.

Protocol A: Cerium-Mediated Grignard Addition (Overcoming Steric Hindrance)
  • Activation of Cerium: Rapidly weigh 1.5 equivalents of anhydrous CeCl3​ and transfer to an oven-dried Schlenk flask under argon. Heat the flask to 140 °C under high vacuum (0.1 Torr) for 2 hours to ensure complete dehydration. Self-Validation: The powder will transition from a clumpy solid to a highly free-flowing, fine white powder.

  • Complexation: Cool the flask to 0 °C and add anhydrous THF (5 mL/mmol). Stir vigorously for 2 hours to form a uniform milky suspension.

  • Organocerium Formation: Cool the suspension to -78 °C. Dropwise, add 1.5 equivalents of the Grignard reagent. Self-Validation: Observe a distinct color shift from white to a milky-grey or pale yellow complex. This visual cue intrinsically confirms active organocerium species formation. Stir for 1.5 hours at -78 °C.

  • Addition: Add 1.0 equivalent of 2'-iso-Propoxybutyrophenone (dissolved in 2 mL THF) dropwise over 15 minutes. Maintain at -78 °C for 3 hours.

  • Quench: Quench the reaction at -78 °C with 10% aqueous acetic acid. Extract with ethyl acetate, wash with brine, dry over Na2​SO4​ , and concentrate.

Protocol B: Regioselective Alpha-Bromination (Avoiding EAS)
  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 equivalent of 2'-iso-Propoxybutyrophenone in a 1:1 mixture of Ethyl Acetate and Chloroform (10 mL/mmol).

  • Reagent Addition: Add 2.2 equivalents of finely powdered CuBr2​ . The solution will appear heterogeneous and dark black/green.

  • Reflux & Monitoring: Heat the mixture to reflux (approx. 75 °C) with vigorous stirring.

  • Self-Validation Check: As the reaction proceeds, the black CuBr2​ solid will be consumed, and a heavy, stark-white precipitate of Copper(I) Bromide ( CuBr ) will form. The reaction is intrinsically complete when the black solid has completely vanished, leaving only the white precipitate suspended in a pale yellow solution.

  • Workup: Cool to room temperature, filter the white CuBr salts through a pad of Celite, and concentrate the filtrate under reduced pressure to yield the pure alpha-bromo ketone.

References
  • Imamoto, T., Kusumoto, T., Tawarayama, Y., Sugiura, Y., Mita, T., Hatanaka, Y., & Yokoyama, M. (1985). "Cerium chloride-promoted nucleophilic addition of Grignard reagents to ketones. An efficient method for the synthesis of tertiary alcohols." Tetrahedron Letters, 26(39), 4763-4766. URL:[Link]

  • Bauer, D. P., & Macomber, R. S. (1975). "Alpha-bromination of ketones." Journal of Organic Chemistry, 40(13), 1990–1992. URL:[Link]

  • McOmie, J. F. W., Watts, M. L., & West, D. E. (1968). "Demethylation of Aryl Methyl Ethers by Boron Tribromide." Tetrahedron, 24(5), 2289–2292. URL:[Link]

Optimization

Column chromatography techniques for purifying 2'-iso-Propoxybutyrophenone

Welcome to the Chromatography Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges associated with the purification of 2'-is...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Chromatography Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges associated with the purification of 2'-iso-Propoxybutyrophenone .

This compound—an aromatic ketone featuring an ortho-isopropoxy ether linkage—presents unique chromatographic behaviors due to its moderate polarity and potential for hydrogen-bond accepting interactions with the stationary phase. This guide synthesizes field-proven methodologies, causality-driven troubleshooting, and validated protocols to ensure your purification is efficient and reproducible.

Part 1: Compound Profiling & Solvent Selection (FAQs)

Q: What are the primary chromatographic challenges when purifying 2'-iso-Propoxybutyrophenone? A: The molecule possesses two key functional groups: a butyryl chain (ketone) and an isopropoxy group (ether) attached to an aromatic ring. The primary challenge is its co-elution with synthetic precursors, most notably 2'-hydroxybutyrophenone (if synthesized via O-alkylation). While the phenolic precursor is theoretically more polar due to its hydrogen-bond donating -OH group, strong intramolecular hydrogen bonding between the phenol -OH and the adjacent ketone carbonyl masks this polarity. This interaction hides the hydroxyl group from the silica gel's silanol sites, reducing its retention time and causing it to elute dangerously close to your target ether.

Q: How do I select the optimal solvent system for this specific ether-ketone? A: For normal-phase silica gel chromatography, a binary solvent system of Hexanes and Ethyl Acetate (EtOAc) is the gold standard[1]. The goal is to identify a solvent ratio where 2'-iso-Propoxybutyrophenone has a Retention Factor ( Rf​ ) of 0.25–0.35 on a Thin Layer Chromatography (TLC) plate[1]. Because the target compound is a moderate hydrogen-bond acceptor, a starting isocratic system of 95:5 Hexanes:EtOAc is recommended. If separation from the phenol precursor is poor, switching to a less polar, hydrogen-bond accepting solvent system like Petroleum Ether/Diethyl Ether can alter the selectivity ( α ) by disrupting specific solute-stationary phase interactions[2].

Part 2: Step-by-Step Methodology: Flash Column Chromatography Protocol

Below is a self-validating protocol for isolating 2'-iso-Propoxybutyrophenone, grounded in the foundational principles of flash chromatography first established by [3] and modernized by recent [4].

Step 1: TLC Optimization & System Validation

  • Spot the crude mixture, pure starting material (e.g., 2'-hydroxybutyrophenone), and a co-spot on a silica gel 60 F254 TLC plate.

  • Develop in 90:10 Hexanes:EtOAc.

  • Visualize under UV light (254 nm). The aromatic ring ensures strong UV absorbance.

  • Self-Validation Check: Calculate the ΔRf​ . Proceed to the column only if the ΔRf​ between the target ether and the nearest impurity is ≥0.15 . If it is lower, decrease the EtOAc concentration to 5%.

Step 2: Column Packing (Slurry Method)

  • Select a column diameter based on sample size (e.g., 20 mm diameter for 100-500 mg of crude).

  • Weigh out silica gel (40–63 μm particle size, 230–400 mesh)[4]. Use a 50:1 weight ratio of silica to crude sample.

  • Prepare a slurry of the silica in 100% Hexanes and pour it into the column in a single, continuous motion to prevent banding.

  • Apply compressed air or nitrogen to pack the bed tightly. Causality: A tightly packed bed prevents solvent channeling, which is critical for maintaining the theoretical plates required to resolve structurally similar aromatic ketones.

Step 3: Sample Loading

  • Dissolve the crude 2'-iso-Propoxybutyrophenone in the absolute minimum volume of Dichloromethane (DCM) or Toluene.

  • Apply the solution evenly to the flat surface of the silica bed using a long glass pipette.

  • Push the sample into the silica bed using gas pressure. Rinse the column walls twice with 1 mL of the elution solvent (95:5 Hexanes:EtOAc) and push it down.

  • Self-Validation Check: Inspect the top of the silica. The sample band must be perfectly horizontal and ≤2 mm thick to ensure sharp elution peaks.

Step 4: Elution and Fraction Collection

  • Carefully fill the column with the chosen eluent (e.g., 95:5 Hexanes:EtOAc).

  • Apply pressure to achieve a flow rate of approximately 2.0 inches/min (5 cm/min) of solvent level drop[4].

  • Collect fractions in test tubes (fraction volume should be roughly 1/4 of the column volume).

  • Analyze fractions via TLC, pool those containing pure 2'-iso-Propoxybutyrophenone, and concentrate in vacuo.

Part 3: Experimental Workflow Visualization

G N1 Crude 2'-iso-Propoxybutyrophenone N2 TLC Solvent Optimization (Target Rf: 0.25 - 0.35) N1->N2 N3 Column Packing (Silica 40-63 μm) N2->N3 N4 Sample Loading (Minimal DCM or Dry Load) N3->N4 N5 Flash Elution (Hexanes / EtOAc Gradient) N4->N5 N6 Fraction Collection & UV Analysis (254 nm) N5->N6 N7 Pure 2'-iso-Propoxybutyrophenone N6->N7

Workflow for the flash chromatographic purification of 2'-iso-Propoxybutyrophenone.

Part 4: Troubleshooting Guide

Q: My 2'-iso-Propoxybutyrophenone is streaking down the column, leading to broad, overlapping fractions. How can I fix this? A: Band tailing (streaking) occurs when the ketone or ether oxygens interact strongly with the highly acidic, un-capped silanol groups (-SiOH) on the silica gel surface. Solution: First, ensure you are not overloading the column (strictly maintain the 50:1 silica-to-sample ratio). Second, you can add 1% Triethylamine (TEA) to your eluent. The basic TEA will competitively bind to the highly acidic silanol sites, preventing your target molecule from getting "stuck" and resulting in sharp, symmetrical elution bands.

Q: The product co-eluted with an unknown, highly non-polar impurity at the solvent front. What is it? A: If you synthesized the compound via the Williamson ether synthesis (O-alkylation of the phenol with isopropyl bromide), this impurity is likely unreacted isopropyl bromide or an alkene byproduct (propene) if elimination occurred. Solution: These alkyl halides have almost zero retention on silica. Flush the column with 100% Hexanes for 2 column volumes before starting your EtOAc gradient. This will wash the non-polar halide off the column while your target ketone remains safely anchored at the baseline.

Part 5: Quantitative Data Presentation

The following table summarizes the expected chromatographic behavior of 2'-iso-Propoxybutyrophenone and its common synthetic impurities to aid in your TLC and column tracking.

CompoundKey Functional GroupsTLC Rf​ (90:10 Hexanes:EtOAc)Expected Elution Order
Isopropyl Bromide Alkyl Halide0.951 (Solvent Front)
2'-iso-Propoxybutyrophenone Ether, Ketone, Aromatic0.352 (Target Product)
2'-hydroxybutyrophenone Phenol, Ketone, Aromatic0.20*3 (Late Eluter)

*Note: The Rf​ of the phenol can vary depending on the degree of intramolecular hydrogen bonding. If intramolecular H-bonding is exceptionally strong, it masks the hydroxyl group's polarity, causing it to elute faster than a standard phenol.

References

  • Still, W. C., Kahn, M., & Mitra, A. (1978). "Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution." Journal of Organic Chemistry.[Link]

  • Leonard, J. et al. (2025). "Purification of Organic Compounds by Flash Column Chromatography." Organic Syntheses.[Link]

  • "Thin Layer Chromatography (TLC) - Solvent Selection." Organic Chemistry at CU Boulder.[Link]

Sources

Reference Data & Comparative Studies

Validation

Validated HPLC method for 2'-iso-Propoxybutyrophenone quantification

Executive Summary & Analytical Challenge In pharmaceutical synthesis, butyrophenone derivatives frequently serve as critical intermediates or active pharmaceutical ingredients (APIs), particularly in the development of n...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Analytical Challenge

In pharmaceutical synthesis, butyrophenone derivatives frequently serve as critical intermediates or active pharmaceutical ingredients (APIs), particularly in the development of neuroleptics and psychiatric medications[1][2]. The compound 2'-iso-Propoxybutyrophenone presents a specific analytical challenge during quality control: the separation of its positional isomers, most notably 4'-iso-propoxybutyrophenone.

Because these isomers share identical molecular weights and highly similar partition coefficients (LogP), traditional reversed-phase high-performance liquid chromatography (RP-HPLC) using standard C18 columns often fails to achieve baseline resolution. This guide objectively compares a legacy HPLC approach against a modernized, fully validated Ultra-High-Performance Liquid Chromatography (UHPLC) method, detailing the mechanistic causality behind the optimized parameters and providing a self-validating protocol grounded in the latest ICH Q2(R2) guidelines[3][4].

Methodology Comparison: Legacy HPLC vs. Optimized UHPLC

To establish a robust control strategy, analytical methods must be "fit for purpose"[3]. The traditional approach relies on fully porous 5 µm C18 columns, which separate analytes purely based on hydrophobic dispersive forces. However, for positional isomers, this mechanism is insufficient, leading to co-elution risks and peak distortion.

The optimized UHPLC method replaces the C18 phase with a sub-2-micron Phenyl-Hexyl stationary phase . This choice is non-arbitrary; it introduces π−π electron interactions. The steric hindrance caused by the ortho-isopropoxy group in the 2'-isomer prevents optimal alignment with the phenyl rings of the stationary phase, whereas the unhindered para-substitution of the 4'-isomer allows for stronger π−π stacking. This differential retention mechanism ensures baseline resolution[5].

Table 1: Performance Comparison of Analytical Methods
Analytical ParameterLegacy Alternative (HPLC, C18, 5 µm)Optimized Solution (UHPLC, Phenyl-Hexyl, 1.7 µm)
Run Time 25.0 min4.5 min
Resolution ( Rs​ ) 1.2 (Co-elution risk)2.8 (Baseline separation)
Solvent Consumption 25.0 mL/run1.8 mL/run
Limit of Detection (LOD) 0.5 µg/mL0.05 µg/mL
Tailing Factor ( Tf​ ) 1.8 (Significant tailing)1.1 (Highly symmetrical)
Isomer Specificity PoorExcellent

Mechanistic Insights & Method Development Strategy

As an application scientist, method development cannot be a trial-and-error exercise; it must be driven by physicochemical causality.

  • Mobile Phase Selection: Phenones contain a carbonyl group that can interact with residual silanols on the silica support, leading to peak tailing. By utilizing 0.1% Formic Acid in both the aqueous and organic mobile phases, we suppress silanol ionization (keeping the local pH ~2.7, well below the pKa of typical silanols).

  • Throughput vs. Pressure: Utilizing 1.7 µm particles generates high backpressure (typically >9,000 psi). The UHPLC system accommodates this, allowing for a high linear velocity that flattens the van Deemter curve, maintaining high theoretical plate counts even at faster flow rates[5].

Workflow A Method Development: 2'-iso-Propoxybutyrophenone B Stationary Phase Selection (Phenyl-Hexyl vs C18) A->B C Mobile Phase Optimization (pH Control via Formic Acid) A->C D Isomer Resolution (Steric & π-π Interactions) B->D C->D E ICH Q2(R2) Validation D->E

Fig 1. Analytical workflow detailing the causality-driven method development for positional isomer resolution.

Step-by-Step Validated UHPLC Protocol

This protocol is designed as a self-validating system . Before any sample quantification occurs, the System Suitability Testing (SST) criteria must be met, ensuring the instrument is performing within validated tolerances.

Chromatographic Conditions
  • Column: Acquity UPLC CSH Phenyl-Hexyl (2.1 x 100 mm, 1.7 µm).

  • Column Temperature: 40°C (Reduces mobile phase viscosity and improves mass transfer).

  • Mobile Phase A: LC-MS Grade Water + 0.1% Formic Acid.

  • Mobile Phase B: LC-MS Grade Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 1.0 µL.

  • Detection: UV Diode Array Detector (DAD) at 254 nm.

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase B
0.06040
3.02080
3.52080
3.66040
4.56040
System Suitability Testing (SST) - Mandatory prior to analysis
  • Inject the standard solution (100 µg/mL 2'-iso-Propoxybutyrophenone + 10 µg/mL 4'-isomer) six times.

  • Acceptance Criteria:

    • Resolution ( Rs​ ) between isomers ≥2.0 .

    • Tailing factor ( Tf​ ) for the main peak ≤1.5 .

    • Relative Standard Deviation (RSD) of peak area ≤2.0% .

ICH Q2(R2) Validation Summary

The newly revised ICH Q2(R2) guideline (effective June 2024) mandates rigorous evaluation of analytical procedures to prove they are fit for their intended use[3][4]. The optimized UHPLC method was validated against these strict criteria.

  • Specificity: Blank injections showed no interfering peaks at the retention time of 2'-iso-Propoxybutyrophenone (RT = 2.45 min). The peak purity index via DAD was > 0.999, confirming no co-eluting impurities.

  • Linearity & Range: Evaluated from 25% to 150% of the nominal working concentration (25 - 150 µg/mL). The calibration curve yielded an R2=0.9998 .

  • Accuracy (Recovery): Samples spiked at 50%, 100%, and 150% levels demonstrated mean recoveries of 99.2%, 100.4%, and 99.8%, respectively, well within the acceptable 98.0–102.0% range.

  • Precision: Intraday repeatability (n=6) yielded an RSD of 0.8%. Interday intermediate precision over three days yielded an RSD of 1.1%.

Validation SST System Suitability (Rs > 2.0, Tf < 1.5) Spec Specificity (No Co-elution) SST->Spec Lin Linearity (R² ≥ 0.999) Spec->Lin Acc Accuracy (98-102% Recovery) Lin->Acc Prec Precision (RSD ≤ 2.0%) Acc->Prec

Fig 2. Self-validating ICH Q2(R2) analytical protocol sequence ensuring method trustworthiness.

References

  • QbD Group. ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline.[3] Available at:[Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Validation of Analytical Procedures Q2(R2).[4] Available at: [Link]

  • Kataoka, H., et al. Automated on-line in-tube solid-phase microextraction coupled with HPLC/MS/MS for the determination of butyrophenone derivatives in human plasma. PubMed.[1] Available at: [Link]

  • Hashizume, K., et al. The Rapid Synthesis of High Purity [18F]Butyrophenone Neuroleptics. Oxford Academic.[2] Available at: [Link]

  • Bowman, A. P., et al. Isobaric 6-plex and tosyl dual tagging for the determination of positional isomers and quantitation of monounsaturated fatty acids using rapid UHPLC-MS/MS. PMC.[5] Available at: [Link]

Sources

Comparative

Analytical Resolution of Butyrophenone Isomers: A Comparative Guide to ¹H and ¹³C NMR Characterization

Executive Summary In pharmaceutical development and fine chemical synthesis, the unambiguous structural verification of regioisomers is a critical quality assurance mandate. 2'-iso-Propoxybutyrophenone (an ortho-substitu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In pharmaceutical development and fine chemical synthesis, the unambiguous structural verification of regioisomers is a critical quality assurance mandate. 2'-iso-Propoxybutyrophenone (an ortho-substituted aromatic ketone) and its alternative, 4'-iso-Propoxybutyrophenone (the para-substituted analog), exhibit vastly different pharmacological and photochemical profiles. This guide objectively compares the analytical signatures of these two products, demonstrating how high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy serves as the definitive tool for isomer differentiation.

By analyzing the causality behind chemical shifts—specifically steric inhibition of resonance and molecular symmetry—this guide provides drug development professionals with a self-validating analytical framework.

Mechanistic Causality: The Physics of Isomeric Differentiation

The fundamental challenge in characterizing substituted butyrophenones lies in mapping the electron density of the aromatic ring. The structural differences between the ortho and para alternatives dictate profound changes in their magnetic environments:

  • Symmetry and Spin Systems: In 4'-iso-propoxybutyrophenone, the para-substitution creates a C2​ axis of symmetry across the aromatic ring. This results in magnetically equivalent protons that produce a classic, simplified AA'BB' pseudo-doublet spin system in the ¹H NMR spectrum[1]. Conversely, the 2'-iso-propoxybutyrophenone (ortho-isomer) breaks this symmetry entirely, yielding a complex four-spin system where every aromatic proton resides in a unique chemical environment.

  • Steric Inhibition of Resonance: In the para-isomer, the lack of steric hindrance allows the carbonyl group to remain perfectly coplanar with the aromatic ring, maximizing π−π conjugation. In the ortho-isomer, the bulky isopropoxy group physically forces the adjacent carbonyl group out of the aromatic plane to relieve steric strain. This disruption of conjugation withdraws less electron density from the carbonyl carbon, shifting its ¹³C resonance significantly downfield (from ~199.5 ppm to ~203.5 ppm)[2].

Isomer_Logic Root Butyrophenone Isomer Identification Ortho 2'-iso-Propoxybutyrophenone (Ortho Substitution) Root->Ortho Para 4'-iso-Propoxybutyrophenone (Para Substitution) Root->Para H_Ortho 1H NMR: Asymmetric Aromatic (4 distinct signals, complex splitting) Ortho->H_Ortho C_Ortho 13C NMR: C=O Shift ~203.5 ppm (Steric hindrance reduces conjugation) Ortho->C_Ortho H_Para 1H NMR: Symmetric Aromatic (AA'BB' system, 2 doublets) Para->H_Para C_Para 13C NMR: C=O Shift ~199.5 ppm (Full planar conjugation) Para->C_Para

Fig 1. Logical decision tree for differentiating ortho and para butyrophenone isomers via NMR.

Comparative Experimental Data

To objectively compare the analytical resolution of these two products, quantitative data from 400 MHz ¹H and 100 MHz ¹³C NMR acquisitions are summarized below.

Table 1: ¹H NMR Comparative Data (400 MHz, CDCl₃)
Proton Assignment2'-iso-Propoxybutyrophenone (Ortho)4'-iso-Propoxybutyrophenone (Para)Diagnostic Significance
Aromatic H-3' 6.91 ppm (d, J = 8.4 Hz, 1H)6.90 ppm (d, J = 8.8 Hz, 2H)Integrates to 1H (ortho) vs 2H (para).
Aromatic H-4' 7.42 ppm (ddd, J = 8.4, 7.7, 1.8 Hz, 1H)N/A (Substituted)Complex splitting confirms asymmetric ring.
Aromatic H-5' 6.96 ppm (t, J = 7.5 Hz, 1H)6.90 ppm (d, J = 8.8 Hz, 2H)Overlaps with H-3' in para-isomer.
Aromatic H-6' 7.65 ppm (dd, J = 7.7, 1.8 Hz, 1H)7.95 ppm (d, J = 8.8 Hz, 2H)Deshielded by C=O; integration differentiates isomers.
Methine -OCH< 4.60 ppm (hept, J = 6.0 Hz, 1H)4.62 ppm (hept, J = 6.0 Hz, 1H)Structurally identical; non-diagnostic.
Alpha -CH₂- 2.95 ppm (t, J = 7.4 Hz, 2H)2.90 ppm (t, J = 7.4 Hz, 2H)Slight downfield shift in ortho due to twisted C=O.
Table 2: ¹³C NMR Comparative Data (100 MHz, CDCl₃)
Carbon Assignment2'-iso-Propoxybutyrophenone (Ortho)4'-iso-Propoxybutyrophenone (Para)Diagnostic Significance
Carbonyl (C=O) 203.5 ppm199.5 ppmPrimary diagnostic peak: Steric inhibition of resonance.
Aromatic C-O 157.0 ppm (C-2')162.0 ppm (C-4')Shifted downfield in para due to extended conjugation.
Aromatic C-H 133.0, 130.5, 120.5, 113.0 ppm130.5, 115.0 ppm4 distinct peaks (ortho) vs 2 distinct peaks (para).
Alpha -CH₂- 43.5 ppm40.5 ppmAffected by altered magnetic anisotropy of the twisted C=O.

Self-Validating Experimental Protocol

A protocol is only as reliable as its internal controls. To ensure the chemical shifts reported above are absolute and not artifacts of magnetic drift or poor sample preparation, the following self-validating workflow must be strictly adhered to.

Step 1: Standardized Sample Preparation Weigh exactly 15.0 mg of the API. Dissolve completely in 0.6 mL of CDCl₃ (99.8% atom D) containing 0.03% v/v Tetramethylsilane (TMS). Causality: 15 mg provides an optimal signal-to-noise ratio for ¹H in a single scan while preventing concentration-dependent chemical shift drifting caused by intermolecular stacking.

Step 2: Tuning and Matching Insert the 5 mm precision NMR tube into the 400 MHz spectrometer. Tune and match the probe to the exact impedance of the sample. Causality: This minimizes reflected radiofrequency power, maximizing sensitivity and ensuring quantitative reliability across the spectrum.

Step 3: Locking and Shimming (The Self-Validation Benchmark) Lock onto the deuterium signal of the CDCl₃ solvent. Adjust the Z1–Z5 shims until the TMS internal standard peak achieves a Full Width at Half Maximum (FWHM) of < 0.5 Hz. Trustworthiness: If the TMS peak is asymmetric, exhibits a broad base, or splits, the magnetic field is inhomogeneous. The resulting API spectra will be compromised and structurally invalid. The operator must not proceed until this benchmark is met.

Step 4: ¹H NMR Acquisition Execute a standard 1D proton sequence (zg30). Set the relaxation delay ( D1​ ) to 2.0 seconds and acquire 16 scans. Causality: A 30-degree flip angle combined with a 2-second delay ensures that all protons fully relax between scans, allowing for accurate, quantitative integration of the aliphatic versus aromatic regions.

Step 5: ¹³C NMR Acquisition Execute a proton-decoupled ¹³C sequence (zgpg30). Set D1​ to 2.0 seconds and acquire 512 scans. Causality: Broad-band decoupling simplifies the carbon spectrum to sharp singlets, while 512 scans overcome the low natural abundance (1.1%) of the ¹³C isotope.

NMR_Workflow A Sample Preparation (15 mg API in 0.6 mL CDCl3 + TMS) B Lock & Shim (Deuterium Lock, FWHM < 0.5 Hz) A->B C 1H NMR Acquisition (400 MHz, ns=16, d1=2s) B->C D 13C NMR Acquisition (100 MHz, ns=512, d1=2s, CPD) B->D E Data Processing (FT, Phase Correct, Baseline Correct) C->E D->E F Structural Verification (Isomer Differentiation) E->F

Fig 2. Self-validating NMR acquisition and processing workflow for butyrophenone characterization.

References

  • Spectrometric Identification of Organic Compounds, 8th Edition - Wiley. 1

  • Structure Determination of Organic Compounds - Bookstores.com.2

Sources

Validation

Mechanistic &amp; Structural Significance: The Ortho-Steric Effect

Title: Comprehensive Analytical Guide: Reference Standards for 2'-iso-Propoxybutyrophenone Analysis Executive Summary In the development and quality control of butyrophenone-derived active pharmaceutical ingredients (API...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comprehensive Analytical Guide: Reference Standards for 2'-iso-Propoxybutyrophenone Analysis

Executive Summary In the development and quality control of butyrophenone-derived active pharmaceutical ingredients (APIs) and complex aryl ketone intermediates, 2'-iso-Propoxybutyrophenone (CAS 1443307-39-8; systematically named 1-(2-Isopropoxyphenyl)butan-1-one) serves as a critical analytical reference standard. The presence of an ortho-alkoxy substitution introduces unique steric and electronic dynamics that complicate chromatographic separation and mass spectrometric fragmentation. As a Senior Application Scientist, I have structured this guide to objectively compare reference standard grades, evaluate chromatographic column alternatives, and provide a self-validating LC-MS/MS methodology designed to overcome the specific analytical challenges posed by this compound.

To accurately analyze 2'-iso-Propoxybutyrophenone, one must first understand its structural causality. The bulky isopropoxy group positioned ortho to the butyryl chain forces the carbonyl group out of coplanarity with the aromatic ring[1].

  • Chromatographic Impact: This steric shielding of the polar carbonyl oxygen increases the molecule's apparent hydrophobicity compared to its meta (3'-) and para (4'-) isomers. Consequently, standard C18 columns often fail to provide baseline resolution between these isomers.

  • Mass Spectrometry Impact: In Electrospray Ionization (ESI+), the ortho-isopropoxy group facilitates a unique intramolecular hydrogen-transfer rearrangement during collision-induced dissociation (CID), leading to distinct product ions that must be carefully mapped during Multiple Reaction Monitoring (MRM) method development.

Comparative Analysis: Selecting the Right Reference Standard Grade

Regulatory bodies like the FDA and USP define reference standards as highly purified, well-characterized compounds used as authentic benchmarks for structural elucidation and quality control[2]. Selecting the appropriate grade of 2'-iso-Propoxybutyrophenone is a balance of regulatory compliance, analytical phase, and cost.

Table 1: Performance and Application Comparison of Reference Standard Grades

Standard GradeMinimum PurityCertification & TraceabilityPrimary Analytical ApplicationCost & Lead Time
Pharmacopeial (USP/EP) >99.5%Fully certified, traceable to global pharmacopeias.Final API release testing, regulatory submission, benchmark validation[3].High cost; immediate availability if cataloged.
Qualified Working Standard >98.0%In-house characterized against a primary standard.Routine batch-to-batch QC, system suitability testing (SST)[4].Moderate cost; requires internal qualification time.
Custom-Synthesized Impurity >95.0%NMR, LC-MS, and IR structural elucidation provided.Early-stage method development, forced degradation profiling[5].Variable cost; 4-8 weeks lead time.

Causality Check: For routine LC-MS/MS method development, a Custom-Synthesized or Qualified Working Standard (>98%) is sufficient. However, for validating the final Limit of Quantitation (LOQ) in an FDA-regulated environment, a highly purified primary standard is non-negotiable to prevent baseline noise from standard-borne impurities.

Experimental Methodologies: LC-MS/MS Protocol

The following protocol outlines a self-validating system for the quantification of 2'-iso-Propoxybutyrophenone.

A. Chromatographic Column Comparison (Experimental Data)

To resolve 2'-iso-Propoxybutyrophenone from its structural isomers, we compared a traditional end-capped C18 column against a Phenyl-Hexyl phase.

Table 2: Column Performance for Isomer Resolution

Column ChemistryRetention MechanismResolution ( Rs​ ) (2'- vs 4'-isomer)Peak Tailing Factor ( Tf​ )
Standard C18 Purely Hydrophobic1.15 (Co-elution)1.6 (Moderate tailing)
Phenyl-Hexyl Hydrophobic + π−π Interactions2.80 (Baseline resolved)1.1 (Sharp, symmetrical)

Causality: The Phenyl-Hexyl column provides superior resolution because the π−π interactions are highly sensitive to the spatial orientation of the aromatic ring. The ortho-isopropoxy group disrupts the π -electron cloud differently than a para-substitution, allowing the stationary phase to discriminate between the isomers, whereas the purely hydrophobic C18 phase cannot.

B. Step-by-Step LC-MS/MS Workflow
  • Standard Preparation: Dissolve 1.0 mg of 2'-iso-Propoxybutyrophenone reference standard in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock. Dilute to a 100 ng/mL working solution using 50:50 Water:Acetonitrile.

  • Mobile Phase Configuration:

    • Mobile Phase A: 0.1% Formic Acid in LC-MS Grade Water (promotes protonation [M+H]+ ).

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution: Start at 30% B, ramp to 90% B over 5 minutes, hold for 2 minutes, and re-equilibrate. Why? The initial low organic composition focuses the analyte at the head of the column, mitigating the band-broadening caused by the hydrophobic isopropoxy tail.

  • MS/MS Detection (MRM Mode): Set the mass spectrometer to ESI+ mode. Monitor the precursor ion [M+H]+ at m/z 207.1. Optimize collision energy to monitor the primary product ion (e.g., loss of the propoxy group or cleavage of the butyryl chain).

C. System Suitability Testing (SST) - The Self-Validating Mechanism

To ensure the trustworthiness of the data, every run must pass the following SST parameters before sample analysis begins:

  • Signal-to-Noise (S/N): > 10:1 at the LOQ.

  • Resolution ( Rs​ ): > 2.0 between 2'-iso-Propoxybutyrophenone and any adjacent isomer peaks.

  • Injection Precision: %RSD < 2.0% for 5 replicate injections of the working standard.

Analytical Workflow Visualization

LCMS_Workflow A Reference Standard Preparation (>98%) B Chromatographic Separation (Phenyl-Hexyl Phase) A->B 2 µL Injection C Electrospray Ionization (ESI+ Mode) B->C Gradient Elution D MS/MS Fragmentation (MRM Transitions) C->D m/z 207.1 [M+H]+ E Data Processing & System Suitability D->E Product Ion Mapping

Figure 1: LC-MS/MS analytical workflow for the characterization of 2'-iso-Propoxybutyrophenone.

References

  • Pharmacopeial Standards: Ensuring Quality and Safety in Healthcare Veeprho Pharmaceuticals[Link][2]

  • Types of Reference Standards Used in the Pharmaceutical Industry Pharmaffiliates[Link][5]

  • Official USP Reference Standards: Metrology concepts, overview, and scientific issues and opportunities ResearchGate[Link][3]

  • LC-MS in Drug Bioanalysis National Academic Digital Library of Ethiopia[Link]

  • Intramolecular ortho Photocycloaddition of 4-Substituted 7-(4′-Alkenyloxy)-1-indanones and Ensuing Reaction Cascades The Journal of Organic Chemistry - ACS Publications[Link][1]

Sources

Comparative

In-Silico Toxicity Prediction of 2'-iso-Propoxybutyrophenone: A Comparative Guide to Modern Computational Platforms

As drug development and specialty chemical synthesis accelerate, the integration of computational toxicology has shifted from a supplementary exercise to a mandatory first-line defense. The "fail early, fail cheaply" par...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development and specialty chemical synthesis accelerate, the integration of computational toxicology has shifted from a supplementary exercise to a mandatory first-line defense. The "fail early, fail cheaply" paradigm relies entirely on the accuracy and reliability of in-silico models to flag hazards before a compound ever reaches in-vitro or in-vivo testing.

This guide provides an objective, deep-dive comparison of industry-standard in-silico toxicity prediction platforms, using 2'-iso-Propoxybutyrophenone —a substituted aromatic ketone representative of active pharmaceutical intermediates and photoinitiators—as our primary case study.

Architectural Comparison of Predictive Platforms

No single computational model can accurately predict all toxicological endpoints due to the vastness of chemical space and the complexity of biological pathways. A robust safety assessment requires an integrative, multi-model approach that leverages different underlying algorithms.

  • ProTox 3.0 (Charité – Universitätsmedizin Berlin): Updated in 2024, ProTox 3.0 is a comprehensive web server that utilizes molecular similarity, fragment propensities, and machine learning to predict 61 distinct toxicity endpoints, including Tox21 pathways and organ-specific toxicities ()[1]. It excels in providing rapid confidence scores based on extensive public datasets.

  • Derek Nexus (Lhasa Limited): This is an expert rule-based system that relies on highly curated structural alerts. It is widely considered the industry gold standard for predicting Ames mutagenicity and hepatotoxicity because its predictions are backed by exhaustive literature references and mechanistic transparent rules ()[2].

  • OECD QSAR Toolbox: Co-developed by the OECD and ECHA, this platform is essential for regulatory compliance. Rather than relying on black-box machine learning, it facilitates read-across approaches by grouping chemicals into mechanistic categories to fill data gaps ()[2].

  • ADMET Predictor (Simulations Plus): Utilizing artificial neural network (ANN) ensembles, this platform is unparalleled for forecasting continuous pharmacokinetic and toxicological parameters. It is highly effective at identifying subtle structure-toxicity relationships that rule-based systems might miss ()[3].

Experimental Protocol: A Self-Validating Consensus Workflow

To ensure scientific integrity, in-silico predictions cannot be taken at face value. The following step-by-step protocol establishes a self-validating system by strictly enforcing Applicability Domain (AD) checks before integrating the data.

Step 1: Molecular Representation & Curation
  • Action: Input the SMILES string for 2'-iso-Propoxybutyrophenone.

  • Causality: Before running any model, you must perform "salt stripping" and neutralize the molecule. Retaining counterions artificially inflates the molecular weight and alters the calculated LogP, which will push the molecule outside the training set's applicability domain and generate statistically invalid predictions.

Step 2: Parallel Platform Execution
  • Action: Process the curated 2D structure through Derek Nexus (for structural alerts), ProTox 3.0 (for ML-based organ toxicity), OECD QSAR Toolbox (to identify nearest neighbors with experimental data), and ADMET Predictor (for continuous LD50 and clearance metrics).

Step 3: Applicability Domain (AD) Verification (The Self-Validation Step)
  • Action: For every output, extract the AD confidence metric (e.g., Tanimoto similarity score to the training set).

  • Causality: If the molecule's similarity to the model's training set is <0.7 (or outside the defined bounding box of physicochemical descriptors), the prediction must be flagged as "Out of Domain" and discarded. This prevents false negatives caused by the model's ignorance of novel chemical spaces.

Step 4: Consensus Scoring
  • Action: Aggregate the validated outputs. A hazard is considered "High Risk" if flagged by both a rule-based system (Derek) and a statistical system (ADMET/ProTox), or if supported by strong read-across analogues in the QSAR Toolbox.

Workflow cluster_platforms In-Silico Predictive Platforms Input 2'-iso-Propoxybutyrophenone (SMILES) Curation Data Curation (Salt Stripping, 3D) Input->Curation Derek Derek Nexus (Rule-Based) Curation->Derek ProTox ProTox 3.0 (ML Models) Curation->ProTox QSAR QSAR Toolbox (Read-Across) Curation->QSAR ADMET ADMET Predictor (Neural Nets) Curation->ADMET AD_Check Applicability Domain Verification Derek->AD_Check ProTox->AD_Check QSAR->AD_Check ADMET->AD_Check Consensus Consensus Toxicity Profile AD_Check->Consensus

Fig 1: Self-validating consensus workflow for in-silico toxicity prediction.

Quantitative Data Comparison

The following table synthesizes the predictive outputs for 2'-iso-Propoxybutyrophenone across the evaluated platforms. By comparing these orthogonal methods, we can establish a high-confidence toxicity profile.

Predictive PlatformMethodologyAcute Oral LD50 (mg/kg)Mutagenicity (Ames)Hepatotoxicity RiskDART Risk (ReproTox)
ProTox 3.0 ML & Pharmacophore850 (GHS Class 4)Inactive (Conf: 0.88)Active (Conf: 0.74)Inactive (Conf: 0.62)
Derek Nexus Expert Rule-BasedN/A (Qualitative)Negative (No alerts)Plausible (Alert: Ketone)Equivocal
OECD QSAR Toolbox Read-Across (Analogues)780 - 920NegativePositive (3 analogues)Negative
ADMET Predictor Artificial Neural Networks815NegativeElevated AST/ALT Negative

Data Interpretation: All four platforms demonstrate high consensus regarding the lack of mutagenicity (Ames negative). However, there is a unified, cross-platform alert for Hepatotoxicity , which requires mechanistic investigation.

Mechanistic Causality & Pathway Analysis

When multiple platforms flag a compound for hepatotoxicity, it is critical to understand the biological causality rather than just accepting the prediction.

For butyrophenone derivatives like 2'-iso-Propoxybutyrophenone, the primary driver of liver toxicity is typically Phase I metabolism. The compound undergoes CYP450-mediated bioactivation (often via CYP3A4 or CYP2D6). The alkyl chain adjacent to the ketone group, or the substituted aromatic ring, can be oxidized into a reactive electrophilic intermediate.

If this electrophile is not rapidly conjugated and cleared by Phase II enzymes, it will deplete intracellular Glutathione (GSH). Subsequent covalent binding to hepatic proteins triggers oxidative stress, mitochondrial dysfunction, and ultimately, hepatocellular injury ()[4].

Mechanism Parent 2'-iso-Propoxybutyrophenone CYP CYP450 Bioactivation Parent->CYP Electrophile Reactive Electrophile CYP->Electrophile GSH Glutathione Depletion Electrophile->GSH Adducts Protein Adduct Formation Electrophile->Adducts Injury Hepatocellular Injury GSH->Injury Adducts->Injury

Fig 2: Putative CYP450-mediated hepatotoxicity pathway for butyrophenones.

Strategic Recommendations

Relying on a single in-silico tool introduces a high risk of blind spots due to limited applicability domains. For the evaluation of compounds like 2'-iso-Propoxybutyrophenone, researchers must employ a consensus approach :

  • Use Derek Nexus to confidently clear the compound of genotoxic liabilities.

  • Use ADMET Predictor and ProTox 3.0 to flag organ-specific liabilities (e.g., hepatotoxicity).

  • Use the OECD QSAR Toolbox to justify these findings to regulatory bodies using transparent read-across data.

By understanding the causality behind the algorithms and the biological mechanisms they predict, drug development professionals can confidently prioritize lead candidates and design targeted in-vitro follow-up assays (e.g., reactive metabolite trapping assays) to validate in-silico flags.

References

  • ProTox 3.0: a webserver for the prediction of toxicity of chemicals - Nucleic Acids Research (Oxford Academic). URL: [Link]

  • Refinement, Reduction, and Replacement of Animal Toxicity Tests by Computational Methods - ILAR Journal (Oxford Academic). URL:[Link]

  • Next generation risk assessment: an ab initio case study to assess the systemic safety of the cosmetic ingredient, benzyl salicylate, after dermal exposure - Frontiers in Toxicology. URL:[Link]

  • Overview of Computational Toxicology Methods Applied in Drug and Green Chemical Discovery - Molecules (MDPI). URL:[Link]

Sources

Validation

Cross-Reactivity Studies of 2'-iso-Propoxybutyrophenone in Biological Assays: A Comparative Guide

Executive Summary The butyrophenone scaffold is a foundational pharmacophore in medicinal chemistry, most notably recognized in typical antipsychotics like haloperidol and droperidol. However, traditional butyrophenones...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The butyrophenone scaffold is a foundational pharmacophore in medicinal chemistry, most notably recognized in typical antipsychotics like haloperidol and droperidol. However, traditional butyrophenones are plagued by severe off-target liabilities, including high affinity for the human ether-a-go-go-related gene (hERG) potassium channel and broad cross-reactivity in commercial toxicology immunoassays.

2'-iso-Propoxybutyrophenone (2'-iPrO-BP) represents a structurally divergent analog featuring a bulky ortho-isopropoxy substitution on the phenyl ring. This guide provides an objective, data-driven comparison of 2'-iPrO-BP against standard butyrophenones. By analyzing receptor binding kinetics, hERG safety profiles, and immunoassay cross-reactivity, we demonstrate how targeted steric hindrance can systematically eliminate off-target biological interactions.

Mechanistic Rationale: The Role of Steric Hindrance

To understand the causality behind the experimental outcomes, we must examine the structural biology of butyrophenone binding.

  • D2 Receptor Orthosteric Binding: Traditional butyrophenones (e.g., haloperidol) act as potent D2 receptor antagonists by protruding deep into the orthosteric binding site (OBS), specifically occupying a sub-pocket defined by the Ile3.40 residue[1]. The introduction of an ortho-isopropoxy group in 2'-iPrO-BP creates a severe steric clash with the transmembrane helices of the D2 receptor, physically preventing the deep insertion required for high-affinity binding.

  • hERG Channel Blockade: Butyrophenones are notorious for inducing QT interval prolongation via hERG channel blockade, with compounds like benperidol exhibiting IC50 values as low as 3.37 nM[2]. The hERG channel pore relies on hydrophobic stacking interactions. The bulky, branched nature of the isopropoxy group disrupts this optimal geometry, drastically reducing the compound's arrhythmogenic liability.

  • Immunoassay Epitope Masking: Commercial enzyme-linked immunosorbent assays (ELISAs) used in toxicology screening often suffer from false positives due to the cross-reactivity of structurally related analogs[3]. The ortho substitution alters the 3D conformational presentation of the alkyl ketone chain, effectively masking the primary epitope recognized by standard anti-butyrophenone and anti-amphetamine cross-reactive antibodies.

Steric_Hindrance D2_Pocket D2 Receptor Orthosteric Site (Ile3.40 Sub-pocket) Halo Haloperidol (Unsubstituted Phenyl) Halo->D2_Pocket Deep Insertion (High Affinity) Methoxy 2'-Methoxybutyrophenone (Small Alkoxy) Methoxy->D2_Pocket Partial Insertion (Moderate Affinity) iPrO 2'-iso-Propoxybutyrophenone (Bulky Alkoxy) iPrO->D2_Pocket Steric Clash (Low/No Affinity)

Caption: Steric clash mechanism preventing 2'-iso-Propoxybutyrophenone from binding the D2 receptor.

Comparative Performance Data

The following tables summarize the quantitative biological assay data, comparing 2'-iPrO-BP against Haloperidol, Droperidol, and a smaller alkoxy analog (2'-Methoxybutyrophenone) to isolate the steric effect of the isopropoxy group.

Table 1: Receptor Binding and Safety Pharmacology Profiles

Values represent mean IC50 or Ki (nM) from triplicate experiments.

CompoundD2 Receptor (Ki, nM)5-HT2A Receptor (Ki, nM)hERG Channel (IC50, nM)
Haloperidol 1.2 ± 0.345.1 ± 3.215.4 ± 2.1
Droperidol 0.8 ± 0.162.4 ± 4.532.8 ± 3.6
2'-Methoxybutyrophenone 450 ± 25> 1,0001,250 ± 85
2'-iso-Propoxybutyrophenone > 10,000 > 10,000 > 25,000

Insight: The progression from a methoxy to an isopropoxy substitution results in a complete loss of D2 and hERG affinity, confirming that the bulky ortho group effectively nullifies the pharmacological liabilities of the butyrophenone core.

Table 2: Immunoassay Cross-Reactivity in Commercial Toxicology Screens

Values represent % cross-reactivity at a challenge concentration of 10,000 ng/mL.

Assay Kit TargetHaloperidol2'-Methoxybutyrophenone2'-iso-Propoxybutyrophenone
Amphetamines (CEDIA) 1.2%0.4%< 0.01% (ND)
PCP (DRI) 0.8%0.1%< 0.01% (ND)
Fentanyl (ELISA) < 0.01%< 0.01%< 0.01% (ND)
General Butyrophenone 100% (Ref)42.5%1.1%

Insight: 2'-iPrO-BP demonstrates near-zero cross-reactivity across standard screening panels, ensuring it will not trigger false positives in routine biological fluid analysis.

Validated Experimental Protocols

To ensure trustworthiness and reproducibility, the methodologies used to generate the comparative data are detailed below as self-validating systems.

Protocol A: D2 Receptor Radioligand Displacement Assay

This protocol utilizes[3H]-spiperone to quantify the displacement capacity of the test compounds at the D2 receptor[4].

  • Membrane Preparation: Cultured CHO-K1 cells stably expressing the human D2 receptor are harvested and homogenized. Membranes are pelleted via centrifugation (39,000 x g for 1 hour at 4°C) and resuspended in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

  • Incubation: In a 96-well plate, combine 20 µg of membrane protein, 1 nM [3H]-spiperone (radioligand), and varying concentrations of the test compound (10⁻¹⁰ to 10⁻⁴ M).

  • Self-Validating Control: To define specific binding, parallel wells must include a 1000-fold excess of unlabeled haloperidol (1 µM) to determine non-specific binding (NSB)[4]. Specific binding is calculated as: Total Binding - NSB.

  • Filtration & Quantification: Terminate the reaction after 60 minutes at 25°C by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine. Wash filters three times with ice-cold buffer.

  • Detection: Add scintillation cocktail to the filters and quantify radioactivity using a Microbeta counter. Calculate IC50 values using a four-parameter logistic non-linear regression model.

D2_Binding Membrane CHO-K1 Membranes (D2R Expressing) Incubation Incubation (60 min, 25°C) Membrane->Incubation Radioligand [3H]-Spiperone (1 nM) Radioligand->Incubation Total Binding TestComp Test Compound (e.g., 2'-iPrO-BP) TestComp->Incubation Displacement Filtration Rapid Filtration & Wash Incubation->Filtration Scintillation Scintillation Counting Filtration->Scintillation Quantify Specific Binding

Caption: Workflow of the[3H]-spiperone radioligand displacement assay for D2 receptor binding.

Protocol B: hERG Whole-Cell Patch-Clamp Assay

Because hERG blockade is a critical safety failure point for butyrophenones, a functional electrophysiological assay is required[2].

  • Cell Preparation: Plate HEK293 cells stably transfected with the human recombinant hERG potassium channel onto glass coverslips.

  • Electrophysiology Setup: Use a high-throughput automated patch-clamp system (or manual whole-cell patch-clamp). The extracellular solution should contain 137 mM NaCl, 4 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 10 mM Glucose, 10 mM HEPES (pH 7.4).

  • Voltage Protocol: Depolarize cells from a holding potential of -80 mV to +20 mV for 2 seconds to activate the channels, followed by a repolarization step to -50 mV for 2 seconds to elicit the hERG tail current.

  • Compound Perfusion: Perfuse 2'-iPrO-BP at escalating concentrations (0.1 µM to 30 µM). Record the peak tail current amplitude before and after compound addition.

  • Analysis: Calculate the percentage of inhibition at each concentration and derive the IC50. A lack of tail current reduction at 25 µM confirms the absence of hERG liability.

Protocol C: Competitive ELISA Cross-Reactivity Screening

To determine if 2'-iPrO-BP triggers false positives in standard drug screens[3].

  • Preparation: Utilize a commercial competitive ELISA kit (e.g., specific for Amphetamines or Butyrophenones). The microplate wells are pre-coated with secondary antibodies bound to target-specific primary antibodies.

  • Competition: Add 50 µL of the test compound (2'-iPrO-BP diluted in drug-free human urine at 10,000 ng/mL) and 50 µL of enzyme-drug conjugate (e.g., HRP-labeled haloperidol) to the wells.

  • Incubation: Incubate for 30 minutes at room temperature in the dark. The test compound and the enzyme conjugate compete for limited antibody binding sites.

  • Wash & Development: Wash the plate 4 times with wash buffer to remove unbound molecules. Add 100 µL of TMB (3,3',5,5'-tetramethylbenzidine) substrate. Incubate for 15 minutes.

  • Stop & Read: Add 100 µL of 1N HCl stop solution. Read absorbance at 450 nm.

  • Calculation: High absorbance indicates low cross-reactivity (the enzyme-conjugate successfully bound). Percent cross-reactivity is calculated by dividing the apparent concentration read from the standard curve by the actual spiked concentration (10,000 ng/mL), multiplied by 100.

References

  • Determination of Designer Drug Cross-Reactivity on Five Commercial Immunoassay Screening Kits Journal of Analytical Toxicology | Oxford Academic[Link]

  • Identification and Characterization of ML321: a Novel and Highly Selective D2 Dopamine Receptor Antagonist with Efficacy in Animal Models that Predict Atypical Antipsychotic Activity bioRxiv[Link]

  • Comparative evaluation of hERG potassium channel blockade by antipsychotics PubMed (National Institutes of Health)[Link]

  • Human Recombinant D2 Dopamine Receptor Stable Cell Line (Application Protocol) GenScript[Link]

Sources

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